molecular formula C4H5ClO4 B092236 Chlorosuccinic acid CAS No. 16045-92-4

Chlorosuccinic acid

Cat. No.: B092236
CAS No.: 16045-92-4
M. Wt: 152.53 g/mol
InChI Key: QEGKXSHUKXMDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chlorosuccinic acid is a C4-dicarboxylic acid that is succinic acid substituted at position 2 by a chloro group. It is an alpha,omega-dicarboxylic acid, a C4-dicarboxylic acid and a chlorocarboxylic acid. It derives from a succinic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGKXSHUKXMDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021526
Record name Chlorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16045-92-4
Record name Chlorosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16045-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorosuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7056CM1PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of (S)-2-Chlorosuccinic Acid from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-chlorosuccinic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules. Its stereochemistry makes it a crucial intermediate for creating complex target molecules with specific biological activities. A common and cost-effective method for its synthesis involves the diazotization of the readily available and inexpensive amino acid, L-aspartic acid. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data associated with this transformation.

Reaction Mechanism: A Stereospecific Conversion

The synthesis of (S)-2-chlorosuccinic acid from L-aspartic acid proceeds via a diazotization reaction followed by a nucleophilic substitution. The reaction is notable for proceeding with retention of configuration at the C2 chiral center, which is crucial for maintaining the desired stereochemistry in the final product.

The overall transformation is as follows:

L-Aspartic Acid → (S)-2-Chlorosuccinic Acid

The mechanism involves two primary stages:

  • Diazotization: The primary amino group of L-aspartic acid reacts with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

  • Nucleophilic Substitution with Retention of Stereochemistry: The diazonium group is displaced by a chloride ion. The observed retention of the (S)-configuration is explained by a neighboring group participation (NGP) mechanism. The adjacent carboxyl group acts as an internal nucleophile, attacking the carbon atom bearing the diazonium group and displacing the nitrogen gas (N₂) in an intramolecular Sₙ2 reaction. This step proceeds with an inversion of configuration, forming a highly strained α-lactone intermediate. Subsequently, a chloride ion (Cl⁻) from the hydrochloric acid attacks the α-lactone, also via an Sₙ2 mechanism. This second nucleophilic attack inverts the configuration again. The net result of these two successive inversions is an overall retention of the original stereochemistry.

reaction_mechanism Proposed Reaction Mechanism with Retention of Stereochemistry cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L-Aspartic_Acid L-Aspartic Acid (S-configuration) Diazonium_Salt Diazonium Salt Intermediate L-Aspartic_Acid->Diazonium_Salt NaNO₂, HCl - H₂O Alpha_Lactone α-Lactone Intermediate (Inverted Configuration) Diazonium_Salt->Alpha_Lactone Intramolecular Attack - N₂ (gas) (1st Inversion) S_Chlorosuccinic_Acid (S)-2-Chlorosuccinic Acid (Retained Configuration) Alpha_Lactone->S_Chlorosuccinic_Acid Cl⁻ Attack (2nd Inversion) experimental_workflow Experimental Workflow start Start prep Prepare Mixture: L-Aspartic Acid, HCl, Water start->prep end End cool1 Cool Mixture to -5°C under Nitrogen Blanket prep->cool1 add_nitrite Add Solid NaNO₂ (in portions over 2 hours) cool1->add_nitrite maintain_temp Maintain Temperature at -5°C add_nitrite->maintain_temp reaction Stir until Reaction is Complete maintain_temp->reaction Vigorous Stirring cool2 Cool Reaction Mixture to -15°C to Precipitate Product reaction->cool2 filter Filter the Solid Product cool2->filter wash_dry Wash with Cold Water and Dry under Vacuum at 40°C filter->wash_dry final_product Obtain (S)-2-chlorosuccinic Acid wash_dry->final_product final_product->end

Enantioselective Synthesis of Chlorosuccinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chlorosuccinic acid derivatives represents a critical challenge and opportunity in modern organic chemistry and drug development. These chiral building blocks are valuable intermediates for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, amino acid analogues, and complex natural products. This technical guide provides an in-depth overview of the core strategies for achieving high enantioselectivity in the synthesis of these important compounds, focusing on organocatalytic and biocatalytic approaches. Detailed experimental protocols, comparative data, and mechanistic insights are presented to facilitate the practical application of these methods in a research and development setting.

Organocatalytic α-Chlorination of Succinic Acid Derivatives

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. In the context of this compound derivatives, the strategy typically involves the in situ generation of a chiral enamine or enolate intermediate from a succinic acid precursor, which then reacts with an electrophilic chlorine source.

Amine Catalysis via Enamine Intermediate

Secondary amine catalysts, such as proline and its derivatives, can react with one of the carbonyl groups of a succinic acid derivative (e.g., a mono-ester or anhydride) to form a chiral enamine. This enamine then undergoes diastereoselective attack by a chlorinating agent.

Key Catalysts and Reagents:

  • Catalysts: L-Proline, (2R,5R)-diphenylpyrrolidine, and other chiral secondary amines.

  • Chlorinating Agents: N-chlorosuccinimide (NCS), polychlorinated quinones.

  • Substrates: Succinic anhydride (B1165640), mono-esters of succinic acid.

General Workflow:

The general workflow for the organocatalytic α-chlorination of a succinic acid derivative is depicted below. The reaction proceeds through the formation of a chiral enamine intermediate, which directs the stereoselective attack of the electrophilic chlorine source. Subsequent hydrolysis releases the catalyst and yields the enantioenriched α-chlorosuccinic acid derivative.

organocatalytic_workflow succinic_derivative Succinic Acid Derivative enamine Chiral Enamine Intermediate succinic_derivative->enamine + chiral_amine Chiral Amine Catalyst chiral_amine->enamine chlorinated_intermediate Chlorinated Intermediate enamine->chlorinated_intermediate + chlorinating_agent Electrophilic Chlorine Source (e.g., NCS) chlorinating_agent->chlorinated_intermediate product Enantioenriched α-Chlorosuccinic Acid Derivative chlorinated_intermediate->product catalyst_regen Catalyst Regeneration chlorinated_intermediate->catalyst_regen hydrolysis Hydrolysis hydrolysis->product catalyst_regen->chiral_amine

Figure 1: Organocatalytic α-chlorination workflow.
Data Summary: Organocatalytic α-Chlorination of Aldehydes (Model System)

While specific data for the direct α-chlorination of succinic acid derivatives is sparse in the literature, extensive research on the analogous reaction with aldehydes provides a strong predictive framework. The following table summarizes representative results for the organocatalytic α-chlorination of various aldehydes, which can be considered model substrates.

EntryAldehyde SubstrateCatalyst (mol%)Chlorine SourceSolventTemp (°C)Yield (%)ee (%)Reference
1PropanalL-Proline (20)NCSCH2Cl208592[1][2]
2Hexanal(2R,5R)-Diphenylpyrrolidine (10)NCSDichloroethane259994[3]
33-PhenylpropanalL-Proline amide (15)NCSToluene09190[1]
4OctanalImidazolidinone catalyst (5)PerchloroquinoneAcetone-309192[MacMillan et al., J. Am. Chem. Soc. 2004, 126, 4108-4109]
Experimental Protocol: General Procedure for Organocatalytic α-Chlorination

The following is a generalized experimental protocol adapted from studies on the α-chlorination of aldehydes, which can be optimized for succinic acid derivatives.[1][2][3]

  • To a stirred solution of the succinic acid mono-ester (1.0 mmol) and the chiral amine catalyst (0.1-0.2 mmol) in the appropriate solvent (5 mL) at the desired temperature (e.g., 0 °C), add the N-chlorosuccinimide (1.1 mmol) in one portion.

  • Stir the reaction mixture at this temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-chlorosuccinic acid derivative.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Approaches to Chiral this compound Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While direct enzymatic chlorination of succinic acid is not a well-established method, a powerful strategy involves the use of enzymes to generate a chiral precursor that can be subsequently converted to the desired this compound derivative. Halogenase enzymes are also an emerging area of research for direct biocatalytic halogenation.

Chemoenzymatic Synthesis via Chiral Precursors

A prominent chemoenzymatic route to chiral this compound derivatives starts from readily available chiral precursors, such as amino acids. For instance, (S)-aspartic acid can be converted to (S)-chlorosuccinic acid.

Conceptual Pathway:

This conceptual pathway illustrates the conversion of a chiral amino acid to a chiral this compound derivative. The key step is the stereoretentive displacement of the amino group with a chlorine atom, often via a diazotization reaction.

chemoenzymatic_pathway amino_acid (S)-Aspartic Acid (Chiral Pool) diazonium Diazonium Salt Intermediate amino_acid->diazonium diazotization Diazotization (e.g., NaNO2, HCl) diazotization->diazonium chlorosuccinic_acid (S)-Chlorosuccinic Acid diazonium->chlorosuccinic_acid nucleophilic_substitution Nucleophilic Substitution (Cl-) nucleophilic_substitution->chlorosuccinic_acid

Figure 2: Chemoenzymatic synthesis from aspartic acid.
Biocatalytic Halogenation

The direct enzymatic halogenation of organic substrates is a rapidly developing field. Halogenase enzymes, particularly FADH2-dependent halogenases, are capable of site-selective and stereoselective halogenation of a variety of substrates.[4] While the application of these enzymes to simple dicarboxylic acids like succinic acid is still an area of active research, it represents a promising future direction for the direct and environmentally benign synthesis of chiral this compound derivatives.

Data Summary: Biocatalytic Halogenation (General)

The following table provides a general overview of the capabilities of halogenase enzymes.

Enzyme TypeHalogen SourceSubstrate ScopeKey FeaturesReference
FADH2-dependent HalogenasesCl-, Br-, I-Electron-rich aromatics, activated C-H bondsHigh regio- and stereoselectivity[4]
Vanadium-dependent HaloperoxidasesCl-, Br-, I-Alkenes, alkynes, aromaticsForms hypohalous acids as intermediates[5]
Experimental Protocol: Synthesis of (S)-Chlorosuccinic Anhydride from (S)-Aspartic Acid (Adapted)

This protocol is adapted from procedures for the conversion of amino acids to halo acids and the subsequent formation of anhydrides.[6]

  • Diazotization and Chlorination:

    • Dissolve (S)-aspartic acid (1.0 equiv) in cold, concentrated hydrochloric acid.

    • Slowly add a solution of sodium nitrite (B80452) (1.1 equiv) in water while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for several hours until the evolution of nitrogen gas ceases.

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extracts over anhydrous MgSO4, filter, and carefully remove the solvent under reduced pressure to yield crude (S)-chlorosuccinic acid.

  • Anhydride Formation:

    • Treat the crude (S)-chlorosuccinic acid with acetic anhydride (2.0 equiv).

    • Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.

    • Remove the excess acetic anhydride and acetic acid under vacuum to obtain the crude (S)-chlorosuccinic anhydride.

    • Purify the product by distillation or recrystallization.

Conclusion

The enantioselective synthesis of this compound derivatives is a field with significant potential for the development of novel pharmaceuticals and fine chemicals. While direct, highly enantioselective catalytic chlorination of succinic acid derivatives remains a challenging area, promising strategies exist through the application of modern organocatalytic methods, demonstrated to be effective on model aldehyde systems, and through chemoenzymatic approaches leveraging the chiral pool of amino acids. The continued development of novel catalysts and biocatalysts, particularly halogenase enzymes, is expected to provide more direct and efficient routes to these valuable chiral building blocks in the future. This guide provides a foundational understanding and practical starting points for researchers to explore and optimize these synthetic transformations.

References

Spectroscopic Analysis of Chlorosuccinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of chlorosuccinic acid, a halogenated derivative of succinic acid. The document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for researchers engaged in its study. The methodologies presented herein are standardized protocols applicable to the analysis of solid organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. This data is derived from established principles of spectroscopy and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12-13Singlet (broad)2H-COOH
~4.6Doublet of doublets1H-CH(Cl)-
~3.0Doublet of doublets2H-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~172-COOH
~170-COOH
~55-CH(Cl)-
~38-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
1720-1700StrongC=O stretch (Carboxylic Acid)
1320-1210MediumC-O stretch
1440-1395MediumO-H bend
800-600Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
152/154[C₄H₅ClO₄]⁺Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for Chlorine.
117[M - Cl]⁺Loss of a chlorine radical.
107/109[M - COOH]⁺Loss of a carboxyl group.
71[C₃H₄O₂]⁺Further fragmentation.
45[COOH]⁺Carboxyl fragment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to the specific probe and solvent used to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption bands in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Derivatization:

    • Due to the low volatility of carboxylic acids, a derivatization step is necessary. A common method is silylation.

    • In a sealed vial, react a small, accurately weighed amount of this compound with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

      • Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of the derivatized analyte from any impurities or solvent peaks.

      • Use helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer Conditions:

      • Operate the mass spectrometer in electron ionization (EI) mode, typically at 70 eV.

      • Acquire data in full scan mode over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

    • Compare the obtained spectrum with mass spectral libraries (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound (Solid) Dissolved_Sample Dissolved in Deuterated Solvent Sample->Dissolved_Sample Dissolution Derivatized_Sample Derivatized for GC-MS Sample->Derivatized_Sample Derivatization IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolved_Sample->NMR MS GC-MS Derivatized_Sample->MS NMR_Data Chemical Shifts Coupling Patterns Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide on the Stability and Degradation Pathways of Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of chlorosuccinic acid. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from analogous compounds, particularly other α-chloro aliphatic carboxylic acids and succinic acid derivatives, to project its stability profile. This document outlines the probable degradation mechanisms under hydrolytic, thermal, and biological stress conditions. Detailed experimental protocols for conducting stability and degradation studies, including forced degradation and biodegradability assessments, are provided. Furthermore, this guide presents visual representations of the predicted degradation pathways and a general experimental workflow to facilitate a deeper understanding of the molecule's behavior under various stressors. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling informed decisions on its handling, formulation, and development.

Introduction

This compound, a halogenated derivative of succinic acid, is a C4-dicarboxylic acid with a chlorine atom at the α-position[1]. Its structural features make it a versatile building block in organic synthesis. However, the presence of the electron-withdrawing chlorine atom and two carboxylic acid groups influences its chemical stability, making it susceptible to various degradation pathways. Understanding the stability of this compound and its degradation products is crucial for its application in drug development and other scientific research, as these factors can impact efficacy, safety, and storage requirements.

This guide aims to provide a thorough understanding of the stability and degradation of this compound by examining its predicted behavior under different stress conditions, including hydrolysis, thermal decomposition, and biodegradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₅ClO₄[1]
Molecular Weight 152.53 g/mol [1]
Appearance Not available
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility Soluble in water[2]

Stability and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products[3][4][5]. The following sections outline the predicted degradation pathways of this compound under various stress conditions, based on the known reactivity of α-chloro carboxylic acids and related compounds.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many organic compounds in aqueous environments[6][7]. The rate of hydrolysis is often dependent on pH and temperature. For this compound, hydrolysis is expected to proceed via nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion or water molecule.

3.1.1. Proposed Hydrolytic Degradation Pathway

Under aqueous conditions, particularly at neutral to alkaline pH, the chlorine atom is susceptible to nucleophilic attack, leading to the formation of malic acid (2-hydroxysuccinic acid) and hydrochloric acid. In acidic conditions, the reaction may be slower. The proposed pathway is illustrated in the diagram below.

Hydrolytic_Degradation Chlorosuccinic_Acid This compound Malic_Acid Malic Acid Chlorosuccinic_Acid->Malic_Acid H₂O / OH⁻ HCl HCl Chlorosuccinic_Acid->HCl H₂O / OH⁻

Proposed hydrolytic degradation pathway of this compound.

3.1.2. Expected Quantitative Data

ConditionExpected Degradation ProductsPredicted Rate
Acidic (e.g., 0.1 M HCl) Malic acid, HClSlow
Neutral (e.g., Water) Malic acid, HClModerate
Basic (e.g., 0.1 M NaOH) Malate salt, NaClFast
Thermal Degradation

Thermal stress can induce decomposition of organic molecules. For this compound, thermal degradation is likely to involve decarboxylation and dehydrochlorination, similar to other carboxylic acids and chlorinated hydrocarbons[1][8][9].

3.2.1. Proposed Thermal Degradation Pathways

Upon heating, this compound may undergo several decomposition reactions. A likely primary pathway is the elimination of hydrogen chloride (HCl) to form fumaric acid or maleic acid. Another potential pathway is decarboxylation (loss of CO₂) to yield 3-chloropropanoic acid, which could further degrade.

Thermal_Degradation cluster_products Primary Products cluster_secondary Secondary Pathway Chlorosuccinic_Acid This compound Fumaric_Acid Fumaric Acid Chlorosuccinic_Acid->Fumaric_Acid -HCl Maleic_Acid Maleic Acid Chlorosuccinic_Acid->Maleic_Acid -HCl HCl_1 HCl Chlorosuccinic_Acid->HCl_1 Chloropropanoic_Acid 3-Chloropropanoic Acid Chlorosuccinic_Acid->Chloropropanoic_Acid -CO₂ CO2 CO₂ Chlorosuccinic_Acid->CO2

Proposed thermal degradation pathways of this compound.

3.2.2. Expected Quantitative Data

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for studying thermal decomposition[10][11][12][13]. While specific TGA/DSC data for this compound is not available, analysis of succinic acid suggests decomposition occurs at elevated temperatures[14][15]. The presence of the C-Cl bond may lower the decomposition temperature compared to succinic acid.

ParameterPredicted ValueAnalytical Method
Onset Decomposition Temp. (Tonset) 150 - 250 °CTGA/DSC
Peak Decomposition Temp. (Tpeak) 200 - 300 °CTGA/DSC
Major Decomposition Products Fumaric acid, Maleic acid, HCl, CO₂Py-GC-MS
Enthalpy of Decomposition (ΔHd) Endothermic/ExothermicDSC
Biodegradation

The biodegradability of chlorinated aliphatic compounds has been studied, and various microorganisms, particularly Pseudomonas species, have been shown to degrade these compounds[5][16][17][18][19][20]. The degradation typically involves enzymatic dehalogenation.

3.3.1. Proposed Biodegradation Pathway

The biodegradation of this compound is likely initiated by a dehalogenase enzyme, which removes the chlorine atom to form succinic acid. Succinic acid is a common metabolite that can then enter the citric acid cycle and be mineralized to carbon dioxide and water.

Biodegradation_Pathway Chlorosuccinic_Acid This compound Succinic_Acid Succinic Acid Chlorosuccinic_Acid->Succinic_Acid Dehalogenase TCA_Cycle Citric Acid Cycle Succinic_Acid->TCA_Cycle Mineralization CO₂ + H₂O TCA_Cycle->Mineralization

Proposed biodegradation pathway of this compound.

3.3.2. Expected Quantitative Data

The OECD 301B (CO₂ Evolution Test) is a standard method for assessing ready biodegradability[2][10][14][21][22][23][24][25][26][27]. Based on the biodegradability of other short-chain carboxylic acids, this compound may exhibit some level of biodegradation.

Test ParameterExpected Result
Biodegradation after 28 days (%) 20 - 60%
Classification Potentially biodegradable

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and degradation of this compound.

Forced Degradation Study

A forced degradation study is performed to identify the likely degradation products and pathways under stress conditions[3][4][5][23][28].

4.1.1. General Experimental Workflow

Experimental_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis of Stressed Samples (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->Analysis Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic Identification Identification & Characterization of Degradation Products Analysis->Identification

General workflow for a forced degradation study.

4.1.2. Protocol for Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 1, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

4.1.3. Protocol for Thermal Degradation

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at a specified temperature (e.g., 80°C) for a defined period. At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Solution State: Heat the stock solution of this compound at a specified temperature (e.g., 60°C) for a defined period and analyze at different time intervals.

Analytical Method for Stability Indicating Assay

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products[8][13][16][18][27][29][30].

4.2.1. Proposed HPLC-UV/MS Method

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and/or Mass Spectrometry (ESI, negative ion mode)
Injection Volume 10 µL

4.2.2. Method Validation The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust[4][21][29].

Biodegradability Testing (OECD 301B)

The OECD 301B test is a standardized method to determine the ready biodegradability of organic chemicals[2][10][14][21][22][23][24][25][26][27].

4.3.1. Protocol for OECD 301B Test

  • Test System: The test is conducted in a mineral medium containing a known concentration of the test substance (this compound) and a microbial inoculum (e.g., activated sludge).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.

  • Aeration: The system is aerated with CO₂-free air.

  • Measurement: The amount of CO₂ produced from the biodegradation of the test substance is measured at regular intervals and is used to calculate the percentage of biodegradation.

  • Control: A blank control with only the inoculum and a reference control with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

Conclusion

While direct experimental data on the stability and degradation of this compound is limited, this technical guide provides a comprehensive overview based on the established chemistry of analogous compounds. The primary degradation pathways are predicted to be hydrolysis to malic acid, thermal decomposition to fumaric/maleic acid and through decarboxylation, and biodegradation via dehalogenation to succinic acid. The provided experimental protocols offer a robust framework for researchers to conduct detailed stability and degradation studies. Further experimental work is necessary to obtain quantitative data on degradation kinetics and to definitively identify all degradation products. This will enable a complete stability profile of this compound, which is essential for its safe and effective application in scientific research and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorosuccinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the stereoisomers of 2,3-dichlorosuccinic acid. Due to the presence of two chiral centers, this compound exists as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). While data for the meso and racemic (a mixture of the enantiomers) forms are available, specific experimental values for the individual enantiomers are not readily found in the surveyed literature.

Physical and Chemical Properties

The following tables summarize the known quantitative data for the stereoisomers of 2,3-dithis compound.

Table 1: Physical Properties of 2,3-Dithis compound Isomers

Propertymeso-(2R,3S)-2,3-Dithis compoundRacemic (DL)-2,3-Dithis compound(2R,3R)- and (2S,3S)-2,3-Dithis compound
Melting Point 217-218 °C (decomposes)[1]168 °C[2]Data not available
Boiling Point 232.4 °C at 760 mmHg (Predicted)[3]267.5 °C (Rough estimate)[2]Data not available
Density 1.742 g/cm³ (Predicted)[3]1.6997 g/cm³ (Rough estimate)[2]Data not available
Specific Rotation ([α]D) 0° (achiral)0° (racemic mixture)Data not available for individual enantiomers

Table 2: Chemical Properties of 2,3-Dithis compound Isomers

Propertymeso-(2R,3S)-2,3-Dithis compoundRacemic (DL)-2,3-Dithis compound(2R,3R)- and (2S,3S)-2,3-Dithis compound
pKa1 1.79 (Predicted)[3]Data not availableData not available
pKa2 Data not availableData not availableData not available
Molecular Formula C₄H₄Cl₂O₄[1]C₄H₄Cl₂O₄[2]C₄H₄Cl₂O₄
Molecular Weight 186.98 g/mol [1]186.98 g/mol [2]186.98 g/mol

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are outlined below.

Determination of Melting Point using a Mel-Temp Apparatus

This protocol describes the determination of the melting point range of a solid organic compound.

Materials:

  • Mel-Temp apparatus[4]

  • Capillary tubes (sealed at one end)[4]

  • Sample of the this compound isomer

  • Mortar and pestle (for grinding crystalline samples)

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry, crystalline sample onto a clean, dry watch glass.

    • If necessary, finely powder the sample using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube to a depth of 2-3 mm.[4]

    • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.[4]

  • Apparatus Setup:

    • Turn on the Mel-Temp apparatus, ensuring both the heating block and the thermometer display are activated.[4]

    • Insert the packed capillary tube into one of the sample slots in the heating block.[4]

  • Melting Point Determination:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimated range. Allow the apparatus to cool before performing a more accurate measurement.[5]

    • For an accurate measurement, set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point.[4]

    • Decrease the heating rate to 1-2 °C per minute as the temperature approaches the melting point.[5]

    • Observe the sample through the eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[5]

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[5]

    • The recorded range is the melting point of the sample.

  • Shutdown:

    • Turn off the Mel-Temp apparatus.

    • Allow the apparatus to cool completely before storing.

    • Dispose of the used capillary tube in a designated glass waste container.

Determination of Specific Rotation using a Polarimeter

This protocol outlines the procedure for measuring the specific rotation of a chiral compound in solution.

Materials:

  • Polarimeter[6]

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)[7]

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., water, ethanol)

  • Sample of the chiral this compound isomer

Procedure:

  • Solution Preparation:

    • Accurately weigh a known mass of the chiral sample using an analytical balance.

    • Dissolve the sample in a known volume of a suitable solvent using a volumetric flask to achieve a precise concentration (c), typically in g/mL.[8]

  • Polarimeter Calibration (Blank Measurement):

    • Turn on the polarimeter and allow the light source (typically a sodium D-line) to stabilize.

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. Ensure there are no air bubbles in the light path.[7]

    • Place the filled cell into the polarimeter's sample chamber.

    • Measure the optical rotation of the solvent and set this value to zero. This is the blank reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell with the solution, again ensuring no air bubbles are present.[7]

    • Place the sample cell back into the polarimeter.

    • Measure the observed optical rotation (α) of the sample solution. Record the value and the direction of rotation (+ for dextrorotatory, - for levorotatory).[9]

    • Record the temperature (T) at which the measurement is taken.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]Tλ) using the following formula:[8] [α]Tλ = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the polarimeter cell in decimeters (dm)

      • c = concentration of the solution in g/mL

      • T = temperature in degrees Celsius

      • λ = wavelength of the light source (e.g., "D" for the sodium D-line)

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of a dicarboxylic acid.

Materials:

  • pH meter with a combination pH electrode[10]

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Sample of the this compound isomer

  • Deionized water (carbonate-free)

  • Standard pH buffers (e.g., pH 4, 7, 10) for calibration

Procedure:

  • Preparation and Calibration:

    • Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.[10]

    • Accurately weigh a known amount of the this compound isomer and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Titration:

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and does not come into contact with the stir bar.

    • Fill the buret with the standardized NaOH solution and record the initial volume.

    • Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution to the beaker while stirring gently.[11]

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

    • Continue adding titrant and recording data until the pH has risen significantly, well past the expected equivalence points.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence points (the points of steepest inflection) from the titration curve. For a dicarboxylic acid, there will be two equivalence points. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volumes at the half-equivalence points (half the volume of NaOH added to reach each equivalence point) correspond to the pKa values.

    • At the first half-equivalence point, pH = pKa₁.

    • At the second half-equivalence point, pH = pKa₂.

Mandatory Visualization

Walden Inversion Cycle

The Walden inversion is a classic example of a reaction cycle in stereochemistry that involves the inversion of a chiral center. It was first demonstrated by Paul Walden through the interconversion of the enantiomers of malic acid and this compound. The cycle illustrates key SN2 reactions with inversion and retention of configuration.

Walden_Inversion_Cycle cluster_left (S)-Malic Acid to (R)-Chlorosuccinic Acid cluster_top (R)-Chlorosuccinic Acid to (R)-Malic Acid cluster_right (R)-Malic Acid to (S)-Chlorosuccinic Acid s_malic (S)-(-)-Malic Acid r_chloro (R)-(+)-Chlorosuccinic Acid s_malic->r_chloro PCl₅ (SN2 Inversion) r_malic (R)-(+)-Malic Acid r_chloro->r_malic Ag₂O, H₂O (Retention) s_chloro (S)-(-)-Chlorosuccinic Acid r_malic->s_chloro PCl₅ (SN2 Inversion) s_chloro->s_malic Ag₂O, H₂O (Retention)

Caption: The Walden Inversion Cycle illustrating the interconversion of this compound enantiomers.

References

An In-depth Technical Guide to the Resolution of Racemic Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methods for resolving racemic chlorosuccinic acid, a critical process in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other fine chemicals. The guide details the theoretical underpinnings, experimental protocols, and comparative data for the principal resolution strategies: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Introduction to Chiral Resolution

Chirality is a fundamental property in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Racemic this compound, a versatile chiral building block, is often produced as an equal mixture of its (R)- and (S)-enantiomers. The separation of these enantiomers, known as chiral resolution, is a crucial step to access the desired stereoisomer. This guide explores the most pertinent and effective methods to achieve this separation.

Diastereomeric Salt Crystallization

This classical resolution technique remains a widely used and industrially viable method for separating enantiomers of acidic and basic compounds.[1][2][3]

Principle

The core principle involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent).[1][3] This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system.[2] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. The desired enantiomer of this compound is subsequently liberated from the purified diastereomeric salt by treatment with a strong acid.

dot

Caption: Workflow for Diastereomeric Salt Crystallization.

Common Resolving Agents for Carboxylic Acids

A variety of chiral amines are commonly employed as resolving agents for acidic compounds like this compound. The selection of the appropriate resolving agent and solvent system is often empirical and crucial for a successful resolution.

Resolving AgentType
BrucineAlkaloid
StrychnineAlkaloid
Quinine (B1679958)Alkaloid
CinchonidineAlkaloid
(+)- or (-)-1-PhenylethylamineSynthetic Amine
(+)- or (-)-EphedrineAlkaloid
Experimental Protocol: Resolution with a Chiral Amine (General)

The following is a generalized protocol for the resolution of racemic this compound via diastereomeric salt crystallization. Optimization of solvent, temperature, and stoichiometry is critical for achieving high yield and enantiomeric purity.

  • Salt Formation:

    • Dissolve racemic this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water).

    • In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring. The formation of a precipitate (the diastereomeric salts) may occur immediately or upon cooling.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • The mother liquor can be processed separately to recover the other enantiomer.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a strong mineral acid (e.g., 1M HCl) to a pH where the this compound is fully protonated and the chiral amine is in its protonated, water-soluble form.

    • Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

  • Recovery of the Resolving Agent:

    • The acidic aqueous layer from the previous step contains the protonated chiral resolving agent.

    • The resolving agent can be recovered by basifying the solution (e.g., with 1M NaOH) and extracting with an organic solvent.

  • Analysis:

    • Determine the yield, melting point, specific rotation, and enantiomeric excess (ee%) of the resolved this compound. The ee% is typically determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions and are an increasingly popular "green" alternative to classical resolution.[4][5] For carboxylic acids, the resolution is typically performed on a corresponding ester derivative.

Principle

Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, an enzyme.[6] For the resolution of racemic this compound, it is first converted to a diester (e.g., diethyl chlorosuccinate). A hydrolase, typically a lipase (B570770), is then used to selectively hydrolyze one of the enantiomers of the diester to the corresponding monoester, while leaving the other enantiomer of the diester largely unreacted.[7][8][9] The resulting mixture of the unreacted diester and the hydrolyzed monoester can then be separated based on their different chemical properties (e.g., by extraction).

dot

Caption: Workflow for Enzymatic Kinetic Resolution.

Common Enzymes

Lipases are the most frequently used class of enzymes for the kinetic resolution of esters. Several commercially available lipases have shown broad substrate specificity and high enantioselectivity.

EnzymeSource
Lipase B from Candida antarctica (CALB)Fungal
Lipase from Pseudomonas cepacia (PCL)Bacterial
Lipase from Candida rugosa (CRL)Fungal
Lipase from Aspergillus nigerFungal
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Diethyl Chlorosuccinate (General)
  • Substrate Preparation: Synthesize racemic diethyl chlorosuccinate from racemic this compound via Fischer esterification.

  • Enzymatic Hydrolysis:

    • In a temperature-controlled vessel, suspend the racemic diethyl chlorosuccinate in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0). An organic co-solvent (e.g., tert-butanol) may be added to improve substrate solubility.

    • Add the selected lipase (either as a crude powder or immobilized on a solid support).

    • Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) using a pH-stat by the automated addition of a dilute base solution (e.g., 0.1 M NaOH). The reaction progress can be monitored by the consumption of the base.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the hydrolyzed product.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the enzyme (by filtration if immobilized).

    • Acidify the reaction mixture to a low pH (e.g., pH 2) with a strong acid.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Separate the unreacted diester from the monoester product. This can often be achieved by extraction with an aqueous base (e.g., NaHCO₃ solution), which will selectively deprotonate and dissolve the acidic monoester, leaving the neutral diester in the organic phase.

    • Acidify the aqueous layer and re-extract to isolate the enantiomerically enriched monoester.

  • Hydrolysis to this compound:

    • Hydrolyze the separated, enantiomerically enriched diester and monoester to their corresponding this compound enantiomers using standard acidic or basic hydrolysis conditions.

  • Analysis:

    • Determine the yield, specific rotation, and enantiomeric excess of both resolved products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[10] It is widely used for determining the enantiomeric excess of resolved products and can also be employed for preparative-scale separations.

Principle

Chiral HPLC utilizes a chiral stationary phase (CSP) within the HPLC column.[8] The racemic mixture is passed through the column with a mobile phase. The enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This leads to different retention times for the two enantiomers, allowing for their separation.

dot

Caption: Workflow for Chiral HPLC Separation.

Common Chiral Stationary Phases for Acidic Compounds

For the separation of acidic compounds like this compound, several types of CSPs are particularly effective.

CSP TypeDescription
Polysaccharide-based Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. These are very versatile and widely used.[3][11][12]
Macrocyclic Glycopeptide Based on antibiotics like vancomycin (B549263) or teicoplanin.[2][13] They offer unique selectivity, especially for ionic and polar compounds.
Anion-Exchange Specifically designed for the separation of acidic compounds, often based on quinine or quinidine (B1679956) derivatives.[14]
Experimental Protocol: Chiral HPLC Method Development (General)
  • Column Selection:

    • Begin by screening a set of chiral columns known to be effective for acidic compounds, such as those listed in the table above (e.g., a polysaccharide-based column like Chiralpak AD-H or a macrocyclic glycopeptide column like Chirobiotic V).

  • Mobile Phase Selection:

    • Normal Phase: Typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. For acidic analytes, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) is usually necessary to suppress the ionization of the carboxyl groups and improve peak shape.

    • Reversed Phase: Typically uses a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An acidic buffer is used to maintain the analyte in its neutral form.

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, often with acidic and/or basic additives to modulate retention and selectivity.

  • Method Optimization:

    • Mobile Phase Composition: Vary the ratio of the strong solvent to the weak solvent (e.g., the percentage of alcohol in hexane) to optimize the retention times and resolution.

    • Additive Concentration: Optimize the concentration of the acidic additive (e.g., TFA) to achieve the best peak shape and resolution.

    • Temperature: Column temperature can affect selectivity. Investigate a range of temperatures (e.g., 15-40 °C).

    • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Analysis and Data Interpretation:

    • Inject the sample and record the chromatogram.

    • The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Enantioselective Synthesis as an Alternative to Resolution

While resolution separates a pre-existing racemic mixture, enantioselective synthesis aims to create predominantly one enantiomer from the outset. A notable example relevant to this compound is the Walden inversion .

In a classic experiment, (–)-malic acid is treated with phosphorus pentachloride (PCl₅) to produce (+)-chlorosuccinic acid.[7][11][15] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at the chiral center.[12][15][16] This method provides a direct route to one enantiomer of this compound from an enantiomerically pure starting material, bypassing the need for resolution and avoiding the theoretical 50% loss of material inherent in classical resolution methods.[1]

Summary and Comparison of Methods

MethodAdvantagesDisadvantagesBest Suited For
Diastereomeric Salt Crystallization Scalable, well-established, cost-effective for large quantities.Trial-and-error for conditions, can be labor-intensive, theoretical max yield of 50% per cycle.Industrial-scale production.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, "green" chemistry.Requires esterification/hydrolysis steps, theoretical max yield of 50% for each product.Processes where mild conditions and high selectivity are critical.
Chiral HPLC Direct separation, high resolution, applicable to small quantities, excellent for analytical determination of ee%.Can be expensive for preparative scale, requires method development.Analytical quantification and small-scale preparative separations.

Conclusion

The resolution of racemic this compound is a critical step for its use in the synthesis of enantiomerically pure pharmaceuticals and other specialty chemicals. This guide has detailed the primary methods for achieving this separation: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral HPLC. The choice of method depends on the scale of the separation, the desired purity, and economic considerations. For large-scale industrial production, diastereomeric salt crystallization remains a dominant technique. Enzymatic resolution offers a highly selective and environmentally friendly alternative, while chiral HPLC is indispensable for analytical verification and can be used for preparative purposes on a smaller scale. A thorough understanding of these techniques and their underlying principles is essential for researchers and professionals in the field of drug development and chiral chemistry.

References

CAS number for (R)-2-chlorosuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-2-Chlorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-chlorosuccinic acid, a valuable chiral building block in organic synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the pharmaceutical and agrochemical industries.

(R)-2-Chlorosuccinic acid, also known as (R)-2-chlorobutanedioic acid, is a halogenated derivative of succinic acid.[1] Its chiral nature makes it a crucial intermediate for the synthesis of enantiomerically pure compounds.[2]

Table 1: Chemical Identifiers for (R)-2-Chlorosuccinic Acid

IdentifierValue
CAS Number 3972-40-5[3][4][5]
Molecular Formula C4H5ClO4[3][4][5]
Molecular Weight 152.53 g/mol [3][4][5]
IUPAC Name (2R)-2-chlorobutanedioic acid[4]
Synonyms D-Chlorosuccinic acid, (R)-Chlorosuccinic acid, D-2-Chlorosuccinic acid, (R)-(+)-2-CHLOROSUCCINIC ACID[3]
InChI Key QEGKXSHUKXMDRW-UWTATZPHSA-N[4][5]
Canonical SMILES C(--INVALID-LINK--Cl)C(=O)O[4][5]

Table 2: Physicochemical Properties of (R)-2-Chlorosuccinic Acid

PropertyValue
Melting Point 150-153 °C[3]
Storage Temperature 2-8°C[3]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 3[4]
Topological Polar Surface Area 74.6 Ų[4]
Complexity 133[4]

Synthesis of (R)-2-Chlorosuccinic Acid

A common method for the preparation of (R)-2-chloroalkanoic acids with high enantiomeric purity is the diazotization of the corresponding (R)-2-amino acids. The synthesis of (R)-2-chlorosuccinic acid can be achieved from D-aspartic acid.[3] The reaction proceeds with an overall retention of configuration due to a double inversion mechanism that involves an unstable α-lactone intermediate.

Experimental Protocol: Synthesis of (R)-2-Chlorosuccinic Acid from D-Aspartic Acid

This protocol is based on the general method for the diazotization of α-amino acids.[6]

Materials and Reagents:

  • D-Aspartic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO2)

  • Sodium Carbonate (Na2CO3)

  • Deionized Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve D-aspartic acid in 5 N hydrochloric acid.[6] Cool the solution to 0-5 °C using an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred D-aspartic acid solution over several hours, ensuring the temperature is maintained between 0-5 °C. The slow addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional period. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

  • Extraction: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent like diethyl ether. Repeat the extraction multiple times to ensure complete recovery of the product.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-chlorosuccinic acid.

  • Purification: The crude product can be further purified by recrystallization from water to remove any remaining impurities and achieve high enantiomeric purity.[6]

Safety Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • Handle concentrated hydrochloric acid and sodium nitrite with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The diazotization reaction can be exothermic and produce nitrogen oxides; therefore, slow and controlled addition of sodium nitrite is essential.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of (R)-2-chlorosuccinic acid.

G Synthesis of (R)-2-Chlorosuccinic Acid cluster_0 Reaction cluster_1 Work-up & Purification A D-Aspartic Acid in 5N HCl B Cool to 0-5°C A->B C Slowly add NaNO2 solution B->C D Stir at 0-5°C C->D E Extract with Diethyl Ether D->E Reaction Complete F Dry with MgSO4 E->F G Evaporate Solvent F->G H Recrystallize from Water G->H I (R)-2-Chlorosuccinic Acid (Pure) H->I

Caption: Experimental workflow for the synthesis of (R)-2-chlorosuccinic acid.

Logical Relationship as a Chiral Building Block

(R)-2-chlorosuccinic acid serves as a versatile chiral synthon for the synthesis of more complex, enantiomerically pure molecules.

G Role as a Chiral Building Block A (R)-2-Chlorosuccinic Acid (Chiral Synthon) B Pharmaceutical Intermediates A->B Nucleophilic Substitution C Agrochemicals A->C Derivatization D Chiral Ligands A->D Functional Group Transformation E Enantiomerically Pure Active Pharmaceutical Ingredients (APIs) B->E

Caption: Logical relationship of (R)-2-chlorosuccinic acid as a chiral synthon.

Applications

(R)-2-chlorosuccinic acid is a valuable intermediate in various chemical processes.[7] Its primary application lies in its use as a starting material for the synthesis of other compounds, particularly in the pharmaceutical and agrochemical industries.[2][7] The presence of a chiral center and multiple functional groups allows for the creation of diverse and complex molecular architectures. It is also utilized as a chiral resolving agent in research to separate and analyze chiral compounds.[2]

References

The Discovery and Enduring Significance of Chlorosuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosuccinic acid, a halogenated derivative of the Krebs cycle intermediate succinic acid, holds a significant place in the history of organic chemistry. Its discovery was pivotal to the understanding of stereochemistry, particularly the concept of nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound. It includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for its landmark syntheses, and visualizations of the reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction

2-Chlorosuccinic acid (2-chlorobutanedioic acid) is a C4-dicarboxylic acid characterized by a chlorine atom at the α-position.[1] This seemingly simple molecule played a crucial role in the development of stereochemistry, serving as a key intermediate in the experiments that led to the discovery of the Walden inversion.[2][3] Its chirality and reactivity have made it a valuable building block in organic synthesis. This guide will delve into the historical context of its discovery, provide detailed synthetic procedures, and present its key physicochemical data in a structured format.

The Historical Context: Unraveling Stereochemistry

The story of this compound is intrinsically linked to the groundbreaking work of German chemist Paul Walden. In 1896, Walden demonstrated the ability to interconvert enantiomers of malic acid through a series of reactions involving this compound.[2][4][5] This cycle of reactions, now famously known as the Walden inversion, provided the first clear evidence that the spatial arrangement of atoms in a molecule could be inverted during a chemical transformation.[2][3]

Prior to Walden's seminal work, a publication by Tilden and Marshall in the Journal of the Chemical Society in 1895 described the synthesis of this compound, indicating its existence in the chemical literature before its pivotal role in stereochemistry was understood.[6]

The Walden cycle demonstrated that the reaction of (-)-malic acid with phosphorus pentachloride (PCl5) yielded (+)-chlorosuccinic acid.[4] Subsequent treatment of (+)-chlorosuccinic acid with silver oxide (Ag2O) regenerated malic acid, but this time as the (+) enantiomer.[4] This inversion of stereochemistry at the chiral center was a landmark discovery, profoundly influencing the understanding of reaction mechanisms, particularly nucleophilic substitution reactions (SN2).[2][7]

Physicochemical Properties of this compound

A comprehensive collection of the physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C4H5ClO4[8]
Molecular Weight 152.53 g/mol [8]
Appearance White crystalline solid[9]
Melting Point 150-153 °C[1][10]
Boiling Point 235.8 °C at 760 mmHg[1]
Density 1.595 g/cm3[1]
Solubility in Water 180 g/L at 20 °C[11]
pKa 2.71 ± 0.23[11]
Refractive Index 1.509[1]
Vapor Pressure 0.017 mmHg at 25 °C[1]
InChI InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)[12]
InChIKey QEGKXSHUKXMDRW-UHFFFAOYSA-N[12]
SMILES C(C(C(=O)O)Cl)C(=O)O[12]
CAS Number 16045-92-4 (racemic), 4198-33-8 ((S)-enantiomer), 3972-40-5 ((R)-enantiomer)[8][9]

Key Synthetic Protocols

This section provides detailed experimental protocols for two historically and practically significant methods of synthesizing this compound.

The Walden Synthesis: From (-)-Malic Acid

This protocol describes the classic synthesis of (+)-chlorosuccinic acid from (-)-malic acid as performed in the Walden inversion experiments.

Reaction: (-)-Malic Acid + PCl5 → (+)-Chlorosuccinic Acid + POCl3 + HCl

Materials:

  • (-)-Malic acid

  • Phosphorus pentachloride (PCl5)

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask with reflux condenser and drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend (-)-malic acid in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus pentachloride in small portions to the stirred suspension. The addition should be controlled to manage the evolution of hydrogen chloride gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it over crushed ice to decompose the excess PCl5 and phosphorus oxychloride.

  • Separate the ethereal layer using a separatory funnel.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • The resulting crude (+)-chlorosuccinic acid can be purified by recrystallization from a suitable solvent system, such as chloroform-petroleum ether.

Stereospecific Synthesis from (S)-Aspartic Acid

This modern protocol provides a method for the stereospecific synthesis of (S)-(-)-chlorosuccinic acid from (S)-(+)-aspartic acid.

Reaction: (S)-Aspartic Acid + NaNO2 + HCl → (S)-Chlorosuccinic Acid + N2 + H2O + NaCl

Materials:

  • (S)-(+)-Aspartic acid

  • Sodium nitrite (B80452) (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Demineralized water

  • Ice-salt bath

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Buchner funnel and filter flask

Procedure:

  • Suspend (S)-(+)-aspartic acid and sodium chloride in demineralized water in a jacketed reaction vessel.[13]

  • Cool the vigorously stirred mixture to -5 °C using an ice-salt bath.[13][14]

  • Slowly add concentrated hydrochloric acid while maintaining the temperature at -5 °C.[13][14]

  • In a separate vessel, prepare a solution of sodium nitrite in demineralized water.

  • Add the sodium nitrite solution dropwise to the aspartic acid suspension over a period of approximately 2 hours, ensuring the temperature does not rise above 0 °C.[13][15] Vigorous gas evolution (N2) will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Cool the mixture to -15 °C to precipitate the (S)-(-)-chlorosuccinic acid.[13]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of ice-cold water.

  • Dry the product under vacuum at a temperature not exceeding 40 °C. The yield of (S)-(-)-chlorosuccinic acid is typically in the range of 70-85%.[13][14]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.

Walden_Inversion cluster_malic1 (-)-Malic Acid cluster_chloro (+)-Chlorosuccinic Acid cluster_malic2 (+)-Malic Acid malic_neg (-)-Malic Acid (S-configuration) chloro_pos (+)-Chlorosuccinic Acid (R-configuration) malic_neg->chloro_pos  PCl₅ (Inversion)   malic_pos (+)-Malic Acid (R-configuration) chloro_pos->malic_pos  Ag₂O, H₂O (Inversion)  

Caption: The Walden Inversion Cycle.

Aspartic_to_Chlorosuccinic reactant (S)-Aspartic Acid reagents NaNO₂, HCl -5 to 0 °C reactant->reagents product (S)-Chlorosuccinic Acid reagents->product  Stereospecific Substitution  

Caption: Synthesis from (S)-Aspartic Acid.

Conclusion

This compound, a molecule of historical and practical importance, serves as a powerful example of how the study of seemingly simple compounds can lead to fundamental breakthroughs in chemical science. From its central role in the discovery of the Walden inversion to its use as a chiral building block in modern organic synthesis, this compound continues to be a relevant compound for researchers and professionals in the chemical and pharmaceutical industries. This guide has provided a comprehensive overview of its discovery, key properties, and detailed synthetic methodologies to support its continued application in scientific research and development.

References

Theoretical Insights into the Reaction Mechanisms of Chlorosuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical calculations underpinning the reaction mechanisms of chlorosuccinic acid, a molecule of significant historical and practical importance in organic chemistry. By leveraging computational chemistry, we can elucidate the intricate pathways, transition states, and energetic landscapes that govern its reactivity. This guide provides a comprehensive overview of the prevailing S_N2 reaction mechanism, supported by data from theoretical models, and outlines the computational and experimental methodologies required for such investigations.

Core Reaction Mechanisms: The S_N2 Pathway

The reactions of this compound, particularly its conversion to malic acid, are classic examples of bimolecular nucleophilic substitution (S_N2) reactions. This mechanism is characterized by the backside attack of a nucleophile on the carbon atom bearing the chlorine leaving group, resulting in an inversion of stereochemistry at the chiral center. This phenomenon, famously observed by Paul Walden in the late 19th century, is known as the Walden inversion.[1][2]

Theoretical calculations, primarily using Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of S_N2 reactions.[3] These methods allow for the determination of the potential energy surface, including the structures and energies of reactants, transition states, and products.

Nucleophilic Substitution with Hydroxide (B78521)

A key reaction of this compound is its hydrolysis to form malic acid. In this reaction, a hydroxide ion (OH⁻) acts as the nucleophile. The reaction proceeds through a concerted mechanism where the C-O bond forms simultaneously as the C-Cl bond breaks.

Reaction:

(S)-Chlorosuccinic acid + OH⁻ → (R)-Malic acid + Cl⁻

Computational studies on analogous S_N2 reactions provide a framework for understanding this process. The general approach involves locating the transition state structure and calculating the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn).

Data Presentation: Calculated Energetics

Table 1: Representative Calculated Energies for a Model S_N2 Reaction (Alkyl-Cl + OH⁻)

ParameterGas Phase (kcal/mol)Aqueous Solution (PCM) (kcal/mol)
Activation Energy (ΔG‡)10.522.3
Reaction Energy (ΔG_rxn)-25.8-15.2

Note: These values are illustrative and are based on typical results for S_N2 reactions of simple alkyl chlorides. The actual values for this compound would be influenced by the presence of the carboxylic acid groups.

Methodologies: A Dual Approach

A thorough investigation of the reaction mechanisms of this compound requires a combination of theoretical calculations and experimental validation.

Computational Protocol

The theoretical investigation of the S_N2 reaction of this compound with a nucleophile like hydroxide would typically involve the following steps:

  • Model Building: The 3D structures of the reactants ((S)-chlorosuccinic acid and the hydroxide ion) are built.

  • Geometry Optimization: The geometries of the reactants, the transition state, and the products are optimized to find the lowest energy conformations. This is typically performed using a DFT functional such as B3LYP or M06-2X with a basis set like 6-31+G(d).

  • Transition State Search: A transition state search algorithm (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) is used to locate the transition state structure connecting the reactants and products.

  • Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Reactants and products should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvent Effects: To simulate the reaction in an aqueous environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied.

  • Energy Profile Construction: The Gibbs free energies of the reactants, transition state, and products are used to construct the reaction energy profile, from which the activation energy and reaction energy are determined.

Experimental Protocol: Synthesis and Kinetic Analysis

Experimental studies are crucial for validating the theoretical predictions. A typical experimental workflow would involve:

Synthesis of S-(-)-chlorosuccinic acid:

This can be achieved through the reaction of S-(+)-aspartic acid with sodium nitrite (B80452) in the presence of sodium chloride and concentrated hydrochloric acid.[4] The crude product can be purified by recrystallization.

Kinetic Analysis of Hydrolysis:

The rate of hydrolysis of this compound can be monitored by tracking the change in concentration of a reactant or product over time. A common method involves:

  • Reaction Setup: A solution of this compound of known concentration is prepared in a temperature-controlled water bath. The reaction is initiated by adding a solution of sodium hydroxide.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in each aliquot is quenched, for example, by rapid cooling or by the addition of an acid to neutralize the remaining hydroxide.

  • Analysis: The concentration of a species, for instance, the chloride ion produced, can be determined using techniques like titration or ion chromatography.

  • Data Analysis: The rate constants are determined by plotting the concentration data against time and fitting to the appropriate rate law. By performing the reaction at different temperatures, the activation energy can be determined experimentally using the Arrhenius equation.

Visualizing Reaction Pathways

Graphical representations are essential for understanding the complex relationships in reaction mechanisms and experimental workflows.

G S_N2 Reaction Pathway of this compound cluster_reactants Reactants cluster_ts Transition State cluster_products Products Chlorosuccinic_Acid (S)-Chlorosuccinic Acid Transition_State [HO---C---Cl]‡ Chlorosuccinic_Acid->Transition_State Backside Attack Hydroxide Hydroxide (OH⁻) Hydroxide->Transition_State Malic_Acid (R)-Malic Acid Transition_State->Malic_Acid Inversion of Stereochemistry Chloride Chloride (Cl⁻) Transition_State->Chloride

Caption: S_N2 reaction pathway for the hydrolysis of this compound.

G Experimental Workflow for Kinetic Analysis Start Prepare this compound and NaOH solutions Initiate Mix reactants in a temperature-controlled bath Start->Initiate Sample Withdraw aliquots at timed intervals Initiate->Sample Quench Stop the reaction in each aliquot Sample->Quench Analyze Determine [Cl⁻] (e.g., Titration) Quench->Analyze Plot Plot [Cl⁻] vs. Time Analyze->Plot Calculate Determine Rate Constant Plot->Calculate End Calculate Activation Energy (from experiments at different temps) Calculate->End

Caption: Workflow for the experimental kinetic analysis of this compound hydrolysis.

Conclusion

The study of this compound reaction mechanisms, particularly through the lens of theoretical calculations, offers profound insights into the fundamental principles of organic chemistry. The S_N2 pathway, with its characteristic Walden inversion, is well-supported by the theoretical framework of computational chemistry. While a dedicated computational study providing extensive quantitative data for this compound is a clear area for future research, the methodologies outlined in this guide provide a robust roadmap for researchers, scientists, and drug development professionals to investigate this and other analogous reaction systems. The synergy between computational prediction and experimental validation remains the cornerstone of advancing our understanding of chemical reactivity.

References

A Comprehensive Technical Guide to the Solubility of Chlorosuccinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of chlorosuccinic acid in various organic solvents. The information contained herein is essential for professionals in drug development, chemical synthesis, and materials science who require a thorough understanding of this compound's behavior in different solvent systems for processes such as reaction chemistry, purification, and formulation.

Introduction to this compound

This compound, a halogenated derivative of succinic acid, is a dicarboxylic acid with the chemical formula C₄H₅ClO₄. Its structure, featuring two carboxylic acid groups and a chlorine atom, imparts a significant degree of polarity to the molecule. This polarity is a key determinant of its solubility characteristics. Understanding the solubility of this compound is critical for its application in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, a reported value for its solubility in water is 180 g/L at 20°C[1].

Due to the limited specific data for this compound, the following table provides solubility information for succinic acid, a structurally similar dicarboxylic acid. This data, combined with general solubility principles for dicarboxylic acids, can serve as a valuable estimation for the behavior of this compound. Dicarboxylic acids are generally soluble in polar organic solvents and their solubility tends to decrease as the carbon chain length of the solvent increases[2].

Table 1: Estimated Solubility of this compound in Various Organic Solvents (Based on Succinic Acid Data and General Trends)

SolventChemical ClassExpected Solubility of this compound
MethanolAlcoholHigh
EthanolAlcoholHigh
AcetoneKetoneHigh
Acetic AcidCarboxylic AcidHigh
Ethyl AcetateEsterModerate
Diethyl EtherEtherLow to Moderate
TolueneAromatic HydrocarbonLow
BenzeneAromatic HydrocarbonLow
HexaneAliphatic HydrocarbonVery Low / Insoluble
ChloroformHalogenated HydrocarbonLow

Note: "High" solubility is inferred from the behavior of similar dicarboxylic acids in these polar solvents. Specific quantitative values would require experimental determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

  • Polarity of the Solvent: As a polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. This is consistent with the expected high solubility in alcohols and acetone.

  • Hydrogen Bonding: The two carboxylic acid groups of this compound can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding, such as alcohols, will effectively solvate the molecule, leading to higher solubility.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solid.

  • Presence of Functional Groups: The chlorine atom introduces an additional polar C-Cl bond, which can influence the overall dipole moment and interactions with the solvent molecules.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used "shake-flask" or static equilibrium method, followed by gravimetric analysis.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Oven

  • Desiccator

4.2. Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solution Prepare supersaturated solution (excess this compound in solvent) place_vials Place sealed vials in thermostatic shaker prep_solution->place_vials equilibrate Equilibrate at constant temperature (e.g., 24-72 hours) place_vials->equilibrate settle Allow solids to settle equilibrate->settle withdraw Withdraw supernatant using a pre-heated/pre-cooled syringe settle->withdraw filter Filter through a syringe filter into a pre-weighed vial withdraw->filter weigh_solution Weigh the vial with the saturated solution filter->weigh_solution evaporate Evaporate the solvent in an oven weigh_solution->evaporate weigh_residue Weigh the vial with the dry this compound residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate solubility_factors solubility Solubility of This compound solute_props Solute Properties solute_props->solubility polarity_solute Polarity (Dipole Moment) solute_props->polarity_solute h_bond_solute Hydrogen Bonding (Carboxylic Acids) solute_props->h_bond_solute solvent_props Solvent Properties solvent_props->solubility polarity_solvent Polarity solvent_props->polarity_solvent h_bond_solvent Hydrogen Bonding Capability solvent_props->h_bond_solvent temp Temperature temp->solubility polarity_solute->solubility h_bond_solute->solubility polarity_solvent->solubility h_bond_solvent->solubility

References

Unveiling the Three-Dimensional Architecture of Chlorosuccinic Acid Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structures of the (R)- and (S)-enantiomers of chlorosuccinic acid. Understanding the precise three-dimensional arrangement of these molecules is paramount in fields such as chiral recognition, diastereomeric separations, and the rational design of pharmaceuticals where stereochemistry dictates biological activity. This document collates crystallographic data, details experimental protocols for structure determination, and presents logical workflows for analysis.

Introduction to the Stereochemistry of this compound

This compound, a derivative of succinic acid, possesses a single chiral center at the carbon atom bonded to the chlorine atom. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The spatial arrangement of the atoms in these enantiomers is a critical determinant of their chemical and biological properties. While sharing identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. X-ray crystallography provides the most definitive method for elucidating the absolute configuration and detailed molecular geometry of these stereoisomers.

Crystal Structure and Crystallographic Data

The crystal structure of (S)-(-)-chlorosuccinic acid has been determined through single-crystal X-ray diffraction.[1] As enantiomers, the crystal structure of (R)-(+)-chlorosuccinic acid is the mirror image of the (S)-enantiomer. Consequently, they share identical unit cell parameters and crystallize in the same space group, P 21 21 21, which is a chiral space group. The key crystallographic data are summarized in Table 1 for direct comparison.

Table 1: Crystallographic Data for this compound Enantiomers

Parameter(S)-(-)-Chlorosuccinic Acid(R)-(+)-Chlorosuccinic Acid (Inferred)
Formula C₄H₅ClO₄C₄H₅ClO₄
Molecular Weight 152.53 g/mol 152.53 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P 2₁2₁2₁P 2₁2₁2₁
a (Å) 7.55937.5593
b (Å) 8.50208.5020
c (Å) 9.06049.0604
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 581.96581.96
Z 44
Calculated Density (g/cm³) 1.7391.739
R-factor 0.0401Not experimentally determined

Data for (S)-chlorosuccinic acid sourced from the Crystallography Open Database (COD) entry 7225885.[1] Data for the (R)-enantiomer is inferred based on the principles of enantiomeric crystallography.

Experimental Protocols

The determination of the crystal structure of this compound enantiomers involves three key stages: synthesis of the enantiopure compound, crystallization to obtain single crystals suitable for diffraction, and the X-ray diffraction analysis itself.

Synthesis of (S)-(-)-Chlorosuccinic Acid

A common route for the synthesis of (S)-(-)-chlorosuccinic acid involves the stereospecific reaction of S-(+)-aspartic acid with sodium nitrite (B80452) in the presence of hydrochloric acid.

Materials:

  • S-(+)-aspartic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Demineralized water

Procedure:

  • A suspension of S-(+)-aspartic acid is prepared in demineralized water.

  • Sodium chloride and concentrated hydrochloric acid are added to the suspension. The molar ratio of S-(+)-aspartic acid to sodium chloride is typically maintained between 1:0.3 and 1:0.5.

  • The reaction mixture is cooled to a temperature between -10°C and -20°C.

  • Solid sodium nitrite is added portion-wise to the cooled and stirred reaction mixture.

  • The reaction is allowed to proceed until completion, after which the S-(-)-chlorosuccinic acid product precipitates from the solution.

  • The precipitate is isolated by filtration, washed with cold demineralized water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from water to yield a product with a melting point of 180-182°C.

Crystallization

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation is a commonly employed technique for the crystallization of small organic molecules like this compound.

Procedure:

  • A saturated solution of the purified this compound enantiomer is prepared in a suitable solvent (e.g., water or an ethanol/water mixture) at a slightly elevated temperature.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is transferred to a clean crystallization dish or vial.

  • The vessel is loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.

Single-Crystal X-ray Diffraction

The final stage involves the analysis of the grown crystals using a single-crystal X-ray diffractometer.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), is used to irradiate the crystal.

  • As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.

  • For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter.

Visualizing the Workflow and Enantiomeric Relationship

The following diagrams illustrate the logical flow of the experimental process and the fundamental relationship between the two enantiomers.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis start S-(+)-Aspartic Acid reaction Reaction with NaNO2/HCl start->reaction product Crude (S)-Chlorosuccinic Acid reaction->product recrystallization Recrystallization product->recrystallization crystals Single Crystals recrystallization->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd structure Crystal Structure Determination xrd->structure

Caption: Experimental workflow from synthesis to crystal structure determination.

enantiomer_relationship S_enantiomer (S)-Chlorosuccinic Acid mirror Mirror Plane S_enantiomer->mirror R_enantiomer (R)-Chlorosuccinic Acid mirror->R_enantiomer

Caption: The mirror-image relationship between (R)- and (S)-chlorosuccinic acid.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of the enantiomers of this compound. The presented crystallographic data, experimental protocols, and workflow diagrams offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The precise understanding of the three-dimensional structure of these chiral molecules is fundamental to advancing our knowledge of stereochemistry and its impact on molecular interactions and biological function.

References

Thermochemical Data for Chlorosuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosuccinic acid, a halogenated derivative of succinic acid, serves as a key intermediate in various synthetic organic reactions, most notably in the classic example of Walden inversion. Despite its significance in stereochemistry, a comprehensive, experimentally determined set of thermochemical data for this compound is conspicuously absent from the scientific literature. This technical guide provides an in-depth look at the known chemical transformations of this compound and outlines the established experimental protocols for determining the thermochemical properties that are currently unavailable. The lack of quantitative data presents a significant knowledge gap and a clear opportunity for further research to fully characterize this important compound.

Introduction

This compound (2-chlorobutanedioic acid) is a dicarboxylic acid with the chemical formula C₄H₅ClO₄. Its structure, featuring a chiral center, makes it a valuable compound for studying the mechanisms of nucleophilic substitution reactions and their stereochemical outcomes. The presence of both carboxylic acid functional groups and a chlorine atom influences its reactivity and physical properties. While some basic physicochemical properties are known, critical thermochemical data such as the standard enthalpy of formation, standard molar entropy, heat capacity, and Gibbs free energy of formation have not been experimentally determined and reported in peer-reviewed literature. This guide aims to collate the available information on this compound and to provide a framework for the experimental determination of its thermochemical profile.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that a reported value for the enthalpy of vaporization for (S)-2-chlorosuccinic acid of 52.06 kJ/mol is available from commercial chemical suppliers; however, this value has not been substantiated in peer-reviewed scientific literature and should be treated with caution.

PropertyValueSource
Molecular Formula C₄H₅ClO₄PubChem
Molar Mass 152.53 g/mol PubChem
Melting Point 150-153 °C (decomposes)Sigma-Aldrich
Appearance White to off-white crystalline powderAlfa Aesar
Water Solubility SolubleChemicalBook
Enthalpy of Vaporization (ΔHvap) 52.06 kJ/mol (for (S)-enantiomer, unverified)Guidechem

Known Chemical Transformations: The Walden Cycle

This compound is a central intermediate in the Walden cycle, a classic series of reactions demonstrating the inversion of stereochemical configuration at a chiral center.[1][2][3] The cycle illustrates how one enantiomer of a compound can be converted into its other enantiomer through a sequence of nucleophilic substitution reactions.[4][5]

The conversion of (-)-malic acid to (+)-malic acid via this compound intermediates is a prime example of this phenomenon.[6] The reaction with phosphorus pentachloride (PCl₅) proceeds with an inversion of configuration to form (+)-chlorosuccinic acid. Subsequent reaction with silver(I) oxide (Ag₂O) in water, which acts as a source of hydroxide (B78521) ions, also proceeds with an inversion of configuration, yielding (+)-malic acid.[4][5]

The mechanism of the reaction between malic acid and phosphorus pentachloride involves the conversion of the hydroxyl group into a better leaving group, followed by a backside nucleophilic attack by the chloride ion, which results in the inversion of stereochemistry characteristic of an Sₙ2 reaction.[7]

Below is a DOT script and the corresponding diagram illustrating the Walden cycle involving this compound.

Walden_Cycle cluster_0 Walden Cycle: Interconversion of Malic Acid Enantiomers neg_malic (-)-Malic Acid pos_chloro (+)-Chlorosuccinic Acid neg_malic->pos_chloro  PCl₅ (Inversion)   pos_malic (+)-Malic Acid pos_chloro->pos_malic  Ag₂O, H₂O (Inversion)   neg_chloro (-)-Chlorosuccinic Acid pos_malic->neg_chloro  PCl₅ (Inversion)   neg_chloro->neg_malic  Ag₂O, H₂O (Inversion)  

Figure 1. The Walden cycle illustrating the stereochemical inversion of malic acid through this compound intermediates.

Experimental Protocols for Thermochemical Data Determination

The absence of experimental thermochemical data for this compound necessitates a discussion of the methodologies required to obtain these crucial values. The following are detailed, generalized protocols for the key experiments.

Determination of Standard Enthalpy of Formation (ΔHf°) by Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Experimental Workflow:

Combustion_Calorimetry_Workflow cluster_workflow Combustion Calorimetry Workflow start Prepare Sample Pellet weigh_sample Accurately Weigh Sample start->weigh_sample place_in_bomb Place Sample in Bomb weigh_sample->place_in_bomb add_water Add Distilled Water to Bomb place_in_bomb->add_water seal_bomb Seal and Pressurize with O₂ add_water->seal_bomb place_in_calorimeter Place Bomb in Calorimeter seal_bomb->place_in_calorimeter equilibrate Allow Temperature to Equilibrate place_in_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp analyze Analyze Bomb Contents for Completeness of Combustion record_temp->analyze calculate Calculate ΔH_c° and ΔH_f° analyze->calculate

Figure 2. A generalized workflow for determining the enthalpy of combustion using a bomb calorimeter.

Detailed Methodology:

  • Sample Preparation: A pellet of known mass (approximately 1 g) of pure, dry this compound is prepared.

  • Bomb Assembly: The pellet is placed in a sample holder inside the bomb. A known length of fuse wire is connected to the ignition circuit, with the wire in contact with the pellet. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and flushed with oxygen before being filled to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

  • Combustion: The initial temperature is recorded, and the sample is ignited via an electrical current through the fuse wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections: The temperature rise is corrected for heat exchange with the surroundings. Corrections are also made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.

  • Calculation: The heat of combustion at constant volume (ΔUc) is calculated from the corrected temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). The enthalpy of combustion (ΔHc°) is then calculated from ΔUc. Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Determination of Heat Capacity (Cp) and Enthalpy of Fusion (ΔHfus) by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions.

Experimental Workflow:

DSC_Workflow cluster_workflow Differential Scanning Calorimetry Workflow start Calibrate DSC Instrument prepare_sample Accurately Weigh Sample into Pan start->prepare_sample seal_pan Hermetically Seal Sample Pan prepare_sample->seal_pan place_in_dsc Place Sample and Reference Pans in DSC Cell seal_pan->place_in_dsc program_temp Program Temperature Ramp place_in_dsc->program_temp run_scan Run DSC Scan program_temp->run_scan analyze_thermogram Analyze Thermogram for C_p and ΔH_fus run_scan->analyze_thermogram

Figure 3. A generalized workflow for the determination of heat capacity and enthalpy of fusion using DSC.

Detailed Methodology:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as the reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over the temperature range of interest.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the displacement of the DSC baseline relative to a baseline run with empty pans. A sapphire standard is often used for accurate Cp determination.

    • Enthalpy of Fusion (ΔHfus): The melting of the sample will appear as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Determination of Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)

The standard molar entropy of this compound at 298.15 K can be determined from low-temperature heat capacity measurements down to near absolute zero (0 K) using adiabatic calorimetry. The Gibbs free energy of formation can then be calculated using the following equation, once the standard enthalpy of formation and standard molar entropy are known:

ΔGf° = ΔHf° - TΔSf°

where ΔSf° is the entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.

Conclusion and Future Outlook

This technical guide has highlighted a significant void in the available thermochemical data for this compound. While its role in fundamental stereochemical transformations is well-documented, the lack of quantitative thermodynamic parameters hinders a complete understanding of its stability, reactivity, and potential applications in areas such as drug design and materials science. The experimental protocols outlined herein provide a clear roadmap for researchers to undertake the necessary studies to fill this knowledge gap. The determination of the standard enthalpy of formation, heat capacity, standard molar entropy, and Gibbs free energy of formation for this compound would be a valuable contribution to the field of chemical thermodynamics.

References

An In-depth Technical Guide to Chlorosuccinic Acid: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorosuccinic acid, a halogenated derivative of succinic acid. This document covers its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis, making it a valuable resource for professionals in chemical research and drug development.

Nomenclature and Synonyms

This compound is a dicarboxylic acid with the chemical formula C₄H₅ClO₄.[1][2] The presence of a chiral center at the carbon atom bonded to the chlorine atom gives rise to two enantiomers, (R)- and (S)-chlorosuccinic acid, as well as the racemic mixture.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chlorobutanedioic acid .[1][2]

Common synonyms and identifiers for this compound include:

  • 2-Chlorosuccinic acid[2]

  • Monothis compound[2]

  • Chlorobutanedioic acid[2]

  • Butanedioic acid, 2-chloro-[2][3]

  • Succinic acid, chloro-[3]

  • (S)-2-Chlorosuccinic acid (for the S-enantiomer)[4][5]

  • L-Chlorosuccinic acid (for the S-enantiomer)[4][5]

  • (R)-2-Chlorosuccinic acid (for the R-enantiomer)[6]

  • D-(+)-Chlorosuccinic acid (for the R-enantiomer)[6]

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are essential for its application in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₄H₅ClO₄[1][2]
Molecular Weight 152.53 g/mol [1][2]
Melting Point 150-153 °C[1][5]
Boiling Point 235.8 °C at 760 mmHg[1][5]
Density 1.595 g/cm³[1][5]
Flash Point 96.4 °C[1][5]
Vapor Pressure 0.017 mmHg at 25°C[5]
Appearance White to Beige Powder or Crystals[1]

Experimental Protocol: Synthesis of S-(-)-Chlorosuccinic Acid

This section details a common method for the synthesis of S-(-)-chlorosuccinic acid from S-(+)-aspartic acid.[7][8]

3.1 Materials and Reagents:

  • S-(+)-aspartic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Demineralized water

3.2 Procedure:

  • A suspension of S-(+)-aspartic acid is prepared in demineralized water.

  • Concentrated hydrochloric acid and sodium chloride are added to the suspension. The molar ratio of S-(+)-aspartic acid to sodium chloride should be between 1:0.3 and 1:0.5.[7]

  • The mixture is cooled to a temperature between -10°C and -20°C, with -15°C being the preferred temperature.[7]

  • Solid sodium nitrite is then added portion-wise to the vigorously stirred mixture over a period of approximately 2 hours, while maintaining the temperature at -5°C under a nitrogen blanket.[7][8]

  • Upon completion of the reaction, the product, S-(-)-chlorosuccinic acid, is isolated by precipitation by cooling the reaction mixture.[7]

  • The crude product can be further purified by crystallization from water.[7][8]

This process, with yields reported between 80-87%, provides an effective method for producing the S-enantiomer of this compound.[7]

Visualization of Synthesis Pathway

The following diagram illustrates the workflow for the synthesis of S-(-)-chlorosuccinic acid.

Synthesis_of_S_Chlorosuccinic_Acid cluster_0 cluster_1 Aspartic_Acid S-(+)-Aspartic Acid Reagents + HCl, NaCl, H₂O Suspension Aqueous Suspension Cooling1 Cooling (-10°C to -20°C) Suspension->Cooling1 Step 1 NaNO2 + Sodium Nitrite (solid) Reaction Reaction (-5°C) Precipitation Precipitation Reaction->Precipitation Step 2 Product S-(-)-Chlorosuccinic Acid Precipitation->Product Isolation

Caption: Synthesis workflow for S-(-)-chlorosuccinic acid.

References

A Technical Guide to Potential Impurities in Commercial Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosuccinic acid, a halogenated derivative of succinic acid, is a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances into final products. This technical guide provides an in-depth overview of the potential impurities in commercial this compound, their origins, and detailed analytical methodologies for their identification and quantification.

Origin of Impurities

The impurity profile of commercial this compound is intrinsically linked to its synthetic route. The most common manufacturing processes involve the chlorination of succinic acid precursors. Understanding these pathways is key to anticipating potential contaminants.

Synthesis-Related Impurities

Commercial this compound is typically synthesized from one of the following precursors:

  • From Malic Acid: The reaction of malic acid with reagents like thionyl chloride can yield this compound. Incomplete reaction can lead to residual malic acid in the final product.

  • From Fumaric or Maleic Acid: The addition of hydrogen chloride across the double bond of fumaric or maleic acid is another common synthetic route. Unreacted starting materials are therefore potential impurities. Due to the stereochemistry of the addition reaction, isomeric impurities can also be formed.

  • From Aspartic Acid: The diazotization of aspartic acid in the presence of a chloride source can produce this compound. This route can introduce unreacted aspartic acid and other organic acids like malic and fumaric acid as byproducts.[1] Furthermore, the use of sodium nitrite (B80452) and hydrochloric acid can result in the presence of inorganic salts, such as sodium chloride, in the crude product.

The logical relationship between the synthetic precursors and potential impurities is illustrated in the diagram below.

Figure 1. Impurity Formation Pathways from Synthetic Precursors Malic Acid Malic Acid This compound This compound Malic Acid->this compound Chlorination Malic Acid_impurity Malic Acid (Unreacted) Malic Acid->Malic Acid_impurity Fumaric Acid Fumaric Acid Fumaric Acid->this compound HCl Addition Fumaric Acid_impurity Fumaric Acid (Unreacted/Byproduct) Fumaric Acid->Fumaric Acid_impurity Succinic Acid_impurity Succinic Acid (Byproduct) Fumaric Acid->Succinic Acid_impurity Reduction Maleic Acid Maleic Acid Maleic Acid->this compound HCl Addition Maleic Acid_impurity Maleic Acid (Unreacted) Maleic Acid->Maleic Acid_impurity Maleic Acid->Succinic Acid_impurity Reduction Aspartic Acid Aspartic Acid Aspartic Acid->this compound Diazotization Aspartic Acid->Malic Acid_impurity Aspartic Acid->Fumaric Acid_impurity Aspartic Acid_impurity Aspartic Acid (Unreacted) Aspartic Acid->Aspartic Acid_impurity NaCl_impurity Sodium Chloride (Inorganic Impurity) Aspartic Acid->NaCl_impurity

Figure 1. Impurity Formation Pathways from Synthetic Precursors
Degradation-Related Impurities

This compound can degrade under certain conditions, leading to the formation of impurities over time.

  • Hydrolysis: As a chlorinated carboxylic acid, this compound is susceptible to hydrolysis, which would yield malic acid. The rate of hydrolysis is dependent on pH and temperature.

  • Thermal Decomposition: At elevated temperatures, this compound may decompose. While specific studies on this compound are limited, thermal degradation of similar organic acids often involves decarboxylation or other complex reactions.

Quantitative Data on Impurities

Publicly available quantitative data on the impurity content of commercial this compound is limited. However, some product specifications provide an indication of potential impurity levels.

ImpurityTypical ConcentrationCommercial Product Example
Fumaric Acid≤ 4%Sigma-Aldrich, 96% grade[2]
Sodium Chloride15-20% (in crude product)Mentioned in patent literature for synthesis from aspartic acid[1]
Other Organic Acids (Malic, Succinic, etc.)Not specifiedExpected based on synthesis routes

Experimental Protocols for Impurity Analysis

The analysis of impurities in this compound typically requires chromatographic techniques to separate the structurally similar compounds, followed by a suitable detection method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile organic acids.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of a dilute aqueous acid, such as 0.1% formic acid or phosphoric acid in water, is effective for separating polar organic acids.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, is suitable for detecting carboxylic acids.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Figure 2. HPLC Workflow for this compound Impurity Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC UV_Detector UV Detector (210 nm) HPLC->UV_Detector Chromatogram Chromatogram (Impurity Profile) UV_Detector->Chromatogram

Figure 2. HPLC Workflow for this compound Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile organic acids like this compound and its potential impurities, a derivatization step is necessary to increase their volatility.

Methodology:

  • Derivatization (Silylation):

    • Dry a known amount of the this compound sample under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a suitable solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture (e.g., at 70°C for 30-60 minutes) to ensure complete derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds. A typical program might be:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. A scan range of m/z 40-500 is typically sufficient.

  • Identification: Impurities are identified by comparing their mass spectra and retention times to those of authentic standards or by searching mass spectral libraries.

Figure 3. GC-MS Workflow with Silylation for Impurity Analysis Sample Sample Dry Dry Sample Sample->Dry Derivatize Silylation (e.g., BSTFA) Dry->Derivatize GC_MS GC-MS System Derivatize->GC_MS Analysis Data Analysis (Mass Spectra Library) GC_MS->Analysis Results Impurity Identification & Quantification Analysis->Results

Figure 3. GC-MS Workflow with Silylation for Impurity Analysis

Conclusion

The purity of commercial this compound is a critical consideration for its application in research and development. The primary sources of impurities are related to the synthetic route and potential degradation. Unreacted starting materials such as malic acid, fumaric acid, and maleic acid, along with byproducts like succinic acid and inorganic salts, are the most probable contaminants. Robust analytical methods, primarily HPLC and GC-MS with derivatization, are essential for the accurate identification and quantification of these impurities. This guide provides a foundational understanding and practical methodologies for assessing the purity of commercial this compound, enabling researchers and drug development professionals to ensure the quality and integrity of their work.

References

Methodological & Application

Application Notes and Protocols: Chlorosuccinic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosuccinic acid, a halogenated derivative of succinic acid, serves as a valuable and versatile chiral building block in asymmetric synthesis. Its two carboxylic acid functionalities and a chiral center bearing a chlorine atom allow for a variety of stereoselective transformations, making it an important precursor in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, with a primary focus on its application as a chiral synthon.

Asymmetric Synthesis of R-(-)-Carnitine from (S)-(-)-Chlorosuccinic Acid

A significant application of this compound in asymmetric synthesis is its use as a chiral precursor for the synthesis of R-(-)-carnitine, a compound essential for fatty acid metabolism. The synthesis leverages the defined stereochemistry of (S)-(-)-chlorosuccinic acid to produce the desired R-enantiomer of carnitine with high enantiomeric excess.

Quantitative Data Summary
ParameterValueReference
Starting Material(S)-(-)-Chlorosuccinic acidWO2000069808A1[1]
Final ProductR-(-)-Carnitine inner saltWO2000069808A1[1]
Overall Yield60.4%WO2000069808A1[1]
Enantiomeric Excess (ee)>99.6%WO2000069808A1[1]
Reaction Pathway

The overall synthetic strategy involves the reduction of one of the carboxylic acid groups of (S)-(-)-chlorosuccinic acid, followed by nucleophilic substitution of the chlorine atom with trimethylamine (B31210) and subsequent intramolecular salt formation.

G cluster_0 Synthesis of R-(-)-Carnitine S_Chlorosuccinic_Acid (S)-(-)-Chlorosuccinic Acid Reduction Selective Reduction (e.g., with a suitable reducing agent) S_Chlorosuccinic_Acid->Reduction Intermediate Chiral Intermediate Reduction->Intermediate Amination Reaction with Trimethylamine and base Intermediate->Amination R_Carnitine R-(-)-Carnitine Amination->R_Carnitine

Caption: Synthetic pathway from (S)-(-)-chlorosuccinic acid to R-(-)-carnitine.

Detailed Experimental Protocol

This protocol is adapted from the general process described in patent WO2000069808A1.[1]

Materials:

  • (S)-(-)-Chlorosuccinic acid

  • Suitable reducing agent (e.g., diborane (B8814927) or a mixed hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Trimethylamine (aqueous solution)

  • Isobutylic alcohol

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Reduction of (S)-(-)-Chlorosuccinic Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-chlorosuccinic acid in a suitable anhydrous solvent.

  • Cool the solution to the appropriate temperature for the chosen reducing agent (e.g., 0 °C for diborane).

  • Slowly add the reducing agent to the solution of (S)-(-)-chlorosuccinic acid. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or a slightly elevated temperature, compatible with the reaction conditions, until the reaction is complete (monitor by TLC or other suitable analytical methods).

Step 2: Formation of R-(-)-Carnitine Inner Salt

  • Upon completion of the reduction, carefully quench the reaction by the slow addition of water.

  • Add an aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH and facilitate the subsequent reaction.

  • Add an aqueous solution of trimethylamine to the mixture.

  • Heat the reaction mixture and maintain it at a suitable temperature to drive the nucleophilic substitution and cyclization.

  • After the reaction is complete, cool the solution to room temperature.

Step 3: Purification of R-(-)-Carnitine Inner Salt

  • The resulting aqueous solution contains the crude L-carnitine inner salt along with impurities and salts.

  • Desalt the solution using a suitable method such as electrodialysis.

  • After desalting, concentrate the solution under vacuum to obtain the crude product.

  • Crystallize the crude product from a suitable solvent, such as isobutylic alcohol, to yield pure L-carnitine inner salt.

Characterization:

The final product should be characterized by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and stereochemical purity. The enantiomeric excess should be determined by a suitable chiral chromatography method.

Other Potential Applications in Asymmetric Synthesis

While the synthesis of R-(-)-carnitine is a well-documented application, the chiral nature of this compound suggests its potential as a precursor for other valuable chiral building blocks. Research in this area is ongoing, and the following sections outline potential, albeit less documented, synthetic strategies.

Synthesis of Chiral Lactones

The bifunctional nature of this compound makes it a potential starting material for the synthesis of chiral lactones.

G cluster_1 Potential Synthesis of Chiral Lactones Chlorosuccinic_Acid_Derivative This compound Derivative Intramolecular_Cyclization Intramolecular Cyclization Chlorosuccinic_Acid_Derivative->Intramolecular_Cyclization Chiral_Lactone Chiral Lactone Intramolecular_Cyclization->Chiral_Lactone

References

Application Notes and Protocols for Chiral Resolution Using Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit different physiological activities. One of the most established and cost-effective methods for separating enantiomers is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, these diastereomers can be separated by methods such as fractional crystallization.

Chlorosuccinic acid, a derivative of succinic acid, is a versatile chiral resolving agent, particularly effective for the resolution of racemic amines. Its acidic nature allows for the formation of diastereomeric salts with basic compounds. This document provides detailed application notes and protocols for the use of this compound in chiral resolution.

Principle of Chiral Resolution with this compound

The fundamental principle behind using this compound as a resolving agent lies in the formation of diastereomeric salts with a racemic base (e.g., a chiral amine). When a racemic mixture of a base, containing both (R)- and (S)-enantiomers, is treated with an enantiomerically pure form of this compound, for instance, (S)-chlorosuccinic acid, two diastereomeric salts are formed: [(R)-base:(S)-acid] and [(S)-base:(S)-acid].

These diastereomers are not mirror images of each other and thus possess different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the resolved enantiomer of the base can be liberated from the isolated diastereomeric salt by treatment with a strong base, and the this compound can be recovered.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using (S)-chlorosuccinic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic compound.

Protocol 1: Screening for Optimal Resolution Conditions

Objective: To identify a suitable solvent system and crystallization conditions for the diastereomeric salt resolution.

Materials:

  • Racemic amine

  • (S)-Chlorosuccinic acid

  • A variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Small scale crystallization vials or a multi-well plate

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Salt Formation: In a series of vials, dissolve the racemic amine (1 equivalent) in a minimal amount of each test solvent. In separate vials, dissolve (S)-chlorosuccinic acid (0.5-1.0 equivalent) in the same solvents.

  • Mixing: Combine the solutions of the amine and this compound at room temperature or with gentle heating to ensure complete dissolution.

  • Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Observe the formation of crystals. If no crystals form, try adding an anti-solvent (a solvent in which the salts are less soluble) or concentrating the solution.

  • Isolation and Analysis: Isolate any crystalline material by filtration and wash with a small amount of the cold solvent. Allow the crystals to dry.

  • Preliminary Analysis: Analyze the crystalline material to determine if selective crystallization of one diastereomer has occurred. This can be done by measuring the melting point or by liberating the amine and analyzing its enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparative Scale Chiral Resolution

Objective: To resolve a larger quantity of a racemic amine based on the optimized conditions from the screening protocol.

Materials:

  • Racemic amine

  • (S)-Chlorosuccinic acid

  • Optimized solvent system

  • Reaction vessel with heating, cooling, and stirring capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

  • Base for liberation (e.g., 2M NaOH)

  • Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the racemic amine (e.g., 10 g) in the chosen solvent in the reaction vessel. Heat the solution gently if necessary.

  • Addition of Resolving Agent: Add a solution of (S)-chlorosuccinic acid (typically 0.5 to 1.0 molar equivalent) in the same solvent to the amine solution.

  • Crystallization: Cool the solution slowly with stirring to induce crystallization of the less soluble diastereomeric salt. The cooling profile can be critical and may need to be controlled to obtain well-formed crystals.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the isolated diastereomeric salt in an oven or under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (e.g., pH 10-12) to liberate the free amine.

    • Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC or by measuring its specific rotation.

Data Presentation

The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the resolved product. The following tables provide a template for presenting such data.

Table 1: Screening of Solvents for the Resolution of Racemic Amine A with (S)-Chlorosuccinic Acid

EntrySolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess of Amine A (%)
1Methanol4585 (R)
2Ethanol4292 (R)
3Isopropanol3895 (R)
4Acetone3075 (R)
5Ethyl Acetate2560 (R)
6Ethanol/Water (9:1)4898 (R)

Table 2: Preparative Scale Resolution of Racemic Amine A

ParameterValue
Starting amount of Racemic Amine A10.0 g
Molar ratio of Amine A to (S)-Chlorosuccinic Acid1:0.6
Crystallization SolventEthanol/Water (9:1)
Yield of Diastereomeric Salt4.7 g (47%)
Yield of (R)-Amine A3.2 g (32%)
Enantiomeric Excess of (R)-Amine A98%
Specific Rotation of (R)-Amine A, [α]D20+X.X° (c=1, Methanol)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Chiral_Resolution_Workflow racemic_mixture Racemic Mixture ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ([(R)-Amine:(S)-Acid] + [(S)-Amine:(S)-Acid]) racemic_mixture->diastereomeric_salts + resolving_agent Chiral Resolving Agent ((S)-Chlorosuccinic Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt ([(R)-Amine:(S)-Acid]) crystallization->less_soluble Solid mother_liquor Mother Liquor (Contains [(S)-Amine:(S)-Acid]) crystallization->mother_liquor Solution liberation1 Liberation (Base Treatment) less_soluble->liberation1 liberation2 Liberation (Base Treatment) mother_liquor->liberation2 resolved_enantiomer1 Resolved Enantiomer ((R)-Amine) liberation1->resolved_enantiomer1 recovered_agent1 Recovered Resolving Agent liberation1->recovered_agent1 resolved_enantiomer2 Other Enantiomer ((S)-Amine) liberation2->resolved_enantiomer2 recovered_agent2 Recovered Resolving Agent liberation2->recovered_agent2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Logical_Relationship cluster_reactants Reactants cluster_products Diastereomeric Salts cluster_separation Separation cluster_resolved Resolved Products racemic_amine Racemic Amine (R-NH2 / S-NH2) salt1 (R-NH3+) (S-Acid-) (Diastereomer 1) racemic_amine->salt1 salt2 (S-NH3+) (S-Acid-) (Diastereomer 2) racemic_amine->salt2 chiral_acid (S)-Chlorosuccinic Acid (S-Acid) chiral_acid->salt1 chiral_acid->salt2 solubility Different Solubilities salt1->solubility salt2->solubility crystallization Selective Crystallization solubility->crystallization enantiomer1 Pure (R)-Amine crystallization->enantiomer1 From less soluble salt enantiomer2 Pure (S)-Amine crystallization->enantiomer2 From more soluble salt

Caption: Logical relationship of diastereomeric salt formation and separation.

Application Notes and Protocols: Chlorosuccinic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosuccinic acid, a dicarboxylic acid featuring a chlorine substituent, serves as a versatile and valuable building block in the realm of pharmaceutical synthesis. Its chemical structure, particularly the presence of a chiral center in its enantiomeric forms, (S)- and (R)-chlorosuccinic acid, makes it an important precursor for the stereoselective synthesis of various active pharmaceutical ingredients (APIs). The chlorine atom and the two carboxylic acid groups offer multiple reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of key pharmaceutical compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to guide researchers in leveraging this important synthetic intermediate.

Key Applications in Pharmaceutical Synthesis

This compound and its derivatives are primarily utilized in the synthesis of chiral pharmaceuticals where specific stereochemistry is crucial for therapeutic efficacy. Two notable examples are the synthesis of R-(-)-carnitine and γ-amino-β-hydroxybutyric acid (GABOB).

Synthesis of R-(-)-Carnitine

R-(-)-carnitine is an essential molecule involved in fatty acid metabolism, specifically the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1] It is used as a therapeutic agent in the treatment of primary and secondary carnitine deficiencies. (S)-chlorosuccinic acid is a key chiral starting material for the industrial synthesis of R-(-)-carnitine.[2]

This protocol outlines a two-step process starting with the conversion of (S)-(-)-chlorosuccinic acid to its corresponding anhydride (B1165640), followed by reduction and subsequent reaction with trimethylamine (B31210).

Step 1: Synthesis of (S)-(-)-Chlorosuccinic Anhydride

  • Reaction Setup: In a suitable reaction vessel, create a suspension of (S)-(-)-chlorosuccinic acid in acetic anhydride.[2]

  • Reaction Conditions: Stir the suspension at a temperature of 52-55°C for approximately 3.5 hours.[2]

  • Work-up and Isolation: After the reaction is complete, the S-(-)-chlorosuccinic anhydride can be isolated. The crude product may be purified by extraction with anhydrous isopropyl ether to remove residual acetic acid and acetic anhydride.[3]

Step 2: Reduction and Amination to form R-(-)-Carnitine

  • Reduction: The (S)-(-)-chlorosuccinic anhydride is reduced using a suitable reducing agent, such as a mixed hydride. This step is typically performed in an appropriate solvent.[4]

  • Amination: The resulting intermediate, without isolation, is treated with an alkaline hydroxide (B78521) followed by trimethylamine to yield R-(-)-carnitine inner salt.[4]

ParameterValueReference
Starting Material(S)-(-)-Chlorosuccinic Acid[2]
Intermediate(S)-(-)-Chlorosuccinic Anhydride[2]
Final ProductR-(-)-Carnitine[2]
Overall Yield83-84% (from S-(+)-aspartic acid)[2]

R-(-)-carnitine is integral to cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a process known as the carnitine shuttle. Inside the mitochondria, these fatty acids undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_matrix Matrix cytosol Cytosol mito_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA LCFA->Acyl_CoA Activation CPT1 CPT I Acyl_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine Acylcarnitine CAT CAT Acylcarnitine->CAT Transport across inner mitochondrial membrane CPT1->Acylcarnitine CPT2 CPT II CAT->CPT2 Carnitine_mito Carnitine CPT2->Carnitine_mito Acyl_CoA_mito Fatty Acyl-CoA CPT2->Acyl_CoA_mito Carnitine_mito->CAT Recycled Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP

Carnitine's role in fatty acid transport for energy production.
Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB)

γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring analogue of the neurotransmitter γ-aminobutyric acid (GABA).[5] It possesses anticonvulsant properties and has been used in the treatment of epilepsy.[6] GABOB also exhibits cardiovascular effects, including the ability to induce a hypotensive response.[7] Both enantiomers of GABOB are biologically active, with R-(-)-GABOB being the more potent anticonvulsant.[8] The synthesis of GABOB can be achieved from this compound derivatives, highlighting another pharmaceutical application of this versatile starting material.

The synthesis of GABOB from a this compound derivative, such as ethyl 4-chloro-3-hydroxybutyrate, involves the introduction of an amino group. This can be achieved through various synthetic routes, often involving the conversion of the chloro group to an amino group, followed by hydrolysis of the ester.

GABOB_Synthesis_Workflow Start This compound Derivative (e.g., Ethyl 4-chloro-3-hydroxybutyrate) Step1 Introduction of Nitrogen Moiety (e.g., Azide substitution or Amination) Start->Step1 Intermediate Amino or Azido Intermediate Step1->Intermediate Step2 Reduction of Azide (if applicable) and/or Hydrolysis of Ester Intermediate->Step2 Product γ-Amino-β-hydroxybutyric Acid (GABOB) Step2->Product

General synthetic workflow for GABOB production.

GABOB exerts its pharmacological effects by acting as an agonist at GABA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.[5][8] There are two main types of GABA receptors: GABAA (ionotropic) and GABAB (metabotropic).[9] Activation of these receptors leads to a decrease in neuronal excitability, which is the basis for GABOB's anticonvulsant activity. R-(-)-GABOB is a more potent agonist at GABAB receptors, while S-(+)-GABOB has a higher affinity for GABAA receptors.[8]

GABOB_Signaling GABOB GABOB GABA_A GABAA Receptor (Ionotropic) GABOB->GABA_A Agonist (S-(+)-GABOB preference) GABA_B GABAB Receptor (Metabotropic) GABOB->GABA_B Agonist (R-(-)-GABOB preference) Ion_Channel Cl- Ion Channel Opening GABA_A->Ion_Channel G_Protein G-protein Activation GABA_B->G_Protein Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Second_Messengers Downstream Signaling (e.g., ↓cAMP, K+ channel activation) G_Protein->Second_Messengers Second_Messengers->Inhibition Anticonvulsant Anticonvulsant Effect Inhibition->Anticonvulsant

Mechanism of action of GABOB at GABA receptors.

Conclusion

This compound, particularly in its enantiomerically pure forms, is a valuable chiral building block for the synthesis of important pharmaceutical compounds. Its application in the industrial production of R-(-)-carnitine and as a precursor for the synthesis of the anticonvulsant GABOB demonstrates its significance in medicinal chemistry. The protocols and data provided herein offer a foundation for researchers to explore and optimize the use of this compound in the development of novel therapeutics. Further investigations into its application for the synthesis of other complex chiral molecules are warranted and hold promise for future drug discovery efforts.

References

Application Notes: Chlorosuccinic Acid as a Versatile Building Block in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chlorosuccinic acid, a four-carbon dicarboxylic acid, is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. Its structure, featuring two carboxylic acid groups and a reactive chlorine atom, provides multiple points for chemical modification. The presence of a chiral center makes it particularly useful for developing stereospecific agrochemicals, which can lead to higher efficacy, reduced application rates, and improved environmental profiles.[1][2][3] This document outlines the applications of this compound in the development of fungicides and herbicides, and provides detailed protocols for synthesis and biological evaluation.

Applications in Agrochemical Development

Fungicide Development: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)

This compound derivatives are excellent candidates for the development of Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides.[4]

Mode of Action: SDHIs function by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[5][6] This enzyme plays a crucial role in both the Krebs cycle (citric acid cycle) and cellular respiration by catalyzing the oxidation of succinate to fumarate.[6][7] By blocking this enzyme, SDHIs disrupt fungal respiration, leading to a depletion of cellular energy (ATP) and ultimately, cell death.[7][8] The binding site for SDHI fungicides is the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[6][7]

This compound can be used to synthesize the core structures of certain SDHIs. The carboxylic acid groups can be converted to amides, which are common functional groups in many commercial SDHI fungicides. The chiral center allows for the synthesis of enantiomerically pure compounds, which can exhibit significantly different biological activities.

Quantitative Data on SDHI Fungicidal Activity: The following table summarizes the efficacy of various SDHI fungicides against common plant pathogens. While not all are direct derivatives of this compound, they represent the target class of compounds for which this compound is a valuable building block.

Compound IDTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)Citation
5i Sclerotinia sclerotiorum0.73Boscalid0.51[9]
5i Sclerotinia sclerotiorum0.73Fluxapyroxad0.19[9]
5i Rhizoctonia cerealis4.61Fluxapyroxad16.99[9]
5p Rhizoctonia cerealis6.48Fluxapyroxad16.99[9]
SDH-IN-8 Rhizoctonia solani0.1843 (mg/L)--[10][11]
SDH-IN-8 Botrytis cinerea0.4829 (mg/L)--[10][11]
SDH-IN-8 Sclerotinia sclerotiorum0.1349 (mg/L)--[10][11]
Herbicide Development

Carboxylic acid derivatives are prevalent in herbicide chemistry. The structural features of this compound can be incorporated into molecules designed to inhibit key plant enzymes or mimic plant hormones, leading to herbicidal effects. Chiral amide herbicides are a significant class of agrochemicals used for weed control.[12]

Potential Modes of Action:

  • Enzyme Inhibition: Derivatives could be designed to target plant-specific enzymes involved in amino acid synthesis, fatty acid metabolism, or other vital pathways.

  • Hormonal Mimicry: The carboxylic acid groups could be modified to mimic natural plant auxins, leading to uncontrolled growth and plant death.

Quantitative Data on Herbicidal Activity: The table below presents data on the herbicidal activity of various compounds, illustrating the potential for new active ingredients developed from building blocks like this compound.

Compound IDWeed SpeciesApplication RateInhibition (%)Citation
s-metolachlor + clethodim Mixed WeedsField Application84-90[13][14]
s-metolachlor + fluazifop-p Mixed WeedsField Application84-90[13][14]
s-metolachlor + clopyralid Mixed WeedsField Application84-90[13][14]
haloxyfop-P-methyl Grass WeedsField Application>92[15]
fomesafen Broadleaf WeedsField Application>75[15]

Experimental Protocols

Synthesis of S-(-)-Chlorosuccinic Acid from S-(+)-Aspartic Acid

This protocol is adapted from a patented industrial process for preparing the chiral building block S-(-)-chlorosuccinic acid.[16][17]

Materials:

  • S-(+)-Aspartic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (37% HCl)

  • Sodium chloride (NaCl)

  • Demineralized water

  • Reaction vessel with vigorous stirring, cooling capabilities, and a nitrogen inlet.

Procedure:

  • In a reaction vessel, prepare a vigorously stirred mixture of 200 g (1.50 mol) of S-(+)-aspartic acid, 40 g (0.68 mol) of sodium chloride, 440 ml of 37% HCl, and 200 ml of demineralized water.

  • Cool the mixture to -5°C under a nitrogen blanket.

  • Slowly add 184 g (2.66 mol) of solid sodium nitrite to the mixture over approximately 2 hours, maintaining the temperature at -5°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Isolate the product by cooling the reaction mixture to -15°C to induce precipitation.

  • Filter the resulting solid and wash it with cold demineralized water.

  • Dry the crude product under a vacuum at 40°C. The expected yield of S-(-)-chlorosuccinic acid is approximately 80-81%.[16]

General Synthesis of a Chlorosuccinamide Derivative

This protocol describes a general method for converting this compound into an amide, a key step in synthesizing many potential SDHI fungicides.

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend S-(-)-chlorosuccinic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF.

  • Cool the mixture to 0°C and add thionyl chloride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude diacid chloride.

  • Amidation: Dissolve the crude diacid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the diacid chloride solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired chlorosuccinamide derivative.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the antifungal activity of synthesized compounds.[18][19]

Materials:

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Fungal pathogen culture (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (commercial fungicide)

  • Negative control (solvent only)

  • Sterile cork borer (5-7 mm)

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the PDA to about 50-60°C. Add the test compounds, positive control, and negative control to the molten agar to achieve the desired final concentrations. Mix well and pour into sterile Petri dishes.

  • From a fresh culture of the target fungus, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each agar plate.

  • Seal the plates and incubate them at 25-28°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the Percentage of Growth Inhibition (PGI) using the following formula: PGI (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony in the negative control

    • DT = Average diameter of the fungal colony in the treatment

Post-Emergence Herbicidal Activity Assay

This protocol outlines a greenhouse-based method for evaluating the post-emergence herbicidal effects of test compounds.[13][14][20]

Materials:

  • Pots filled with a suitable soil mix

  • Seeds of test weed species (e.g., Brassica juncea, Amaranthus retroflexus) and a crop species (e.g., wheat)

  • Synthesized compounds formulated as a sprayable solution (e.g., dissolved in acetone (B3395972) with a surfactant)

  • Spray chamber or handheld sprayer

  • Greenhouse with controlled temperature and light conditions.

Procedure:

  • Sow the seeds of the test plants in pots and allow them to grow in the greenhouse until they reach the 2-4 leaf stage (typically 2-3 weeks).

  • Prepare solutions of the test compounds at various concentrations. A typical application rate to test might be 150-2000 g/hectare .[20]

  • Spray the plants uniformly with the test solutions. Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).

  • Return the plants to the greenhouse and observe them for 2-3 weeks.

  • Assess the herbicidal activity by visually rating the plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete plant death).

  • For quantitative assessment, measure the fresh or dry weight of the above-ground plant biomass and compare it to the negative control.

Visualizations

Agrochemical Synthesis from this compound CSA This compound Intermediate Activated Intermediate (e.g., Acyl Chloride) CSA->Intermediate Activation (e.g., SOCl2) Reagent Amine (R-NH2) or Alcohol (R-OH) Product Active Agrochemical (e.g., SDHI Fungicide) Reagent->Product Intermediate->Product Coupling

Caption: General synthesis pathway for agrochemicals from this compound.

Fungicide Screening Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo & Advanced Testing Synthesis Compound Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryScreen Primary Screen (Mycelial Growth Inhibition) Characterization->PrimaryScreen Test Compounds DoseResponse Dose-Response Assay (EC50 Determination) PrimaryScreen->DoseResponse Greenhouse Greenhouse Trials (on infected plants) DoseResponse->Greenhouse Lead Compounds MOA Mode of Action Studies Greenhouse->MOA

Caption: Experimental workflow for fungicide discovery and evaluation.

SDHI Mode of Action cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII ATP ATP Production ComplexIII->ATP SDHI SDHI Fungicide SDHI->SDH INHIBITS

Caption: Simplified pathway of SDHI mode of action in the fungal mitochondrion.

References

Application of Chlorosuccinic Acid in the Synthesis of Novel Amino Acids: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosuccinic acid, a halogenated derivative of succinic acid, presents theoretical potential as a precursor for the synthesis of novel amino acids, particularly derivatives of aspartic acid. Its structure contains an electrophilic carbon atom bonded to chlorine, which can be targeted by nucleophiles such as amines, and a carboxylic acid backbone inherent to amino acids. However, a comprehensive review of the scientific literature reveals a notable scarcity of established protocols and applications specifically utilizing this compound for the synthesis of a diverse range of novel amino acids.

This document summarizes the available information and discusses the theoretical potential and challenges associated with using this compound in this context. While direct applications are not widely reported, related synthetic strategies for analogous compounds provide insight into potential synthetic pathways.

Theoretical Application: Nucleophilic Substitution

The primary theoretical route for synthesizing amino acids from this compound involves the nucleophilic substitution of the chlorine atom by an amine. This reaction, if successful, would directly yield a substituted aspartic acid derivative.

A generalized reaction scheme is presented below:

G cluster_0 General Reaction Scheme Chlorosuccinic_Acid This compound Substituted_Aspartic_Acid N-Substituted Aspartic Acid Derivative Chlorosuccinic_Acid->Substituted_Aspartic_Acid + R-NH2 Amine Amine (R-NH2) Amine->Substituted_Aspartic_Acid HCl HCl

Figure 1: General workflow for the synthesis of N-substituted aspartic acid derivatives from this compound.

This approach, in principle, allows for the introduction of various "R" groups, leading to a library of novel N-substituted aspartic acid derivatives. However, the direct aminolysis of this compound is not a commonly reported method for generating novel amino acids. The reaction with ammonia (B1221849) (R=H) would yield aspartic acid, a common proteinogenic amino acid, not a novel one.

Challenges and Alternative Approaches

Several challenges may account for the limited use of this compound in novel amino acid synthesis:

  • Side Reactions: The presence of two carboxylic acid groups can lead to side reactions, such as the formation of succinimide (B58015) derivatives, especially under basic conditions required for aminolysis.

  • Reactivity and Selectivity: The reactivity of the C-Cl bond may not be optimal for all types of amine nucleophiles, and achieving regioselectivity in more complex scenarios could be challenging.

Given these challenges, researchers have predominantly focused on alternative and more efficient methods for synthesizing substituted aspartic acid derivatives and other novel amino acids. Some of these established methods include:

  • Enzymatic Synthesis: Biocatalytic methods, such as the use of ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), have been shown to be highly effective for the asymmetric synthesis of N-arylalkyl-substituted L-aspartic acids from fumarate (B1241708) and various amines.[1]

  • Michael Addition: The Michael addition of amines to fumaric or maleic acid esters is a well-established method for preparing N-substituted aspartic acid derivatives.[2]

  • Walden Inversion: Historically, the reaction of malic acid with phosphorus pentachloride to form this compound is a classic example of the Walden inversion, demonstrating a nucleophilic substitution with inversion of stereochemistry.[3][4][5][6] While this reaction highlights the reactivity of the carbon-chlorine bond, its primary application has been in the study of reaction mechanisms rather than the synthesis of novel amino acids.

Experimental Protocols: Related Syntheses

While no specific protocols for the synthesis of a range of novel amino acids from this compound were found, the following sections detail related and more commonly employed synthetic methodologies for producing substituted amino acids.

Protocol 1: Enzymatic Synthesis of N-Arylalkyl-Substituted L-Aspartic Acids

This protocol is based on the use of EDDS lyase for the asymmetric hydroamination of fumarate.

Materials:

  • Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase)

  • Fumarate

  • Arylalkylamine (e.g., 2a-2u as described in the source literature[1])

  • Sodium phosphate (B84403) buffer (NaH₂PO₄, 20 mM, pH 8.5)

Procedure:

  • Prepare a reaction mixture containing EDDS lyase (15 μM), fumarate (10 mM), and the desired arylalkylamine (50 mM) in a total volume of 3 mL of sodium phosphate buffer.[1]

  • Incubate the reaction mixture at room temperature for 24-48 hours.[1] The incubation time may vary depending on the specific amine substrate used.[1]

  • Monitor the reaction progress by ¹H NMR spectroscopy by comparing the signals of the amine substrate and the corresponding product.[1]

  • Upon completion, the N-arylalkyl-substituted L-aspartic acid can be isolated and purified using standard chromatographic techniques.

Quantitative Data:

The following table summarizes the reported conversion rates for the enzymatic synthesis of various N-arylalkyl-substituted L-aspartic acids.

Amine SubstrateIncubation Time (h)Conversion (%)
2c 48>99
2e 48>99
2f 48>99
2n 48>99
Other amines24Varies

Table 1: Conversion rates for the enzymatic synthesis of N-arylalkyl-substituted L-aspartic acids. Data extracted from literature.[1]

Protocol 2: Synthesis of N-Methyl-DL-Aspartic Acid via Michael Addition

This protocol describes the synthesis of N-methyl-DL-aspartic acid from dimethyl fumarate and methylamine (B109427).[2]

Materials:

  • Dimethyl fumarate

  • Methylamine

  • Appropriate solvent (e.g., methanol)

Procedure:

  • Dissolve dimethyl fumarate in a suitable solvent.

  • Add methylamine to the solution. The reaction proceeds via a Michael addition mechanism.[2]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by techniques such as TLC or NMR.

  • The resulting N-methyl-DL-aspartic acid dimethyl ester can be hydrolyzed to the final product using acidic or basic conditions.

  • Isolate and purify the N-methyl-DL-aspartic acid.

Logical Relationships in Amino Acid Synthesis

The synthesis of novel amino acids often involves a series of strategic steps, starting from readily available precursors. The diagram below illustrates the logical flow from a general precursor to a functionalized novel amino acid.

G cluster_1 Synthetic Pathway Logic Precursor Precursor Molecule (e.g., Fumarate, Malic Acid) Intermediate Functionalized Intermediate (e.g., Ester, Halogenated Acid) Precursor->Intermediate Activation/ Functionalization Nucleophilic_Addition Nucleophilic Addition/Substitution (e.g., Amination) Intermediate->Nucleophilic_Addition Novel_Amino_Acid Novel Amino Acid Nucleophilic_Addition->Novel_Amino_Acid Purification Purification & Characterization Novel_Amino_Acid->Purification

Figure 2: A generalized logical workflow for the synthesis of novel amino acids.

Conclusion

While this compound is a structurally plausible starting material for the synthesis of novel amino acids, particularly N-substituted aspartic acid derivatives, there is a significant lack of documented applications and protocols in the scientific literature for this specific purpose. The potential for side reactions and the existence of more efficient and selective synthetic routes, such as enzymatic synthesis and Michael additions, have likely led researchers to favor other precursors. The information provided herein on these alternative methods offers established and effective strategies for the synthesis of novel amino acid building blocks for research and drug development. Further investigation into the controlled aminolysis of this compound could be a potential area for future research but would require significant optimization to overcome the inherent challenges.

References

Application Notes and Protocols for the Use of Succinic Acid Derivatives in the Preparation of Peptide Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimics, or peptidomimetics, are molecules designed to replicate the structure and function of natural peptides. They are of significant interest in drug discovery as they can overcome the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Chemical modification of peptides is a cornerstone of peptidomimetic design, and the introduction of dicarboxylic acids or their derivatives is a common strategy to alter a peptide's physicochemical properties or to provide a reactive handle for further conjugation.

While the direct application of chlorosuccinic acid in peptide mimic synthesis is not extensively documented in publicly available literature, the closely related succinic acid and its derivatives, particularly succinic anhydride (B1165640), are widely employed. This document provides detailed application notes and protocols for the use of succinic anhydride in the N-terminal modification of peptides, a technique central to the creation of certain peptide mimics. N-terminal succinylation introduces a terminal carboxylic acid group, which can modify the overall charge of the peptide, enhance solubility, or serve as a point of attachment for other molecules, such as polymers, lipids, or fluorescent labels.

Application Note: N-Terminal Succinylation of Peptides

The reaction of the free N-terminal amine of a peptide with succinic anhydride results in the formation of an N-succinyl peptide. This modification effectively caps (B75204) the N-terminus and introduces a terminal carboxyl group. This alteration can be strategically employed to:

  • Modify Peptide Charge: The introduction of a carboxylate group can increase the net negative charge of a peptide at physiological pH, which can influence its solubility, aggregation properties, and interaction with biological targets.

  • Provide a Conjugation Handle: The newly introduced carboxyl group can be activated for subsequent coupling reactions, allowing for the attachment of various moieties to the peptide's N-terminus.

  • Block Further N-Terminal Reactions: In cases where modifications are desired on internal residues (e.g., the side chain of lysine), N-terminal capping prevents unintended reactions at the terminus.[1]

The succinylation reaction is typically performed on the solid phase after the peptide sequence has been assembled, taking advantage of the simplified purification steps inherent to solid-phase peptide synthesis (SPPS).[2]

Experimental Protocols

Protocol 1: On-Resin N-Terminal Succinylation of a Peptide

This protocol describes the N-terminal succinylation of a peptide assembled on a solid support using Fmoc-based chemistry.

Materials and Reagents:

  • Peptidyl-resin (with a free N-terminus)

  • Succinic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the peptidyl-resin (1 equivalent) in DMF for 30-60 minutes in the reaction vessel.

  • Preparation of Succinylation Solution: Prepare a solution of succinic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Succinylation Reaction: Drain the DMF from the swollen resin. Add the succinylation solution to the resin.

  • Reaction Incubation: Shake the reaction vessel at room temperature for 2-4 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.

  • Washing: After the reaction is complete, drain the succinylation solution. Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove excess reagents and by-products.

  • Drying: Dry the succinylated peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection of the Succinylated Peptide

This protocol is for the cleavage of the N-succinylated peptide from the resin and the removal of side-chain protecting groups. The composition of the cleavage cocktail will depend on the amino acid composition of the peptide.

Materials and Reagents:

  • Succinylated peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage by-products.

  • Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table provides an example of the quantitative data that would be collected and analyzed for an N-succinylated peptide.

ParameterExpected/Theoretical ValueObserved/Experimental ValueMethod of Analysis
Molecular Weight ( g/mol ) Calculated based on sequenceDetermined by Mass SpectrometryESI-MS or MALDI-TOF
Purity (%) >95%Determined by RP-HPLCRP-HPLC at a specific wavelength (e.g., 220 nm)
Yield (%) -Calculated based on resin loadingGravimetric analysis after lyophilization

Visualizations

Reaction Mechanism

Caption: Reaction of a peptide's N-terminal amine with succinic anhydride.

Experimental Workflow

Experimental_Workflow Start Peptidyl-Resin (Free N-terminus) Succinylation On-Resin Succinylation (Succinic Anhydride, DIPEA, DMF) Start->Succinylation Washing1 Wash Resin (DMF, DCM) Succinylation->Washing1 Cleavage Cleavage & Deprotection (TFA Cocktail) Washing1->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis FinalProduct Purified N-Succinylated Peptide Analysis->FinalProduct

Caption: Workflow for the synthesis of an N-succinylated peptide.

References

Chlorosuccinic Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Chlorosuccinic acid is emerging as a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in drug discovery and development. The presence of both a chloro and two carboxylic acid functional groups within a single molecule allows for a variety of chemical transformations, leading to the efficient construction of complex molecular architectures. This application note provides an overview of the synthetic utility of this compound in preparing key heterocyclic systems, including succinimides, pyrrolidines, and pyridazinones, and details experimental protocols for their synthesis. These classes of compounds are of significant interest to researchers and drug development professionals due to their well-documented biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6]

Application in Heterocyclic Synthesis

This compound serves as a strategic starting material for the synthesis of several important heterocyclic cores. The electrophilic carbon bearing the chlorine atom and the two carboxylic acid groups provide reactive sites for intramolecular and intermolecular cyclization reactions.

  • Succinimides: The reaction of this compound with primary amines or ammonia (B1221849) can lead to the formation of substituted succinimides. The initial reaction likely involves the formation of a succinamic acid intermediate, followed by an intramolecular nucleophilic substitution to displace the chloride and form the five-membered imide ring.

  • Pyrrolidines: The dicarboxylic acid functionality of this compound can be strategically reduced or otherwise modified to facilitate the synthesis of substituted pyrrolidines, a common motif in many natural products and pharmaceuticals.

  • Pyridazinones: Condensation of this compound with hydrazine (B178648) derivatives provides a direct route to pyridazinone scaffolds. These six-membered nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][3][4][7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative heterocyclic compounds from this compound.

Protocol 1: Synthesis of 3-Chloro-1-phenylpyrrolidine-2,5-dione

This protocol describes the synthesis of a substituted succinimide (B58015) derivative from this compound and an aniline (B41778).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Anhydrous diethyl ether

  • Anhydrous toluene (B28343)

  • Pyridine (B92270)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous toluene. Add thionyl chloride (2.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude chlorosuccinyl chloride.

  • Amidation: Dissolve the crude chlorosuccinyl chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Add a solution of aniline (2.2 equivalents) and pyridine (2.2 equivalents) in anhydrous diethyl ether dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt. Wash the filtrate successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to afford 3-chloro-1-phenylpyrrolidine-2,5-dione.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
3-Chloro-1-phenylpyrrolidine-2,5-dioneThis compoundThionyl chloride, Aniline, PyridineToluene, Ether6 hours~70-80To be determined

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

Protocol 2: Synthesis of 6-Chloro-2-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a pyridazinone derivative via the condensation of this compound with phenylhydrazine (B124118).

Materials:

  • This compound

  • Phenylhydrazine

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1 equivalent) and phenylhydrazine (1.1 equivalents).

  • Cyclization: Add polyphosphoric acid to the mixture with vigorous stirring. Heat the reaction mixture to 100-120 °C for 3-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallize the crude product from ethanol to yield pure 6-chloro-2-phenyl-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
6-Chloro-2-phenyl-4,5-dihydropyridazin-3(2H)-oneThis compoundPhenylhydrazine, PPANone3-4 hours~60-70To be determined

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

Logical Workflow for Heterocycle Synthesis from this compound

G CSA This compound Succinimide Succinimide Derivative CSA->Succinimide 1. Amidation 2. Cyclization Pyrrolidine Pyrrolidine Derivative CSA->Pyrrolidine Reduction & Cyclization Pyridazinone Pyridazinone Derivative CSA->Pyridazinone Condensation Amine Amine / Ammonia Amine->Succinimide Hydrazine Hydrazine Derivative Hydrazine->Pyridazinone Bioactivity Biological Activity (Antimicrobial, Anticancer) Succinimide->Bioactivity Pyrrolidine->Bioactivity Pyridazinone->Bioactivity

Caption: Synthetic pathways from this compound to key heterocyclic cores.

Signaling Pathway Inhibition by Pyridazinone Derivatives

Pyridazinone-based compounds have been shown to exert their anticancer effects through the inhibition of various signaling pathways critical for cancer cell proliferation and survival. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT Activates AKT->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.

Conclusion

This compound is a readily accessible and highly functionalized starting material for the synthesis of diverse heterocyclic compounds with significant biological potential. The protocols outlined in this application note provide a foundation for researchers to explore the synthesis of novel succinimide and pyridazinone derivatives. The demonstrated link between these heterocyclic scaffolds and potent biological activities, such as anticancer and antimicrobial effects, underscores the importance of this compound as a precursor in modern drug discovery programs. Further exploration of the reaction scope and the biological evaluation of the resulting compound libraries are warranted to fully realize the potential of this versatile building block.

References

Protocol for the Enantioselective Resolution of Amines with Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

The enantioselective resolution of racemic amines is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity. One of the earliest and most effective methods for achieving this separation is through the formation of diastereomeric salts using a chiral resolving agent. This protocol details the use of (+)-chlorosuccinic acid for the resolution of a specific amine, tetrahydro-β-naphthylamine, a foundational method first described by Pope and Peachey in 1899. This classical approach remains a valuable and scalable technique for obtaining enantiomerically enriched amines.

Principle of the Method

The fundamental principle of this resolution lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, in this case, (+)-chlorosuccinic acid. The reaction yields a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomeric salt in the mother liquor. Once the less soluble salt is isolated, the resolved amine can be liberated by treatment with a base.

Applicability

This protocol is specifically demonstrated for the resolution of tetrahydro-β-naphthylamine but can be adapted for the resolution of other primary and secondary amines. The success of the resolution for a different amine will depend on the solubility characteristics of the resulting diastereomeric salts, and optimization of the solvent system may be required.

Advantages

  • Scalability: Diastereomeric salt resolution is a well-established and highly scalable method, suitable for both laboratory and industrial-scale production.

  • Cost-Effectiveness: The resolving agent, chlorosuccinic acid, can be readily prepared, and the overall process does not require specialized chromatographic equipment.

  • Robustness: The procedure is generally robust and tolerant of minor variations in experimental conditions.

Experimental Protocols

Materials

  • Racemic tetrahydro-β-naphthylamine

  • (+)-Chlorosuccinic acid

  • Acetone (B3395972)

  • Dilute ammonia (B1221849) solution

  • Ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

  • Heating apparatus (e.g., water bath)

  • Filtration apparatus

  • Polarimeter

Procedure

1. Formation of Diastereomeric Salts:

  • In a suitable flask, dissolve 20 grams of racemic tetrahydro-β-naphthylamine in 400 c.c. of boiling acetone.

  • In a separate flask, dissolve 10.5 grams of (+)-chlorosuccinic acid in 400 c.c. of boiling acetone.

  • Pour the hot solution of the amine into the hot solution of the acid and mix thoroughly.

  • Allow the mixture to cool to room temperature and then let it stand for approximately 2 hours to allow for crystallization.

2. Isolation of the Less Soluble Diastereomeric Salt:

  • After the crystallization period, collect the precipitated solid by suction filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold acetone to remove any residual mother liquor.

  • The collected solid is the d-tetrahydro-β-naphthylamine d-chlorosuccinate.

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the crystalline d-tetrahydro-β-naphthylamine d-chlorosuccinate in water.

  • Add a dilute solution of ammonia with constant stirring until the salt is completely decomposed and the free amine is liberated.

  • Extract the liberated amine into ether.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Evaporate the ether to obtain the d-tetrahydro-β-naphthylamine.

4. Characterization of the Resolved Amine:

  • Determine the specific rotation of the obtained d-tetrahydro-β-naphthylamine using a polarimeter to assess its optical purity.

Data Presentation

The following table summarizes the quantitative data obtained from the resolution of tetrahydro-β-naphthylamine with (+)-chlorosuccinic acid as described in the seminal work of Pope and Peachey.

ParameterValue
Starting Racemic AmineTetrahydro-β-naphthylamine
Resolving Agent(+)-Chlorosuccinic acid
SolventAcetone
Yield of d-amine d-chlorosuccinate13 grams
Specific Rotation of d-amine ([α]D in alcohol)+79.1°
Specific Rotation of l-amine ([α]D in alcohol)-78.6°

Logical Workflow

G cluster_prep Salt Formation cluster_separation Separation cluster_liberation Amine Liberation racemic_amine Racemic Tetrahydro-β-naphthylamine in Acetone mixing Mix Hot Solutions racemic_amine->mixing resolving_agent (+)-Chlorosuccinic Acid in Acetone resolving_agent->mixing crystallization Cool and Crystallize mixing->crystallization filtration Suction Filtration crystallization->filtration less_soluble_salt d-Amine d-Chlorosuccinate (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (l-Amine Salt in Solution) filtration->mother_liquor decomposition Decompose Salt with Ammonia less_soluble_salt->decomposition extraction Extract with Ether decomposition->extraction drying Dry and Evaporate extraction->drying resolved_amine Enantiomerically Enriched d-Amine drying->resolved_amine

Application Notes and Protocols for the Gas Chromatography Analysis of Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of chlorosuccinic acid for analysis by gas chromatography (GC), a critical technique for the quantification of small organic acids in various matrices. Due to its polar nature and low volatility, this compound requires derivatization to convert it into a more volatile and thermally stable compound suitable for GC analysis. The primary methods for this are silylation and esterification.

Introduction to Derivatization for GC Analysis

Direct analysis of polar compounds like this compound by gas chromatography is challenging. The presence of carboxyl groups leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance, such as broad, tailing peaks and low sensitivity. Derivatization overcomes these limitations by chemically modifying the functional groups to increase volatility and thermal stability, and to improve separation and detection.[1][2] The two most common derivatization techniques for carboxylic acids are silylation and esterification.[1][2][3]

Silylation: This process replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[2][4] Silylation is a versatile method that also derivatizes other functional groups with active hydrogens, such as hydroxyls and amines.[2]

Esterification: This method converts carboxylic acids into their corresponding esters, typically methyl or ethyl esters, which are more volatile.[2][3] Common reagents for esterification include boron trifluoride in methanol (B129727) (BF₃/methanol) or diazomethane.[2][5] Esterification with BF₃/methanol is highly specific for carboxylic acids.[2]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound using silylation and esterification. While these protocols are based on established methods for similar dicarboxylic acids like succinic acid, optimization for specific sample matrices and instrumentation is recommended.

Protocol 1: Silylation using BSTFA

This protocol details the conversion of this compound to its bis(trimethylsilyl) ester. Silylation with BSTFA is a robust and widely used method for the derivatization of organic acids.[1][4]

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable solvent like acetonitrile (B52724) or dimethylformamide)[6][7]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound standard or a dried sample extract into a 2 mL reaction vial. Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[2]

  • Reagent Addition: Add 100 µL of pyridine (or another appropriate solvent) to dissolve the sample.[7]

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 3-4 hours in a heating block or oven.[4][8]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Diagram of Silylation Workflow:

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried this compound Sample dissolve Dissolve in Pyridine start->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 70°C for 3-4 hours vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject silylation_reaction cluster_reactants Reactants cluster_products Products Chlorosuccinic_Acid This compound BSTFA BSTFA Derivatized_Acid Bis(TMS)-Chlorosuccinate Chlorosuccinic_Acid->Derivatized_Acid + 2 Byproducts Byproducts BSTFA->Byproducts esterification_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start This compound Sample add_bf3 Add 10% BF3-Methanol start->add_bf3 heat Heat at 60°C for 5-10 min add_bf3->heat cool Cool to Room Temperature heat->cool add_water_hexane Add Water & Hexane cool->add_water_hexane vortex Vortex add_water_hexane->vortex separate Separate Hexane Layer vortex->separate inject Inject into GC-MS separate->inject esterification_reaction cluster_reactants Reactants cluster_products Products Chlorosuccinic_Acid This compound Methanol Methanol Dimethyl_Ester Dimethyl Chlorosuccinate Chlorosuccinic_Acid->Dimethyl_Ester + 2 Water Water Methanol->Water catalyst BF3 (catalyst)

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Chlorosuccinic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of chlorosuccinic acid linkers in solid-phase synthesis. This linker strategy is particularly amenable to the production of head-to-tail cyclic peptides and other molecules requiring a succinimidyl ester intermediate for cyclization or conjugation.

Introduction

Solid-phase synthesis (SPPS) is a cornerstone of modern peptide and small molecule library synthesis. The choice of linker is critical as it dictates the conditions for cleavage and the nature of the C-terminal functionality of the final product. The this compound linker is a specialized tool that, upon activation, facilitates intramolecular cyclization directly on the solid support, yielding cyclic products upon cleavage. This method offers an efficient route to cyclic peptides, which are of significant interest in drug discovery due to their enhanced stability and conformational rigidity.

The general strategy involves the attachment of this compound to an amino-functionalized resin. The first amino acid is then coupled to the linker via an ester bond. Following the assembly of the linear peptide chain using standard Fmoc/tBu chemistry, the terminal amino group is deprotected and induced to undergo an intramolecular nucleophilic attack on the linker's carbonyl group, forming a stable succinimidyl ester intermediate. Subsequent cleavage releases the cyclized peptide.

Data Presentation

While specific quantitative data for this compound linkers is not extensively published, the following table provides expected ranges for key parameters based on analogous succinic acid linker systems and standard solid-phase synthesis outcomes. Actual results will vary depending on the specific sequence, coupling reagents, and reaction conditions.

ParameterTypical ValueNotes
Resin Loading Capacity 0.4 - 1.2 mmol/gDependent on the base resin (e.g., Aminomethyl Polystyrene).
First Amino Acid Coupling Efficiency > 95%Can be monitored by Kaiser test or Fmoc quantification.
Stepwise Coupling Yield > 99%Per coupling step in the linear sequence assembly.
Cyclization Efficiency 50 - 80%Highly sequence-dependent. Optimization of cyclization conditions may be required.
Final Purity of Cyclic Peptide (Crude) 40 - 70%Dependent on the success of the cyclization and the presence of deletion or truncated sequences.

Experimental Protocols

Protocol 1: Preparation of Chlorosuccinyl-Aminomethyl Resin

This protocol describes the attachment of the this compound linker to an aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • Chlorosuccinic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Methanol (MeOH)

  • Acetic anhydride

  • Pyridine (B92270)

  • Solid-phase synthesis vessel

  • Mechanical shaker

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Dissolve chlorosuccinic anhydride (3.0 eq. relative to resin loading) in DMF (10 mL).

  • Add the chlorosuccinic anhydride solution to the resin.

  • Add DIPEA (3.0 eq.) to the resin slurry.

  • Shake the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • To cap any unreacted amino groups, add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF (10 mL).

  • Shake for 30 minutes.

  • Drain the capping solution and wash the resin as in step 7.

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Coupling of the First Fmoc-Amino Acid

This protocol details the esterification of the first N-Fmoc protected amino acid to the chlorosuccinyl resin.

Materials:

  • Chlorosuccinyl-aminomethyl resin

  • N-Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DMF, synthesis grade

  • DCM, synthesis grade

Procedure:

  • Swell the chlorosuccinyl-aminomethyl resin (1.0 g) in DCM (10 mL) for 1 hour.

  • Drain the DCM.

  • In a separate flask, dissolve the N-Fmoc-amino acid (3.0 eq. relative to resin loading) in a minimal amount of DMF.

  • Add the dissolved Fmoc-amino acid to the resin.

  • Add DMAP (0.1 eq.) to the resin slurry.

  • Add DIC (3.0 eq.) to the resin slurry.

  • Shake the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion using the Kaiser test on a small sample of resin beads.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry a small sample of the resin to determine the loading capacity via Fmoc quantification.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for elongating the peptide chain.

Materials:

  • Fmoc-amino acid-loaded chlorosuccinyl resin

  • N-Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% Piperidine (B6355638) in DMF

  • DMF, synthesis grade

  • DCM, synthesis grade

Procedure:

  • Swelling: Swell the resin in DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Shake for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DMF (5 x 10 mL).

  • Coupling: a. Pre-activate the next N-Fmoc-amino acid (3.0 eq.) with the coupling reagent (e.g., HBTU, 3.0 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Shake at room temperature for 1-2 hours. d. Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat steps 2-5 for each amino acid in the sequence.

Protocol 4: On-Resin Cyclization and Cleavage

This is the key step where the linear peptide is cyclized and cleaved from the resin.

Materials:

  • Fully assembled linear peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • DIPEA

  • DMF, synthesis grade

  • DCM, synthesis grade

  • Diethyl ether, cold

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the linear peptide on the resin as described in Protocol 3, step 2.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

  • Cyclization: a. Suspend the resin in DMF. b. Add DIPEA (5.0 eq.). c. Shake the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small aliquot of the resin and analyzing the product by LC-MS.

  • Washing: Drain the cyclization solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage from Resin: a. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). b. Add the cleavage cocktail to the resin. c. Gently agitate at room temperature for 2-3 hours.

  • Product Isolation: a. Filter the resin and collect the filtrate. b. Wash the resin with a small amount of fresh cleavage cocktail. c. Combine the filtrates and precipitate the crude cyclic peptide by adding cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. e. Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cyclization Cyclization & Cleavage start Aminomethyl Resin linker_attachment Attach Chlorosuccinic Acid Linker start->linker_attachment first_aa Couple First Fmoc-Amino Acid linker_attachment->first_aa elongation Elongate Peptide Chain (Fmoc-SPPS) first_aa->elongation final_deprotection Final N-terminal Fmoc Deprotection elongation->final_deprotection cyclization On-Resin Cyclization final_deprotection->cyclization cleavage Cleavage from Resin cyclization->cleavage purification Purification cleavage->purification signaling_pathway Resin Aminomethyl Resin Chlorosuccinyl_Resin Chlorosuccinyl Resin Resin->Chlorosuccinyl_Resin Chlorosuccinic Anhydride Peptidyl_Resin Linear Peptidyl Resin Chlorosuccinyl_Resin->Peptidyl_Resin Fmoc-SPPS Cyclized_Intermediate On-Resin Cyclic Intermediate Peptidyl_Resin->Cyclized_Intermediate Intramolecular Cyclization Cyclic_Peptide Cyclic Peptide (in solution) Cyclized_Intermediate->Cyclic_Peptide TFA Cleavage

Application Notes and Protocols for Chlorosuccinic Acid Analogs in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate design of enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. Among the vast array of inhibitor classes, those capable of forming covalent bonds with their target enzymes, often termed irreversible inhibitors or inactivators, offer distinct advantages, including prolonged duration of action and high potency. This document focuses on the application of chlorosuccinic acid analogs, specifically using N-(3-chloropropionyl)-L-phenylalanine as a model compound, in the development of mechanism-based inhibitors for Carboxypeptidase A (CPA).

Carboxypeptidase A is a zinc-containing metalloprotease that plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1] Its well-characterized structure and catalytic mechanism make it an excellent model system for studying enzyme-inhibitor interactions. Furthermore, inhibitors of carboxypeptidases have been explored for various therapeutic applications, including the treatment of hypertension through the renin-angiotensin-aldosterone system.[2]

N-(3-chloropropionyl)-L-phenylalanine serves as a mechanism-based inactivator, or "suicide substrate," for CPA.[3] This type of inhibitor is relatively unreactive until it is activated by the catalytic machinery of the target enzyme, leading to the formation of a highly reactive species that covalently modifies an active site residue, causing irreversible inhibition.[3] Understanding the kinetics and mechanism of such inhibitors is critical for the development of targeted and effective therapeutics.

Mechanism of Inhibition: Covalent Inactivation

N-(3-chloropropionyl)-L-phenylalanine is designed to exploit the catalytic mechanism of Carboxypeptidase A. The proposed mechanism of inactivation involves the following key steps:

  • Binding to the Active Site: The inhibitor binds to the active site of CPA in a manner similar to a natural substrate.

  • Enzyme-Catalyzed Activation: The enzyme's catalytic residues facilitate the elimination of HCl from the chloropropionyl moiety. This is proposed to occur via deprotonation of the methylene (B1212753) group alpha to the amide carbonyl.[3]

  • Formation of a Reactive Intermediate: This elimination reaction generates a highly reactive α,β-unsaturated amide intermediate (an acrylyl derivative) within the active site.[3]

  • Covalent Modification: A nucleophilic residue in the active site of CPA then attacks this reactive intermediate, forming a stable covalent bond and leading to the irreversible inactivation of the enzyme.[3]

This mechanism-based inactivation is a time-dependent process, and its efficiency is characterized by the kinetic parameters KI (the initial binding affinity) and kinact (the maximal rate of inactivation).

Quantitative Data for Carboxypeptidase A Inhibition

For comparative purposes, the inhibition constants (Ki) for a reversible competitive inhibitor, benzylsuccinic acid, are also presented.

InhibitorEnzymeType of InhibitionKey ParametersValue
N-(3-chloropropionyl)-L-phenylalanineCarboxypeptidase AMechanism-Based InactivationPartition Ratio1680 ± 60
(R)-Benzylsuccinic AcidCarboxypeptidase ACompetitiveKi0.15 µM
(S)-Benzylsuccinic AcidCarboxypeptidase ACompetitiveKi17 µM
Racemic 2-benzyl-2-methylsuccinic acidCarboxypeptidase ACompetitiveKi0.28 µM

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Carboxypeptidase A Activity

This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of Carboxypeptidase A using a synthetic substrate.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5)

  • Sodium chloride (NaCl, 0.5 M)

  • 10% Lithium chloride (for dissolving enzyme)

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Thermostatted cuvette holder (25°C)

Procedure:

  • Prepare a 25 mM Tris-HCl buffer containing 0.5 M NaCl, pH 7.5.

  • Prepare a 1.0 mM stock solution of Hippuryl-L-phenylalanine in the Tris-HCl buffer.

  • Prepare the Carboxypeptidase A solution: Dissolve the enzyme in cold 10% LiCl to a concentration of 1-3 units/mL. Allow the solution to clear before use.

  • Set up the spectrophotometer: Adjust the wavelength to 254 nm and equilibrate the cuvette holder to 25°C.

  • Assay:

    • Pipette 2.0 mL of the 1.0 mM substrate solution into a cuvette.

    • Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and record any blank rate.

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix immediately.

    • Record the increase in absorbance at 254 nm for 3-5 minutes.

  • Data Analysis: Determine the initial rate of reaction (ΔA254/minute) from the linear portion of the absorbance versus time curve. The enzyme activity can be calculated using the molar extinction coefficient of hippuric acid (0.36 mM-1cm-1).[4]

Protocol 2: Determination of Kinetic Constants (kinact and KI) for Mechanism-Based Inactivators

This protocol outlines the procedure for determining the kinetic parameters of a time-dependent, irreversible inhibitor of Carboxypeptidase A.

Materials:

  • All materials from Protocol 1

  • N-(3-chloropropionyl)-L-phenylalanine (or other mechanism-based inactivator)

  • Data analysis software capable of non-linear regression

Procedure:

  • Enzyme and Substrate Preparation: Prepare Carboxypeptidase A and Hippuryl-L-phenylalanine solutions as described in Protocol 1.

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of N-(3-chloropropionyl)-L-phenylalanine in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the assay buffer.

  • Kinetic Measurements:

    • For each inhibitor concentration, mix the enzyme with the inhibitor in the assay buffer and pre-incubate for various time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 25°C.

    • At the end of each pre-incubation time, add an aliquot of the enzyme-inhibitor mixture to the substrate solution in a cuvette to initiate the reaction. The final substrate concentration should be at or near its Km value.

    • Immediately measure the residual enzyme activity by monitoring the initial rate of substrate hydrolysis at 254 nm as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation using non-linear regression to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I]) Where:

      • kobs is the observed rate of inactivation

      • kinact is the maximal rate of inactivation

      • KI is the inhibitor concentration at which the rate of inactivation is half-maximal

      • [I] is the inhibitor concentration

Visualizations

Inhibition_Mechanism cluster_0 Enzyme Active Site Enzyme Enzyme Reactive_Intermediate Reactive Intermediate (α,β-unsaturated amide) Enzyme->Reactive_Intermediate Enzyme-catalyzed Activation (kinact) Product Product Enzyme->Product Hydrolysis (Partition Ratio) Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Modification Inhibitor N-(3-chloropropionyl) -L-phenylalanine Inhibitor->Enzyme Binding (KI)

Caption: Mechanism of action for a mechanism-based inactivator.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, and Enzyme Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor at Varying Times Reagent_Prep->Pre_incubation Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Inhibitor_Prep->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Absorbance Change (254 nm) Reaction_Initiation->Data_Acquisition Calculate_kobs Determine kobs for each Inhibitor Concentration Data_Acquisition->Calculate_kobs Plot_kobs Plot kobs vs. [Inhibitor] Calculate_kobs->Plot_kobs Determine_Constants Non-linear Regression to Determine kinact and KI Plot_kobs->Determine_Constants

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chlorosuccinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biocatalytic synthesis of chlorosuccinic acid and its derivatives presents a powerful and environmentally friendly alternative to traditional chemical methods. Enzymes offer high chemo-, regio-, and enantioselectivity, enabling the production of chiral intermediates crucial for the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and protocols based on established biocatalytic methods for the synthesis of chiral compounds related to this compound, which are valuable building blocks in drug discovery.[2][3]

I. Enantioselective Monohydrolysis of 2-Substituted Succinate (B1194679) Diesters

This protocol describes the use of a commercial enzyme preparation, Alcalase®, for the enantio- and regioselective monohydrolysis of racemic 2-substituted succinate diesters to produce chiral half-esters. This method is practical, economical, and scalable for producing enantiomerically pure succinic acid derivatives.[2]

Experimental Protocol: Enzymatic Hydrolysis

1. Materials:

2. Procedure:

  • A solution of the (RS)-2-substituted succinate diester (1.0 eq) is prepared in a phosphate buffer (pH 7.5).

  • The Alcalase® enzyme preparation is added to the solution.

  • The reaction mixture is stirred at room temperature.

  • The pH of the reaction is maintained at 7.5 by the controlled addition of 1 M NaOH solution using a pH-stat.

  • The reaction progress is monitored by the consumption of NaOH. The reaction is considered complete upon the consumption of 0.5 equivalents of NaOH.

  • Upon completion, the reaction mixture is acidified to pH 2 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the chiral half-ester.

3. Optimization:

  • The protocol can be scaled from 0.5 g to 100 g without significant loss of enantioselectivity or regioselectivity.[2]

  • Further improvements can be achieved by racemizing and recycling the unhydrolyzed enantiomer.[2]

Data Presentation
Substrate (Diester)Product (Half-ester)Enantiomeric Excess (ee %)Yield (%)
(RS)-2-vinyl succinate(R)-2-vinylsuccinic acid 1-methyl ester>99High
(RS)-2-allyl succinate(R)-2-allylsuccinic acid 1-methyl ester98High
(RS)-2-benzyl succinate(R)-2-benzylsuccinic acid 1-methyl ester95High

(Note: Specific yield percentages were not provided in the source material, but were described as "high".)[2]

Experimental Workflow

Enzymatic_Hydrolysis_Workflow sub Substrate ((RS)-2-substituted succinate diester) reaction Enzymatic Hydrolysis (pH 7.5, Room Temp) sub->reaction reagents Reagents (Alcalase®, Phosphate buffer) reagents->reaction monitoring Monitoring (pH-stat, NaOH consumption) reaction->monitoring workup Acidification & Extraction (HCl, Ethyl acetate) monitoring->workup product Product (Chiral half-ester) workup->product Microbial_Reduction_Pathway cluster_cell Microbial Cell (e.g., S. nodosus) cluster_reaction Biocatalytic Reduction Glucose Glucose G6PDH Glucose-6-Phosphate Dehydrogenase Glucose->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH Reductase Ketoreductase NADPH->Reductase NADPH->Reductase G6PDH->NADPH Cofactor Regeneration Substrate Chloro-Keto-Ester Substrate->Reductase Product Chiral Chloro-Alcohol Reductase->NADP Reductase->Product

References

Application Notes and Protocols: The Role of Succinic Acid Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chlorosuccinic Acid: Initial research into the application of this compound in the synthesis of antiviral compounds did not yield specific methodologies or a significant body of literature directly linking it as a common precursor or intermediate. However, extensive research exists on the antiviral properties and mechanisms of the closely related dicarboxylic acid, succinic acid. This document will focus on the documented antiviral activities of succinic acid, providing valuable insights for researchers in drug development. Succinic acid and its derivatives, such as this compound, are recognized as important raw materials in the synthesis of various pharmaceuticals.[1]

Introduction

Succinic acid, a key intermediate in the citric acid cycle, has emerged as a molecule of interest in the host-virus interaction landscape. Recent studies have elucidated its direct antiviral effects, particularly against influenza viruses. This contrasts with some reports that suggest succinate (B1194679) may suppress the innate antiviral immune response, indicating a complex and context-dependent role in viral infections.[1][2] This document provides an overview of the antiviral applications of succinic acid, with a focus on its mechanism of action against influenza A virus, and includes detailed experimental protocols for researchers.

Antiviral Activity of Succinic Acid Against Influenza A Virus

Research has demonstrated that succinate exhibits potent antiviral activity against influenza A/H1N1 and A/H3N2 strains. This activity is not only observed in vitro but also in animal models, where intranasal administration of succinate led to reduced viral loads in the lungs and increased survival rates in mice. Furthermore, succinate was found to mitigate the metabolic and inflammatory disturbances triggered by the viral infection.

The primary mechanism of this antiviral action involves a post-translational modification known as succinylation. Succinate has been shown to induce the succinylation of the viral nucleoprotein (NP) at a highly conserved lysine (B10760008) residue (K87). This modification alters the electrostatic interactions between the nucleoprotein and viral RNA, which in turn impairs the trafficking and function of the nucleoprotein, ultimately inhibiting viral replication.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the antiviral activity of succinic acid.

ParameterVirus StrainCell Line / Animal ModelConcentration / DosageResultReference
EC50 Influenza A/H1N1In vitroNot specifiedPotent antiviral activity observed
EC50 Influenza A/H3N2In vitroNot specifiedPotent antiviral activity observed
Viral Load Influenza AMiceIntranasal administrationReduced viral loads in lungs
Survival Rate Influenza AMiceIntranasal administrationIncreased survival compared to control
IFN-β Production Vesicular Stomatitis Virus (VSV)RAW264.7 cells5 mM diethyl succinateSignificantly decreased[1]
VSV Replication Vesicular Stomatitis Virus (VSV)RAW264.7 cells5 mM diethyl succinateObviously increased[1]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay of Succinic Acid

Objective: To determine the antiviral efficacy of succinic acid against influenza A virus in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • Succinic acid (Sigma-Aldrich, #S9512)

  • Diethyl succinate (for comparison, if desired)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that allows for confluent monolayer formation within 24 hours.

  • Virus Infection: Once cells are confluent, wash the monolayer with phosphate-buffered saline (PBS) and infect with influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • Succinic Acid Treatment: Immediately after infection, add fresh, serum-free DMEM containing various non-toxic concentrations of succinic acid (e.g., ranging from 1 mM to 20 mM). Include a "virus only" control and a "cells only" (mock-infected) control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

  • MTT Assay for Cell Viability:

    • After incubation, add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) using appropriate software. The selectivity index (SI) can be determined by the ratio of CC50 to EC50.

Protocol 2: In Vivo Antiviral Efficacy in a Mouse Model

Objective: To evaluate the therapeutic potential of succinic acid against influenza A virus infection in mice.

Materials:

  • 6-8 week old female BALB/c mice

  • Influenza A virus stock, mouse-adapted

  • Succinic acid solution in sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Equipment for intranasal administration

  • Biosafety Level 2 (BSL-2) animal facility

Methodology:

  • Acclimatization: Acclimatize mice to the BSL-2 facility for at least one week before the experiment.

  • Infection: Lightly anesthetize mice and intranasally infect them with a lethal dose of influenza A virus.

  • Treatment: At 24 hours post-infection, begin treatment. Intranasally administer a specific dose of succinic acid (e.g., 20 mM in PBS) to the treatment group. The control group should receive an equal volume of PBS. Administer treatment daily for a specified period (e.g., 5-7 days).

  • Monitoring: Monitor the mice daily for weight loss and signs of morbidity. Record survival data for up to 14 days post-infection.

  • Viral Titer Determination (Satellite Group):

    • A separate group of mice should be euthanized at specific time points (e.g., day 3 and day 5 post-infection).

    • Harvest the lungs and homogenize them in PBS.

    • Determine the viral titer in the lung homogenates using a TCID50 (50% Tissue Culture Infectious Dose) assay on MDCK cells.

  • Data Analysis: Compare the survival curves of the treated and control groups using a log-rank test. Compare weight loss and lung viral titers using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

Proposed Mechanism of Action of Succinate on Influenza A Virus

antiviral_mechanism cluster_host Host Cell Cytoplasm cluster_virus Influenza A Virus Replication Cycle succinate Succinate np Nucleoprotein (NP) succinate->np Succinylation of K87 residue viral_rna Viral RNA (vRNA) ribonucleoprotein Ribonucleoprotein (RNP) Complex viral_rna->ribonucleoprotein np_succ Succinylated NP (NP-K87) np->ribonucleoprotein impaired_trafficking Impaired NP Trafficking & RNP Function np_succ->impaired_trafficking Alters electrostatic interaction with vRNA

Caption: Proposed mechanism of succinate's antiviral activity against influenza A virus.

Experimental Workflow for In Vitro Antiviral Assay

experimental_workflow start Start: Culture MDCK Cells seed_cells Seed Cells in 96-well Plates start->seed_cells infect_virus Infect with Influenza A Virus seed_cells->infect_virus add_succinate Treat with Succinic Acid infect_virus->add_succinate incubate Incubate for 48 hours add_succinate->incubate mt_assay Perform MTT Assay incubate->mt_assay analyze Analyze Data (EC50, CC50) mt_assay->analyze end End: Determine Antiviral Activity analyze->end

Caption: Workflow for determining the in vitro antiviral activity of succinic acid.

References

Application Notes and Protocols: Chlorosuccinic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of chlorosuccinic acid in material science. The protocols detailed below are based on established chemical principles and are intended to serve as a foundational guide for researchers exploring the use of this versatile molecule in the development of novel materials.

Application as a Monomer in Polyester (B1180765) Synthesis

This compound, with its two carboxylic acid functionalities, can be employed as a monomer in polycondensation reactions with diols to synthesize functional polyesters. The presence of a chlorine atom on the polymer backbone offers a reactive site for post-polymerization modification, allowing for the introduction of various functionalities.

Experimental Protocol: Synthesis of Poly(1,4-butylene 2-chlorosuccinate)

This protocol describes the synthesis of a polyester from 2-chlorosuccinic acid and 1,4-butanediol (B3395766) via a two-step melt polycondensation method.

Materials:

  • 2-Chlorosuccinic acid (98%)

  • 1,4-Butanediol (99%)

  • Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) (97%)

  • Antimony(III) oxide (Sb₂O₃) (99%)

  • Nitrogen gas (high purity)

  • Methanol (B129727)

  • Chloroform (B151607)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Esterification:

    • Charge the three-neck flask with 2-chlorosuccinic acid (1.0 mol) and 1,4-butanediol (1.1 mol).

    • Add antimony(III) oxide (0.05 mol% relative to the diacid) as the esterification catalyst.

    • Equip the flask with a mechanical stirrer and a distillation setup.

    • Purge the system with nitrogen gas for 15 minutes.

    • Heat the reaction mixture to 180°C under a slow stream of nitrogen.

    • Maintain this temperature and stir the mixture for 4 hours, collecting the water byproduct in the distillation receiver.

  • Polycondensation:

    • After the esterification step, add titanium(IV) isopropoxide (0.05 mol% relative to the diacid) as the polycondensation catalyst.

    • Increase the temperature to 220°C.

    • Gradually reduce the pressure to below 1 Torr over a period of 30 minutes to facilitate the removal of excess 1,4-butanediol and other volatile byproducts.

    • Continue the reaction under high vacuum and at 220°C for 6-8 hours, or until the desired melt viscosity is achieved.

    • Stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it with fresh methanol.

    • Dry the purified poly(1,4-butylene 2-chlorosuccinate) in a vacuum oven at 40°C for 24 hours.

Data Presentation:

ParameterValue
Molar Ratio (Acid:Diol)1:1.1
Esterification Temp.180°C
Esterification Time4 hours
Polycondensation Temp.220°C
Polycondensation Time6-8 hours
Catalyst (Esterification)Antimony(III) oxide (0.05 mol%)
Catalyst (Polycondensation)Titanium(IV) isopropoxide (0.05 mol%)
Expected Yield80-90%
AppearanceOff-white to pale yellow solid
Glass Transition (Tg)5-15°C (Expected)
Melting Point (Tm)80-100°C (Expected)

Diagram of Polyester Synthesis Workflow:

Polyester_Synthesis cluster_esterification Esterification cluster_polycondensation Polycondensation cluster_purification Purification A This compound + 1,4-Butanediol + Sb2O3 B Heat to 180°C (4 hours) A->B C Oligomers + Water (removed) B->C D Add Ti[OCH(CH3)2]4 C->D E Heat to 220°C Under Vacuum (6-8 hours) D->E F High Molecular Weight Polyester E->F G Dissolve in Chloroform F->G H Precipitate in Methanol G->H I Filter and Dry H->I J Purified Polyester I->J

Caption: Workflow for the synthesis of poly(1,4-butylene 2-chlorosuccinate).

Application in Surface Modification of Materials

The carboxylic acid groups of this compound can be used to functionalize surfaces rich in hydroxyl or amine groups, such as silica (B1680970), cellulose, or amine-terminated self-assembled monolayers. This introduces a chloro-functional handle for subsequent surface reactions.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol details the functionalization of silica nanoparticles with this compound to introduce carboxylic acid and chloro- functionalities.

Materials:

  • Silica nanoparticles (e.g., 100 nm diameter)

  • (3-Aminopropyl)triethoxysilane (APTES) (99%)

  • This compound (98%)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (99%)

  • N-Hydroxysuccinimide (NHS) (98%)

  • Anhydrous toluene (B28343)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Ultrasonic bath

  • Schlenk line

Procedure:

  • Amine Functionalization of Silica Nanoparticles:

    • Disperse silica nanoparticles (1 g) in anhydrous toluene (50 mL) by ultrasonication for 15 minutes.

    • Add APTES (1 mL) to the suspension.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours with stirring.

    • Cool the suspension to room temperature.

    • Collect the amine-functionalized silica nanoparticles by centrifugation (10,000 rpm, 10 min).

    • Wash the nanoparticles sequentially with toluene, ethanol, and deionized water (three times each).

    • Dry the nanoparticles in a vacuum oven at 80°C for 12 hours.

  • Coupling of this compound:

    • In a separate flask, dissolve this compound (0.5 g), DCC (0.7 g), and NHS (0.4 g) in anhydrous DMF (30 mL).

    • Stir the mixture at room temperature for 4 hours to activate the carboxylic acid groups of this compound.

    • Disperse the amine-functionalized silica nanoparticles (0.5 g) in anhydrous DMF (20 mL) by ultrasonication.

    • Add the nanoparticle suspension to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the this compound-modified silica nanoparticles by centrifugation.

    • Wash the nanoparticles thoroughly with DMF and then ethanol to remove unreacted reagents and byproducts.

    • Dry the final product in a vacuum oven at 60°C for 24 hours.

Data Presentation:

ParameterValue
APTES Concentration2% v/v in toluene
Amine Functionalization Time24 hours at reflux
Molar Ratio (this compound:DCC:NHS)1:1.1:1
Coupling Reaction Time24 hours at room temperature
Expected Surface Coverage0.5 - 1.5 molecules/nm² (Theoretical)
Zeta Potential (after modification)Shift to more negative value (Expected)
Elemental Analysis (Chlorine)0.5 - 2.0 wt% (Expected)

Diagram of Surface Modification Workflow:

Surface_Modification cluster_amine_functionalization Amine Functionalization cluster_coupling Coupling Reaction A Silica Nanoparticles + APTES in Toluene B Reflux (24h) A->B C Centrifuge and Wash B->C D Amine-Functionalized Silica Nanoparticles C->D G Add Amine-Functionalized Silica Nanoparticles D->G E This compound + DCC + NHS in DMF F Activation (4h) E->F F->G H React (24h) G->H I Centrifuge and Wash H->I J This compound-Modified Silica Nanoparticles I->J

Caption: Workflow for the surface modification of silica nanoparticles.

Application as a Crosslinking Agent for Hydrogels

This compound can act as a covalent crosslinker for polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) or chitosan. The two carboxylic acid groups can form ester or amide linkages with the polymer chains, creating a three-dimensional network characteristic of hydrogels.

Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) Hydrogel

This protocol describes the preparation of a PVA hydrogel using this compound as a crosslinking agent through a solution casting method followed by thermal curing.

Materials:

  • Polyvinyl alcohol (PVA) (Mw 89,000-98,000, 99+% hydrolyzed)

  • This compound (98%)

  • Deionized water

  • Hydrochloric acid (HCl) (as catalyst, optional)

Equipment:

  • Beaker

  • Magnetic stirrer with hotplate

  • Petri dishes

  • Oven with temperature control

  • Desiccator

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water at 90°C with constant stirring until the solution is clear.

    • Cool the PVA solution to room temperature.

  • Crosslinking Solution Preparation:

    • Prepare a 5% (w/v) solution of this compound in deionized water.

    • Optionally, add a small amount of HCl (e.g., 0.1 M) to the crosslinker solution to catalyze the esterification reaction.

  • Hydrogel Formation:

    • Add the this compound solution to the PVA solution in a desired weight ratio (e.g., PVA:this compound of 10:1).

    • Stir the mixture thoroughly for 30 minutes to ensure homogeneity.

    • Pour the mixture into petri dishes to a desired thickness.

  • Curing:

    • Place the petri dishes in an oven at 60°C for 24 hours to evaporate the water and form a film.

    • Increase the oven temperature to 120°C and cure the films for 2 hours to promote the crosslinking reaction.

    • Cool the crosslinked hydrogel films to room temperature in a desiccator.

  • Purification:

    • Immerse the hydrogel films in a large volume of deionized water for 24 hours, changing the water several times, to remove any unreacted this compound and catalyst.

    • The purified hydrogel can then be dried or used in its swollen state.

Data Presentation:

ParameterValue
PVA Concentration10% (w/v)
Crosslinker Concentration5% (w/v)
PVA:Crosslinker Ratio (w/w)10:1
Curing Temperature120°C
Curing Time2 hours
Swelling Ratio (in water)200-500% (Expected)
Gel Fraction> 80% (Expected)
Compressive Modulus (swollen)10-50 kPa (Expected)

Diagram of Hydrogel Crosslinking Process:

Hydrogel_Crosslinking A 10% PVA Solution C Mix Solutions A->C B 5% this compound Solution B->C D Cast into Petri Dish C->D E Dry at 60°C (24h) D->E F Cure at 120°C (2h) E->F G Purify in Deionized Water F->G H Crosslinked PVA Hydrogel G->H

Caption: Process for creating a crosslinked PVA hydrogel.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chlorosuccinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare S-(-)-chlorosuccinic acid?

A common and effective method for the synthesis of S-(-)-chlorosuccinic acid involves the reaction of S-(+)-aspartic acid with sodium nitrite (B80452) in an aqueous hydrochloric acid medium.[1][2] The presence of sodium chloride in the reaction mixture has been shown to be advantageous for the process.[1][3]

Q2: What are the expected yields for the synthesis of S-(-)-chlorosuccinic acid from S-(+)-aspartic acid?

Yields can vary depending on the specific reaction conditions and purification methods. However, reported yields for the synthesis from S-(+)-aspartic acid are in the range of 80-87% for the crude product, which may contain sodium chloride contamination.[1][3] One specific method reports a yield of 70%.

Q3: What are the common impurities in this compound synthesis?

Common impurities can include unreacted starting materials such as aspartic acid, and side products like fumaric acid and malic acid.[1] Inorganic salts, particularly sodium chloride, are also a significant impurity from the reaction.[1][3] Acetic acid can be an impurity if it is used in subsequent purification or derivatization steps.[4]

Q4: How can I purify the crude this compound?

Purification of crude this compound can be achieved through crystallization. A common method involves dissolving the crude product in hot water and allowing it to cool slowly, which causes the this compound to crystallize while impurities remain in the solution.[1][5] Washing the crystals with cold water can help remove adhering impurities.[5] For the removal of colored impurities and other organic byproducts, treatment with activated carbon can be effective.[5]

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound can be attributed to several factors, from reaction conditions to workup procedures. This guide addresses specific issues in a question-and-answer format to help you identify and resolve the root cause.

Q1: My yield of this compound is significantly lower than expected. What are the potential causes related to the reaction setup?

Several factors during the reaction setup can lead to diminished yields:

  • Inadequate Temperature Control: The reaction is typically carried out at low temperatures, often starting at -15°C and slowly warming to 0°C.[3] Poor temperature control can lead to the formation of side products.

  • Incorrect Reagent Stoichiometry: The molar ratios of S-(+)-aspartic acid to sodium nitrite and hydrochloric acid are crucial. An incorrect ratio can result in incomplete conversion of the starting material.

  • Insufficient Mixing: Proper mixing is essential to ensure that the reactants are in constant contact, which is critical for a complete reaction.[6]

Q2: I suspect side reactions are occurring. What are the likely side products and how can I minimize them?

The primary side products are often fumaric and malic acids.[1]

  • Formation of Fumaric and Malic Acids: These can form from the instability of the diazonium salt intermediate. Maintaining a low reaction temperature is critical to minimize their formation.

  • Minimization Strategy: Ensure the reaction is cooled to the recommended temperature (e.g., -15°C) before the addition of sodium nitrite.[3] Add the sodium nitrite solution slowly to maintain control over the reaction temperature and minimize localized heating.

Q3: I seem to be losing a lot of product during the workup and purification steps. What can I do to improve my product recovery?

Product loss during isolation and purification is a common issue.[7]

  • Incomplete Precipitation: If isolating the product by precipitation, ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.[1] A patent describes cooling the reaction mixture to between -10°C and -20°C to induce precipitation.[1][3]

  • Loss During Filtration: Ensure the filter paper is properly fitted to the funnel to avoid loss of solid product. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[5]

  • Transfer Losses: Be meticulous during the transfer of solids and solutions between flasks to minimize mechanical losses.[6]

Experimental Protocols

Protocol 1: Synthesis of S-(-)-Chlorosuccinic Acid

This protocol is based on a patented procedure for the synthesis of S-(-)-chlorosuccinic acid from S-(+)-aspartic acid.[1][3]

Materials:

  • S-(+)-Aspartic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Demineralized water

Procedure:

  • Suspend S-(+)-aspartic acid in demineralized water in a suitable reaction vessel. The ratio can range from 0.5 to 1 kg of aspartic acid per liter of water.

  • Add sodium chloride to the suspension. The molar ratio of S-(+)-aspartic acid to sodium chloride should be between 1:0.3 and 1:0.5.

  • Cool the mixture to a temperature between -10°C and -20°C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid. The ratio of S-(+)-aspartic acid to hydrochloric acid should be between 0.35 kg/L and 0.55 kg/L .

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the reaction mixture while maintaining the temperature between -10°C and -20°C with vigorous stirring.

  • After the addition is complete, continue stirring at the same temperature for approximately 2.5 hours.

  • Raise the temperature to 0°C over about 1 hour and hold it at this temperature for another hour.

  • Cool the mixture back down to -15°C and hold for 1.5 hours to allow for product precipitation.

  • Filter the solid product under vacuum using a Buchner funnel.

  • Wash the collected solid with a small amount of ice-cold water (at 0°C).

  • Dry the crude S-(-)-chlorosuccinic acid in a vacuum oven at 40°C.

Protocol 2: Purification of S-(-)-Chlorosuccinic Acid by Recrystallization

Materials:

  • Crude S-(-)-chlorosuccinic acid

  • Demineralized water

Procedure:

  • Place the crude S-(-)-chlorosuccinic acid in a flask.

  • Add a minimal amount of hot demineralized water to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Stir for a few minutes and then hot filter the solution to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the crystallization of the pure product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold demineralized water.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Typical Reaction Parameters for S-(-)-Chlorosuccinic Acid Synthesis

ParameterValue/RangeReference
Starting MaterialS-(+)-Aspartic Acid[1][2]
Key ReagentsSodium Nitrite, Hydrochloric Acid[1][2]
AdditiveSodium Chloride[1]
Reaction Temperature-20°C to 0°C[3]
Reported Crude Yield80-87%[1][3]
Common ImpuritiesFumaric Acid, Malic Acid, NaCl[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification Stage A 1. Suspend S-(+)-Aspartic Acid and NaCl in Water B 2. Cool to -15°C A->B C 3. Add HCl B->C D 4. Slowly Add NaNO2 Solution C->D E 5. Stir and Temperature Control (-15°C to 0°C) D->E F 6. Cool to -15°C for Precipitation E->F Reaction Complete G 7. Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Vacuum Dry Crude Product H->I J 10. Dissolve Crude Product in Hot Water I->J Proceed to Purification K 11. Cool to Crystallize J->K L 12. Vacuum Filtration K->L M 13. Wash with Cold Water L->M N 14. Vacuum Dry Pure Product M->N

Caption: Experimental workflow for the synthesis and purification of S-(-)-chlorosuccinic acid.

troubleshooting_low_yield cluster_investigation Investigation Path cluster_solution Potential Solutions Start Low Yield of This compound A Check Reaction Conditions: - Temperature Control? - Correct Stoichiometry? - Adequate Mixing? Start->A B Analyze for Side Products: - Presence of Fumaric/Malic Acid? Start->B C Review Workup Procedure: - Incomplete Precipitation? - Loss During Filtration/Transfers? Start->C Sol_A Optimize Temperature Profile Verify Reagent Calculations Improve Stirring A->Sol_A Sol_B Maintain Low Temperature Slow Reagent Addition B->Sol_B Sol_C Optimize Cooling Time/Temp Careful Handling During Isolation Use Minimal Cold Solvent for Washing C->Sol_C

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Synthesis of Chlorosuccinic Acid from Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the side reactions encountered during the synthesis of chlorosuccinic acid from aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound from aspartic acid?

The synthesis involves the diazotization of the primary amine group of aspartic acid using sodium nitrite (B80452) in an acidic aqueous medium, typically hydrochloric acid. The resulting unstable diazonium salt is then substituted by a chloride ion to yield this compound.[1]

Q2: What are the most common side products I should expect in this synthesis?

The most frequently observed side products are malic acid, fumaric acid, and maleic acid.[2] In some cases, unreacted aspartic acid may also be present as an impurity.[2]

Q3: Why is malic acid forming in my reaction, and how can I minimize it?

Malic acid is formed when the intermediate diazonium salt reacts with water, which is present as the solvent in the reaction medium.[1] This is a competitive substitution reaction. To minimize its formation, it is crucial to maintain a low reaction temperature (typically between -15°C and 0°C) to control the decomposition of the diazonium salt and favor the reaction with chloride ions.[2][3]

Q4: What causes the formation of fumaric and maleic acid?

Fumaric and maleic acids are geometric isomers that can be formed through the elimination of hydrogen chloride (HCl) from the desired this compound product.[4][5] This elimination reaction can be promoted by elevated temperatures. Maleic acid, the cis-isomer, can be converted to the more stable trans-isomer, fumaric acid, especially in the presence of hydrochloric acid.[6]

Q5: My reaction mixture is turning brown and tarry. What's happening and how do I prevent it?

The formation of brown, tar-like substances is often due to the decomposition of the unstable diazonium salt intermediate.[7] Diazonium salts can decompose, particularly at temperatures above 5°C, leading to a variety of byproducts and polymeric materials.[7] To prevent this, strictly maintain a low reaction temperature (ideally 0-5°C or lower) and ensure efficient stirring to prevent localized overheating.[7] Using the diazonium salt as it is formed without allowing it to warm up is also critical.

Q6: What is the impact of pH on the reaction?

While the reaction is carried out in a strong acidic medium (hydrochloric acid), incorrect pH can lead to side reactions. For instance, in diazotization reactions, extreme pH values can promote the decomposition of the diazonium salt or lead to other unwanted side reactions.[7]

Q7: My yield of this compound is consistently low. What are the likely causes?

Low yields can be attributed to several factors:

  • Suboptimal Temperature Control: Allowing the temperature to rise can favor the formation of malic acid and decomposition products.[7]

  • Incorrect Stoichiometry: The molar ratios of aspartic acid, sodium nitrite, and hydrochloric acid are critical for efficient conversion.

  • Inefficient Stirring: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.[7]

  • Product Loss During Workup: this compound has some solubility in water, so losses can occur during filtration and washing. Cooling the product to a very low temperature (e.g., -15°C) can help with precipitation and isolation.[3][8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High levels of malic acid impurity - Reaction temperature is too high.- Insufficient chloride ion concentration.- Maintain reaction temperature between -15°C and 0°C.[2][3]- Ensure the use of concentrated hydrochloric acid.
Presence of fumaric and/or maleic acid - Elevated temperature during reaction or workup, causing elimination of HCl.- Avoid heating the reaction mixture.- Perform workup and purification at low temperatures.
Brown, tarry reaction mixture - Decomposition of the diazonium salt intermediate due to high temperature.- Strictly maintain the temperature between 0-5°C or lower.[7]- Add the sodium nitrite solution slowly and with vigorous stirring.[7]
Low product yield - Side reactions (malic acid, decomposition).- Incomplete precipitation of the product.- Product loss during washing.- Optimize temperature control.[7]- Cool the reaction mixture to -10°C to -20°C to maximize precipitation.[3][8]- Wash the filtered product with ice-cold water.
Unreacted aspartic acid in the final product - Insufficient amount of sodium nitrite.- Reaction time is too short.- Ensure the correct stoichiometry of sodium nitrite is used.- Increase the reaction time while maintaining a low temperature.

Quantitative Data on Impurities

The following table summarizes impurity data from a patented synthesis process.

Impurity Molar Percentage (w/w)
Fumaric acid0.1 - 0.2%
Malic acid0.1 - 0.4%
Aspartic acid0.1 - 0.2%
(Data sourced from a specific experimental procedure where the yield of S-(-)-chlorosuccinic acid was 86-87%).[2]

Experimental Protocol

The following is an example of a detailed experimental protocol for the synthesis of S-(-)-chlorosuccinic acid from L-aspartic acid.

Materials:

  • L-aspartic acid (200 g, 1.50 mol)

  • 37% Hydrochloric acid (360 ml)

  • Demineralized water (100 ml)

  • Solid sodium nitrite (184 g, 2.66 mol)

  • Mother and washing waters from a previous reaction (approx. 650 ml)

Procedure:

  • To a vigorously stirred mixture of mother and washing waters (approximately 650 ml), add L-aspartic acid (200 g), 37% HCl (360 ml), and demineralized water (100 ml).[2]

  • Cool the mixture to -5°C under a nitrogen blanket.[2]

  • Add solid sodium nitrite (184 g) in portions over approximately 2 hours, ensuring the temperature is maintained at -5°C.[2]

  • Continue stirring at the same temperature for 2.5 hours.[2]

  • Raise the temperature to 0°C over approximately 1 hour and hold at this temperature for another hour.[2]

  • Lower the temperature to -15°C and hold for 1.5 hours to allow for product precipitation.[2]

  • Filter the mixture under vacuum and wash the solid with 80 ml of water at 0°C.[2]

  • The crude product can be vacuum dried in an oven at 40°C.[2]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Aspartic_Acid Aspartic Acid Diazonium_Salt Diazonium Salt Intermediate Aspartic_Acid->Diazonium_Salt NaNO2, HCl Chlorosuccinic_Acid This compound (Product) Diazonium_Salt->Chlorosuccinic_Acid Cl- Malic_Acid Malic Acid Diazonium_Salt->Malic_Acid H2O Fumaric_Acid Fumaric Acid Chlorosuccinic_Acid->Fumaric_Acid -HCl (Heat) Maleic_Acid Maleic Acid Chlorosuccinic_Acid->Maleic_Acid -HCl (Heat) Maleic_Acid->Fumaric_Acid HCl Experimental_Workflow Start Start: Prepare mixture of Aspartic Acid, HCl, and Water Cool_1 Cool mixture to -5°C Start->Cool_1 Add_Nitrite Slowly add Sodium Nitrite (maintain -5°C) Cool_1->Add_Nitrite Stir_1 Stir for 2.5 hours at -5°C Add_Nitrite->Stir_1 Warm Warm to 0°C and stir for 1 hour Stir_1->Warm Cool_2 Cool to -15°C for precipitation Warm->Cool_2 Filter Filter and wash with cold water Cool_2->Filter Dry Dry the final product Filter->Dry End End: this compound Dry->End Troubleshooting_Logic Start Problem Observed Low_Yield Low Yield? Start->Low_Yield Tarry_Mixture Tarry Mixture? Low_Yield->Tarry_Mixture No Solution_Precipitation Optimize Precipitation (Cool to -15°C) Low_Yield->Solution_Precipitation Yes High_Malic_Acid High Malic Acid? Tarry_Mixture->High_Malic_Acid No Solution_Temp Check Temperature Control (Maintain < 0°C) Tarry_Mixture->Solution_Temp Yes Solution_Stirring Improve Stirring & Slow Addition Tarry_Mixture->Solution_Stirring Yes High_Malic_Acid->Solution_Temp Yes

References

Optimizing reaction conditions for chlorosuccinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chlorosuccinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly from S-(+)-aspartic acid.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature control. - Loss of product during isolation.- Ensure complete dissolution of reactants and monitor reaction progress. - Maintain the reaction temperature below 0°C, ideally around -5°C, during the addition of sodium nitrite (B80452). - Cool the reaction mixture to between -10°C and -20°C to ensure complete precipitation of the product.[1]
High Levels of Impurities - Contamination with starting materials. - Formation of side products like malic acid and fumaric acid.[1] - Co-precipitation of inorganic salts (e.g., sodium chloride).[2]- Ensure the reaction goes to completion. - Precise temperature control can minimize the formation of side products. - Wash the crude product with cold water (0°C) after filtration to remove residual inorganic salts.[1][2] - Recrystallize the crude product from water for further purification.[1]
Poor Stereoselectivity - Reaction conditions favoring racemization.- The synthesis from S-(+)-aspartic acid generally proceeds with retention of configuration. Ensure that the reaction conditions, particularly temperature, are strictly followed to minimize any potential for racemization.
Reaction Fails to Initiate or Proceeds Slowly - Low concentration of reactants. - Inefficient mixing.- The concentration of S-(+)-aspartic acid should be greater than 15% w/v in the reaction mixture. - Ensure vigorous stirring throughout the reaction, especially during the addition of sodium nitrite.

Experimental Protocols

Synthesis of S-(-)-Chlorosuccinic Acid from S-(+)-Aspartic Acid

This protocol is based on a process designed for improved yield and purity.[3][1]

Materials:

  • S-(+)-Aspartic acid

  • Sodium nitrite

  • Sodium chloride

  • Concentrated hydrochloric acid (37%)

  • Demineralized water

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

  • Cooling bath

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • In a reaction vessel, suspend S-(+)-aspartic acid in demineralized water (e.g., a w/v ratio of 0.66 kg/L ).

  • Add sodium chloride in a molar ratio of S-(+)-aspartic acid to sodium chloride between 1:0.3 and 1:0.5.[3]

  • Add concentrated hydrochloric acid in a ratio of S-(+)-aspartic acid to hydrochloric acid between 0.35 kg/L and 0.55 kg/L .[3]

  • Cool the mixture to below 0°C, preferably to -5°C, under an inert atmosphere (e.g., nitrogen).[3]

  • Slowly add solid sodium nitrite in portions over approximately 2 hours, maintaining the temperature at -5°C.[3]

  • After the addition is complete, continue stirring at the same temperature for 2.5 hours.

  • Raise the temperature to 0°C over about 1 hour and maintain for another hour.

  • Cool the reaction mixture to between -10°C and -20°C to precipitate the S-(-)-chlorosuccinic acid.[3][1]

  • After 1.5 hours at this temperature, filter the precipitate using a Büchner funnel.

  • Wash the solid with cold water (0°C).[1]

  • Dry the crude product in a vacuum oven at 40°C.[3][2]

Expected Yield: 80-87% (calculated as 100% pure).[3][1]

Purification:

The crude product, which may contain 15-20% sodium chloride, can be further purified by recrystallization from water to obtain a product with a melting point of 180-182°C.[3][1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of S-(-)-chlorosuccinic acid?

A1: The most common and stereospecific synthesis starts from S-(+)-aspartic acid.[3][4]

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: The most critical parameters are temperature, reactant concentrations, and the rate of addition of sodium nitrite. Maintaining a low temperature (around -5°C) during the diazotization reaction is crucial to minimize the formation of byproducts such as malic and fumaric acid.[3][1]

Q3: What are the common impurities found in the crude product?

A3: Common impurities include unreacted S-(+)-aspartic acid, sodium chloride, malic acid, and fumaric acid.[3][1]

Q4: How can the purity of the final product be assessed?

A4: Purity can be determined by measuring the melting point, which should be around 180-182°C for the pure S-(-)-chlorosuccinic acid.[1] Techniques like NMR spectroscopy can be used to quantify organic impurities.

Q5: Can the mother liquor from the reaction be reused?

A5: Yes, the mother liquor, which is essentially a brine at low temperature, can be advantageously used as the reaction medium for a subsequent batch. This can lead to cost savings and improved process efficiency by recycling reactants.[3]

Diagrams

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification Reactants S-(+)-Aspartic Acid, NaCl, HCl, H2O Cooling Cool to -5°C Reactants->Cooling NaNO2_add Add NaNO2 (2 hours) Cooling->NaNO2_add Stirring Stir at -5°C (2.5 hours) NaNO2_add->Stirring Warm_up Warm to 0°C (1 hour) Stirring->Warm_up Precipitation Cool to -15°C (Precipitation) Warm_up->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold H2O Filtration->Washing Drying Vacuum Dry at 40°C Washing->Drying Purification Recrystallization (from H2O) Drying->Purification

Caption: Experimental workflow for the synthesis of S-(-)-chlorosuccinic acid.

Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Temp Incorrect Temperature Problem->Temp Incomplete Incomplete Reaction Problem->Incomplete Isolation Product Loss During Isolation Problem->Isolation Side_Products Side Reactions Problem->Side_Products Control_Temp Maintain -5°C during NaNO2 addition Temp->Control_Temp Monitor Monitor reaction to completion Incomplete->Monitor Cool_Precipitate Cool to -15°C for full precipitation Isolation->Cool_Precipitate Wash_Filter Wash precipitate with cold water Isolation->Wash_Filter Side_Products->Control_Temp Recrystallize Recrystallize from water Side_Products->Recrystallize

Caption: Troubleshooting logic for this compound synthesis.

References

Preventing racemization during chlorosuccinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosuccinic acid. The focus is on preventing racemization and maintaining stereochemical integrity during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this compound reactions?

A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[1] In drug development and the synthesis of fine chemicals, the specific stereochemistry of a molecule is often crucial for its biological activity and safety. This compound possesses a chiral center, and its utility as a building block in synthesis is dependent on maintaining this specific three-dimensional arrangement. Uncontrolled racemization can lead to a loss of the desired product, reduced yield of the active stereoisomer, and complex purification challenges.

Q2: What are the primary mechanisms that can lead to racemization of this compound during a reaction?

A2: The primary cause of racemization for α-halo acids like this compound is the formation of a planar, achiral intermediate. This can occur through two main pathways:

  • SN1-type Reactions: Dissociation of the chloride leaving group can form a planar carbocation. The subsequent attack by a nucleophile can occur from either face of the plane with equal probability, leading to a racemic mixture of products.[1]

  • Enolization: Under basic or acidic conditions, the α-proton (the hydrogen on the same carbon as the chlorine) can be removed, forming a planar enol or enolate intermediate.[2][3][4] Reprotonation or reaction at the α-carbon can then occur from either side, resulting in racemization.[2][3][4]

Q3: How does Neighboring Group Participation (NGP) help in preventing racemization?

A3: Neighboring Group Participation is a key mechanism for retaining stereochemistry in reactions of this compound. The adjacent carboxylic acid group can act as an internal nucleophile, attacking the chiral center and displacing the chloride ion in an intramolecular SN2 reaction.[5][6][7][8] This forms a strained, cyclic intermediate called an α-lactone, and this step proceeds with an inversion of configuration. An external nucleophile then attacks this intermediate, typically at the carbonyl carbon, which is followed by the opening of the ring. This second step also proceeds with inversion. The result of these two successive inversions is an overall retention of the original stereochemistry, thus preventing racemization.[8][9]

Q4: Can the choice of nucleophile influence the stereochemical outcome of the reaction?

A4: Yes, the nature of the nucleophile is critical. Strong, non-bulky nucleophiles will favor a direct SN2 displacement of the chloride, which proceeds with a single, clean inversion of stereochemistry (a process known as a Walden Inversion).[10][11][12][13] Weak or bulky nucleophiles, or reaction conditions that favor dissociation of the leaving group (e.g., polar protic solvents), may promote an SN1 pathway, increasing the risk of racemization.

reactant [label=< (S)-Chlorosuccinic Acid

>];

transition [label="Transition State", shape=box, style=dashed, color="#5F6368"];

product [label=< (R)-Product (Inverted)

>];

reactant -> transition [label="Nu⁻ attacks from backside", color="#4285F4"]; transition -> product [label="Cl⁻ leaves", color="#EA4335"]; } dot Caption: Walden Inversion during an SN2 reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant loss of optical activity in the product (racemization detected). 1. SN1 Pathway Competition: Reaction conditions may be favoring the formation of a carbocation intermediate. This is more likely with weak nucleophiles or in polar protic solvents.1a. Optimize Solvent Choice: Switch to a polar aprotic solvent (e.g., THF, DMF, acetone) to disfavor carbocation formation and promote an SN2 mechanism. 1b. Increase Nucleophile Concentration: A higher concentration of a strong nucleophile will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.
2. Base- or Acid-Catalyzed Enolization: Trace amounts of base or acid in the reaction mixture can catalyze the removal of the α-proton, leading to a planar enolate/enol and subsequent racemization.[2][3]2a. Control pH: Ensure the reaction is run under neutral conditions if possible. Use non-nucleophilic hindered bases if a base is required, and perform the reaction at low temperatures (e.g., -78 °C) to achieve kinetic control.[14] 2b. Purify Reagents: Ensure all reagents and solvents are pure and free from acidic or basic impurities.
3. High Reaction Temperature: Increased thermal energy can provide the activation energy needed for racemization pathways.3a. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, cooling the reaction to 0 °C or below can significantly suppress racemization.
Product shows retention of stereochemistry, but the yield is low. 1. Inefficient Neighboring Group Participation (NGP): The conditions may not be optimal for the formation of the α-lactone intermediate.1a. Solvent Effects: The choice of solvent can influence the rate of NGP. Experiment with different solvents to find one that best facilitates the intramolecular cyclization.
2. Instability of the α-Lactone Intermediate: The intermediate may be undergoing side reactions or decomposition.2a. Temperature Control: As α-lactones are strained, they can be sensitive to heat. Maintain low and controlled temperatures throughout the reaction.
Product is a mixture of inverted and retained stereoisomers. 1. Competing Reaction Mechanisms: Both direct SN2 displacement (inversion) and an NGP-mediated pathway (retention) are occurring simultaneously.1a. Modulate Nucleophile/Solvent System: The balance between these pathways can often be tuned. A very strong nucleophile in an aprotic solvent may favor direct inversion. Conditions that favor intramolecular reactions might enhance the retention pathway.
No reaction, or very slow reaction, with retention of starting material's optical activity. 1. Poor Leaving Group Ability: Under the chosen conditions, the chloride is not a sufficiently good leaving group.1a. Use a Lewis Acid Catalyst: A mild Lewis acid can coordinate to the chlorine, making it a better leaving group and facilitating the substitution. Care must be taken as strong Lewis acids can promote carbocation formation.
2. Steric Hindrance: The nucleophile or the substrate may be too sterically hindered for the reaction to proceed at a practical rate.2a. Use a Smaller Nucleophile: If possible, select a less sterically demanding nucleophile. 2b. Increase Temperature: Cautiously increase the reaction temperature, while monitoring for any onset of racemization via in-process control checks (e.g., chiral HPLC).

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Inversion of Stereochemistry (SN2)

This protocol is designed to favor a direct SN2 attack on enantiomerically pure this compound, leading to a product with inverted stereochemistry.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the enantiomerically pure this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve the strong nucleophile (e.g., sodium azide, 1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench by pouring the mixture into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Determine the enantiomeric excess (ee) of the product using chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for determining the stereochemical purity of the reaction product.

  • Sample Preparation: Prepare a stock solution of the purified product at a concentration of approximately 1 mg/mL in the mobile phase or a suitable solvent (e.g., a mixture of hexane (B92381) and isopropanol). If the product is a carboxylic acid, derivatization to an ester (e.g., methyl ester using diazomethane (B1218177) or TMS-diazomethane) may be necessary for better separation and peak shape.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Commonly used columns for this type of analysis include those based on cyclodextrins or Pirkle-type columns.

  • Mobile Phase: Use a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an acidic modifier (e.g., trifluoroacetic acid) may be added for acidic analytes.

  • Analysis Conditions:

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.

    • Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Injection and Data Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution. Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

troubleshooting_flowchart start Start: Racemization Observed check_temp Is reaction temperature > 0°C? start->check_temp lower_temp Action: Lower temperature (e.g., to 0°C or -20°C) check_temp->lower_temp Yes check_solvent Is a polar protic solvent being used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Switch to a polar aprotic solvent (e.g., THF, DMF) check_solvent->change_solvent Yes check_ph Is the reaction run under basic or acidic conditions? check_solvent->check_ph No change_solvent->check_ph neutralize Action: Ensure neutral pH. Use non-nucleophilic base if necessary. check_ph->neutralize Yes check_nucleophile Is the nucleophile weak? check_ph->check_nucleophile No neutralize->check_nucleophile stronger_nucleophile Action: Use a stronger nucleophile or increase its concentration. check_nucleophile->stronger_nucleophile Yes end Re-evaluate Stereochemical Purity check_nucleophile->end No stronger_nucleophile->end

References

Technical Support Center: Synthesis of Chlorosuccinic Acid from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorosuccinic acid from maleic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction when synthesizing this compound from maleic anhydride and hydrochloric acid?

The direct addition of hydrogen chloride (HCl) across the double bond of maleic anhydride is the theoretical primary reaction to form 2-chlorosuccinic anhydride. Subsequent hydrolysis would then yield this compound. However, in practice, the electrophilic addition of HCl to the electron-deficient double bond of maleic anhydride can be slow. The reaction may require a catalyst or harsher conditions, which can lead to the formation of byproducts.

Q2: What are the common byproducts in the synthesis of this compound from maleic anhydride?

Several byproducts can be formed depending on the reaction conditions and the chlorinating agent used. These may include:

  • Dichlorosuccinic anhydride/acid: Over-chlorination can lead to the formation of dichlorinated products.

  • Fumaric acid: In the presence of water and acid, maleic acid (formed from the hydrolysis of maleic anhydride) can isomerize to the more stable fumaric acid.[1]

  • Maleic acid: Incomplete reaction or exposure to moisture will result in the presence of the starting anhydride hydrolyzed to maleic acid.[2]

  • Succinic anhydride/acid: If a reducing agent is present or if the reaction is carried out with zinc and HCl, the double bond of maleic anhydride can be reduced to form succinic anhydride, which can then be hydrolyzed to succinic acid.[3]

  • Chloro-maleic anhydride: Dehydrochlorination of dichlorosuccinic anhydride at elevated temperatures can produce chloro-maleic anhydride.[4]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the vinyl protons of maleic anhydride and the appearance of new signals corresponding to this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the C=C bond and the appearance of C-Cl bond vibrations.

Q4: What are the recommended purification methods for this compound?

Purification can be achieved through several methods:

  • Recrystallization: A common method for purifying solid organic acids. A suitable solvent system (e.g., water, or a mixed solvent system) should be chosen where this compound has high solubility at high temperatures and low solubility at low temperatures.

  • Column Chromatography: Effective for separating the desired product from byproducts with different polarities.

  • Distillation under reduced pressure: This method is more suitable for purifying the anhydride intermediate before hydrolysis.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of maleic anhydride 1. Insufficient reactivity of HCl with the electron-deficient double bond. 2. Low reaction temperature. 3. Presence of inhibitors.1. Consider using a more reactive chlorinating agent (e.g., SOCl₂, PCl₅) or a catalyst (e.g., a Lewis acid), though this may introduce other side reactions. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Ensure all reagents and solvents are pure and free from potential inhibitors.
Formation of significant amounts of fumaric acid Presence of water leading to hydrolysis of maleic anhydride to maleic acid, followed by acid-catalyzed isomerization.[1]1. Use anhydrous reagents and solvents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Formation of dithis compound Excess of the chlorinating agent or prolonged reaction time.1. Use a stoichiometric amount of the chlorinating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Product is a dark, viscous oil instead of a crystalline solid Formation of polymeric byproducts or other colored impurities due to high reaction temperatures or side reactions.1. Conduct the reaction at the lowest effective temperature. 2. Purify the crude product using activated carbon treatment followed by recrystallization.
Difficulty in isolating the product 1. High solubility of the product in the reaction solvent. 2. Formation of a stable emulsion during workup.1. After the reaction, try to remove the solvent under reduced pressure and then attempt recrystallization from a different solvent. 2. Break the emulsion by adding a saturated brine solution or by centrifugation.

Experimental Protocols

Synthesis of 2-Chlorosuccinic Anhydride (Intermediate)

  • Materials:

    • Maleic anhydride

    • Anhydrous solvent (e.g., dichloromethane, 1,4-dioxane)

    • Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a drying tube, dissolve maleic anhydride in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a saturated solution of HCl in the anhydrous solvent dropwise.

    • Monitor the reaction by TLC or GC.

    • Once the reaction is complete, remove the excess HCl by purging with an inert gas or by evaporation under reduced pressure.

    • The resulting solution contains the crude 2-chlorosuccinic anhydride.

Hydrolysis to 2-Chlorosuccinic Acid

  • Procedure:

    • Carefully add water to the crude 2-chlorosuccinic anhydride solution. The hydrolysis of the anhydride is exothermic.

    • Stir the mixture until the anhydride is fully hydrolyzed. The progress can be monitored by the disappearance of the anhydride peaks in the IR spectrum.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization.

Data Presentation

Table 1: Potential Byproducts and Their Formation Conditions

ByproductFormation ConditionReference
Dichlorosuccinic anhydrideExcess chlorinating agent, higher temperatures[4]
Fumaric acidPresence of water and acid catalyst[1]
Succinic anhydridePresence of a reducing agent (e.g., Zn/HCl)[3]
Chloro-maleic anhydrideDehydrochlorination of dichlorosuccinic anhydride at high temperatures[4]
Maleic acidHydrolysis of maleic anhydride in the presence of water[2]

Visualizations

Synthesis_Pathway MA Maleic Anhydride CSA_anhydride Chlorosuccinic Anhydride MA->CSA_anhydride + HCl Maleic_acid Maleic Acid MA->Maleic_acid + H₂O Succinic_anhydride Succinic Anhydride MA->Succinic_anhydride + H₂ (Reduction) CSA_acid This compound CSA_anhydride->CSA_acid + H₂O (Hydrolysis) DCSA Dichlorosuccinic Anhydride CSA_anhydride->DCSA + Cl₂ (Excess) CMA Chloro-maleic Anhydride DCSA->CMA - HCl (Heat) Fumaric_acid Fumaric Acid Maleic_acid->Fumaric_acid H⁺ (Isomerization)

Caption: Potential reaction pathways and byproducts in the synthesis of this compound from maleic anhydride.

Troubleshooting_Logic Start Low Yield of This compound Check_Conversion Check Conversion of Maleic Anhydride Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Increase_Temp Increase Temperature or Use Catalyst Low_Conversion->Increase_Temp Check_Byproducts Analyze for Byproducts (GC-MS, NMR) High_Conversion->Check_Byproducts Fumaric_Acid Fumaric Acid Present Check_Byproducts->Fumaric_Acid Yes Dichloro_Product Dichlorinated Product Present Check_Byproducts->Dichloro_Product Yes Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Check_Byproducts->Optimize_Purification No Major Byproducts Use_Anhydrous Use Anhydrous Conditions Fumaric_Acid->Use_Anhydrous Reduce_Chlorine Reduce Chlorinating Agent Stoichiometry Dichloro_Product->Reduce_Chlorine

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Concentration in Chlorosuccinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in reactions involving chlorosuccinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical types of catalysts used in reactions with this compound?

A1: The choice of catalyst depends on the specific transformation. For reactions involving the carboxylic acid groups, such as esterification, acid catalysts like sulfuric acid or milder solid acid catalysts are common.[1][2] For nucleophilic substitution at the chlorine-bearing carbon, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts are often employed to enhance the nucleophilicity of the reacting species.[3][4] In reactions like Friedel-Crafts acylations where chlorosuccinic anhydride (B1165640) (derived from this compound) might be used, Lewis acids such as aluminum chloride (AlCl₃) are standard.[5][6]

Q2: What is a typical starting concentration for a catalyst in these reactions?

A2: For acid-catalyzed esterifications, a catalyst loading of 1-5 mol% relative to the carboxylic acid is a common starting point.[7] For reactions utilizing phase-transfer catalysts, a concentration of 5-10 mol% is often initially trialed.[8] In the case of Lewis acids like AlCl₃ in Friedel-Crafts reactions, stoichiometric amounts (at least 1.0 equivalent) are often necessary due to complexation with the carbonyl groups.[5]

Q3: How does catalyst concentration impact reaction yield and selectivity?

A3: Catalyst concentration is a critical parameter that can significantly influence both reaction yield and selectivity. Insufficient catalyst may lead to low or no conversion.[1] Conversely, excessively high catalyst concentrations can lead to an increase in side reactions, such as elimination or polymerization, and can complicate product purification.[5] Optimizing the concentration is key to maximizing the formation of the desired product while minimizing impurities.

Q4: My catalyst appears to be inactive. What are the potential causes?

A4: Catalyst inactivity can stem from several factors. For Lewis acids like AlCl₃, moisture is a primary concern as it leads to hydrolysis and deactivation.[5] For other catalysts, impurities in the starting materials or solvents can act as poisons.[7] It is also possible the catalyst has degraded due to improper storage. Always ensure catalysts are handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids) and that reagents are of high purity.[9]

Q5: When should I consider using a phase-transfer catalyst (PTC)?

A5: A phase-transfer catalyst is particularly useful when reacting a water-soluble nucleophile (like an inorganic salt) with an organic-soluble substrate like this compound or its derivatives. The PTC facilitates the transport of the nucleophile into the organic phase where the reaction occurs, thereby increasing the reaction rate.[4][10] This is common in nucleophilic substitution reactions to replace the chlorine atom.

Troubleshooting Guides

Issue 1: Low or No Product Conversion
Possible Cause Suggested Solution Citation
Insufficient Catalyst Loading The catalytic amount may be too low to effectively promote the reaction.Increase the catalyst loading incrementally (e.g., in 2 mol% steps) to find the optimal concentration.
Catalyst Deactivation The catalyst may be deactivated by moisture (especially Lewis acids) or impurities in the reagents/solvents.Ensure all glassware is flame-dried, use anhydrous solvents, and purify starting materials. Consider using a fresh batch of catalyst.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Poor Reagent Solubility One or more reactants may not be sufficiently soluble in the chosen solvent, limiting interaction.For biphasic systems, consider adding a phase-transfer catalyst. For single-phase systems, screen alternative solvents.
Issue 2: Formation of Significant Byproducts
Possible Cause Suggested Solution Citation
Catalyst Concentration Too High Excess catalyst can promote side reactions such as elimination of HCl, polymerization, or decomposition.Systematically decrease the catalyst concentration. Analyze the reaction mixture at each concentration to determine the effect on byproduct formation.
Reaction Temperature Too High Elevated temperatures, especially in the presence of a high catalyst concentration, can favor side reactions.Reduce the reaction temperature. It is often a balance between reaction rate and selectivity.
Non-optimal Catalyst The chosen catalyst may not be selective for the desired transformation.Screen a panel of different catalysts (e.g., milder Lewis acids, different phase-transfer catalysts) to identify one with better selectivity.
Presence of Water In esterification reactions, water is a byproduct and its presence can shift the equilibrium back to the starting materials.Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent like molecular sieves.

Quantitative Data Summary

The optimal catalyst concentration is highly dependent on the specific reaction, substrates, and conditions. The following tables provide typical starting ranges for catalyst optimization studies based on common reaction types involving this compound or analogous substrates.

Table 1: Typical Catalyst Loading for Esterification of Carboxylic Acids

Catalyst TypeExampleTypical Loading (mol%)Key Considerations
Brønsted AcidH₂SO₄1 - 5Strong acid, can cause charring at high temperatures.
Solid Acid CatalystAmberlyst-155 - 15 (wt%)Easily removable by filtration, reusable.
Lewis AcidSc(OTf)₃0.1 - 2Milder conditions, suitable for sensitive substrates.

Table 2: Catalyst Loading for Nucleophilic Substitution on Halogenated Acids

Catalyst TypeExampleTypical Loading (mol%)Key Considerations
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)5 - 10Ideal for reactions with inorganic salts in biphasic systems.
Onium Salt Co-catalystPh₄P⁺I⁻5 - 10Can work synergistically with other catalysts to enhance reactivity.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Acid Catalyst Concentration in Esterification
  • Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 eq) and the desired alcohol (5.0 eq, also serving as solvent).

  • Catalyst Addition: To each flask, add a different concentration of the acid catalyst (e.g., H₂SO₄ at 1 mol%, 2 mol%, 3 mol%, 4 mol%, and 5 mol%).

  • Reaction: Heat the reaction mixtures to reflux.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the consumption of starting material and the formation of the ester product.

  • Analysis: After a set time (e.g., 6 hours), cool the reactions, work up the samples, and analyze the yield and purity of the product for each catalyst concentration.

  • Optimization: Identify the catalyst concentration that provides the best balance of reaction rate, yield, and purity.

Protocol 2: General Procedure for Optimizing Phase-Transfer Catalyst Concentration
  • Setup: To a series of round-bottom flasks, add this compound (1.0 eq), an organic solvent (e.g., toluene), and an aqueous solution of the nucleophile (e.g., NaN₃, 1.5 eq).

  • Catalyst Addition: To each flask, add a different concentration of the phase-transfer catalyst (e.g., TBAB at 2 mol%, 5 mol%, 8 mol%, and 10 mol%).

  • Reaction: Stir the biphasic mixtures vigorously at a set temperature (e.g., 80 °C).

  • Monitoring: Track the reaction progress by periodically sampling the organic layer and analyzing it by TLC or GC-MS.

  • Analysis: Once the reaction in the most efficient flask is complete, stop all reactions. Isolate the product from the organic layer of each flask.

  • Optimization: Determine the product yield for each catalyst concentration to identify the optimal loading.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision prep_reagents Prepare Reactants & Solvents (Ensure Purity & Anhydrous Conditions) setup_rxns Set Up Parallel Reactions (Identical Substrates, Temp, Time) prep_reagents->setup_rxns add_catalyst Add Catalyst at Varying Concentrations (e.g., 1%, 2%, 5%, 10% mol) setup_rxns->add_catalyst run_rxn Run Reactions & Monitor Progress (TLC, GC-MS, NMR) add_catalyst->run_rxn workup Quench, Extract & Purify Product run_rxn->workup analyze_yield Determine Yield & Purity (e.g., by isolated mass, NMR purity) workup->analyze_yield is_optimal Optimal Concentration Found? analyze_yield->is_optimal Proceed to Scale-Up Proceed to Scale-Up is_optimal->Proceed to Scale-Up Yes Refine Concentration Range & Repeat Refine Concentration Range & Repeat is_optimal->Refine Concentration Range & Repeat No

Caption: Workflow for optimizing catalyst concentration.

troubleshooting_pathway Troubleshooting Pathway for Low Catalyst Activity cluster_reagents Reagent & Catalyst Checks cluster_conditions Reaction Condition Checks cluster_solutions Solutions start Start: Low or No Conversion check_purity Are reagents & solvents pure and anhydrous? start->check_purity check_catalyst Is the catalyst fresh and stored correctly? check_purity->check_catalyst Yes purify Purify/Dry Reagents check_purity->purify No check_loading Is catalyst loading sufficient? (e.g., >1 mol%) check_catalyst->check_loading Yes replace_cat Use Fresh Catalyst check_catalyst->replace_cat No check_temp Is the reaction temperature adequate? check_loading->check_temp Yes increase_loading Increase Catalyst Loading check_loading->increase_loading No increase_temp Increase Temperature check_temp->increase_temp No Consider Other Factors\n(Solvent, Stirring, etc.) Consider Other Factors (Solvent, Stirring, etc.) check_temp->Consider Other Factors\n(Solvent, Stirring, etc.) Yes

Caption: A logical guide to troubleshooting low catalyst activity.

References

Removing unreacted starting material from chlorosuccinic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from chlorosuccinic acid products.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include succinic acid, maleic acid, succinic anhydride (B1165640), and maleic anhydride. The purification strategy will depend on the specific starting material used and the byproducts formed during the reaction.

Q2: What are the key physical property differences between this compound and common starting materials that can be exploited for purification?

A2: Differences in solubility, melting point, and boiling point are key to separating this compound from unreacted starting materials. This compound is highly soluble in water, while starting materials like succinic anhydride and maleic anhydride have lower water solubility and can be less soluble in certain organic solvents. A summary of these properties is provided in the table below.

Q3: Which purification techniques are most effective for removing unreacted starting materials from this compound?

A3: The most effective purification techniques include:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and depends on the specific impurities present.

  • Liquid-Liquid Extraction: This method is useful for separating compounds based on their differential solubility in two immiscible liquids, often an organic solvent and an aqueous solution.

  • Column Chromatography: This technique can be used for more challenging separations of components with similar properties.

  • Distillation (for anhydrides): If unreacted anhydrides are present, they may be removed by distillation under reduced pressure, as they tend to have lower boiling points than this compound.

Troubleshooting Guides

Issue 1: Residual Succinic Acid in the this compound Product

Symptoms:

  • The melting point of the product is lower and broader than the reported value for pure this compound (150-153 °C).

  • Spectroscopic analysis (e.g., NMR, IR) shows peaks corresponding to succinic acid.

Troubleshooting Workflow:

start Crude this compound with Succinic Acid Impurity recrystallization Recrystallization start->recrystallization Primary Method extraction Liquid-Liquid Extraction start->extraction Alternative analysis Analyze Purity (e.g., MP, NMR) recrystallization->analysis extraction->analysis chromatography Column Chromatography chromatography->analysis end_pure Pure this compound analysis->end_pure Purity Acceptable end_impure Repeat Purification or Try Alternative Method analysis->end_impure Purity Not Acceptable end_impure->chromatography For difficult separations start Crude this compound with Maleic Acid/Anhydride Impurity hydrolysis Aqueous Workup (Hydrolyze Anhydride) start->hydrolysis recrystallization Recrystallization hydrolysis->recrystallization Primary extraction Acid-Base Extraction hydrolysis->extraction Alternative analysis Analyze Purity recrystallization->analysis extraction->analysis end_pure Pure this compound analysis->end_pure Purity OK end_impure Repeat or Try Alternative Method analysis->end_impure Purity Not OK start Crude this compound identify_impurity Identify Primary Impurity (e.g., via MP, TLC, NMR) start->identify_impurity succinic_acid Succinic Acid identify_impurity->succinic_acid maleic_acid_anhydride Maleic Acid / Anhydride identify_impurity->maleic_acid_anhydride other Other Impurities identify_impurity->other recrystallization Recrystallization succinic_acid->recrystallization extraction Liquid-Liquid Extraction succinic_acid->extraction hydrolysis_step Aqueous Workup (Hydrolysis) maleic_acid_anhydride->hydrolysis_step chromatography Column Chromatography other->chromatography For complex mixtures hydrolysis_step->recrystallization hydrolysis_step->extraction

Technical Support Center: Chlorosuccinic Acid Reaction Workup and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosuccinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Physicochemical Data

For ease of reference and comparison, key quantitative data for this compound and common solvents are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₅ClO₄--INVALID-LINK--
Molecular Weight152.53 g/mol --INVALID-LINK--
Melting Point150-153 °CChemicalBook
Water Solubility180 g/L (at 20 °C)ChemicalBook
pKa (predicted)2.71 ± 0.23ChemicalBook

Table 2: Properties of Common Extraction Solvents

SolventFormulaBoiling Point (°C)Density (g/mL)Water Solubility ( g/100g )Dielectric Constant
Diethyl etherC₄H₁₀O34.60.7137.54.34
Ethyl acetateC₄H₈O₂770.8958.76.0
DichloromethaneCH₂Cl₂39.61.3261.39.1

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Workup

  • Q1: My reaction to synthesize this compound from aspartic acid is complete. What is the initial workup step?

    • A1: The most common procedure involves isolating the crude this compound by precipitation. This is typically achieved by cooling the reaction mixture to a temperature between -10°C and -20°C. The precipitated solid can then be collected by vacuum filtration.

  • Q2: The crude product after precipitation contains a significant amount of inorganic salts, such as sodium chloride. How can I remove these?

    • A2: Washing the filtered crude product with a minimal amount of ice-cold water can help remove sodium chloride.[1] For a more thorough purification, recrystallization from water is an effective method. Due to the high water solubility of this compound, it is crucial to use a minimum amount of hot water to dissolve the crude product and then allow it to cool slowly to maximize recovery. Alternatively, a "salting out" approach by adding a concentrated acid like sulfuric acid to a saturated aqueous solution of the crude product can precipitate the sodium chloride.[2]

  • Q3: I am concerned about the potential hydrolysis of the chloro group during the workup. Is this a significant issue?

    • A3: The carbon-chlorine bond in alkyl chlorides is relatively stable and generally requires forcing conditions, such as refluxing with a strong alkali, for hydrolysis to occur.[3] Under the typically acidic or neutral conditions of the initial workup, and at low temperatures, significant hydrolysis of this compound is unlikely. However, prolonged exposure to strongly basic conditions or high temperatures should be avoided.

Extraction Procedures

  • Q4: I want to perform a liquid-liquid extraction to purify my this compound. Which organic solvent should I use?

    • A4: Due to its polar nature as a dicarboxylic acid, this compound has limited solubility in many common nonpolar organic solvents. While specific quantitative solubility data is scarce, succinic acid, a similar compound, is only partially soluble in diethyl ether, dichloromethane, and ethyl acetate.[4] Therefore, for effective extraction from an aqueous solution, it is advisable to use a more polar solvent or a mixture of solvents. It is recommended to perform a small-scale solubility test with your specific crude product to determine the most suitable solvent.

  • Q5: I am experiencing emulsion formation during the liquid-liquid extraction. How can I resolve this?

    • A5: Emulsion formation is a common issue when extracting acidic compounds. To break an emulsion, you can try the following:

      • Allow the mixture to stand: Sometimes, the emulsion will break on its own if left undisturbed.

      • Add brine: Adding a saturated aqueous solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

      • Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

      • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool may help to break the emulsion.

      • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Q6: How can I efficiently extract the this compound from the aqueous layer into the organic layer?

    • A6: To maximize the transfer of this compound into the organic phase, the aqueous layer should be acidified to a pH well below the pKa of the carboxylic acid groups (pKa ≈ 2.71). This ensures that the this compound is in its neutral, protonated form, which is more soluble in organic solvents.[5][6] Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.

  • Q7: My crude product contains other organic acids like fumaric acid and malic acid. How can I separate these from this compound by extraction?

    • A7: The separation of similar dicarboxylic acids by extraction can be challenging and often relies on differences in their pKa values and partitioning behavior. A technique called reactive extraction, using an amine-based extractant in the organic phase, can enhance the selectivity of the extraction process.[7][8] The efficiency and selectivity of the extraction are influenced by the choice of solvent and the pH of the aqueous phase.[7] For a laboratory-scale purification without specialized extractants, fractional crystallization from a suitable solvent system may be a more practical approach.

Experimental Protocols

Protocol 1: General Workup and Precipitation of Crude this compound

  • Once the reaction is deemed complete, cool the reaction vessel in an ice-salt bath to a temperature between -10°C and -20°C.

  • Maintain this temperature and continue stirring for at least 1.5 hours to allow for complete precipitation of the product.

  • Set up a Büchner funnel for vacuum filtration.

  • Quickly filter the cold slurry under vacuum.

  • Wash the collected solid with a small volume of ice-cold deionized water to remove residual inorganic salts.

  • Continue to pull a vacuum on the solid for an extended period to remove as much water as possible.

  • Dry the crude this compound in a vacuum oven at a low temperature (e.g., 40°C) to avoid decomposition.

Protocol 2: Liquid-Liquid Extraction of this compound

  • Dissolve the crude this compound in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Acidify the aqueous solution by adding a strong acid (e.g., 1M HCl) dropwise until the pH is approximately 1-2. Confirm the pH using a pH meter or pH paper.

  • Add a volume of a suitable organic solvent (e.g., ethyl acetate) to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Combine the organic extracts.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Precipitation cluster_extraction Liquid-Liquid Extraction (Optional) cluster_product Final Product start Completed Reaction Mixture cool Cool to -10°C to -20°C start->cool Initial Quench precipitate Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter wash_h2o Wash with Ice-Cold Water filter->wash_h2o Remove Inorganic Salts dry Dry Crude Product wash_h2o->dry dissolve Dissolve in Water dry->dissolve For Further Purification pure_product Purified this compound dry->pure_product If sufficiently pure acidify Acidify to pH 1-2 dissolve->acidify extract Extract with Organic Solvent (3x) acidify->extract wash_brine Wash with Brine extract->wash_brine dry_organic Dry Organic Layer wash_brine->dry_organic evaporate Evaporate Solvent dry_organic->evaporate evaporate->pure_product

Caption: Workflow for the workup and extraction of this compound.

troubleshooting_emulsion start Emulsion Formation During Extraction q1 Is the emulsion stable? start->q1 wait Allow layers to stand q1->wait a1_no add_brine Add saturated NaCl (brine) q1->add_brine a1_yes a1_yes Yes a1_no No q2 Did the emulsion break? wait->q2 q2->add_brine a2_no proceed Proceed with Extraction q2->proceed a2_yes a2_yes Yes a2_no No q3 Did the emulsion break? add_brine->q3 filter_celite Filter through Celite® q3->filter_celite a3_no q3->proceed a3_yes a3_yes Yes a3_no No filter_celite->proceed

Caption: Troubleshooting guide for emulsion formation.

References

Technical Support Center: Pilot Plant Production of Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of chlorosuccinic acid for pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthesis route for this compound?

A common and well-documented method for the synthesis of S-(-)-chlorosuccinic acid is the reaction of S-(+)-aspartic acid with sodium nitrite (B80452) in the presence of hydrochloric acid. This method has been demonstrated to be effective at a pilot scale with good yields.[1][2]

Q2: What are the typical reaction conditions for the synthesis from aspartic acid?

The reaction is typically carried out at low temperatures, often below 0°C (e.g., -5°C), to control the exothermic nature of the reaction and minimize side product formation.[1] The product is often isolated by precipitation upon further cooling to between -10°C and -20°C.[1][2]

Q3: What are the expected yields for this process?

Yields for the synthesis of S-(-)-chlorosuccinic acid from S-(+)-aspartic acid can be in the range of 80-87%, calculated for the pure product after accounting for impurities like sodium chloride.[1][2]

Q4: What are the main safety concerns when scaling up this synthesis?

The reaction is exothermic and involves the use of corrosive materials like hydrochloric acid.[3] Proper heat management is crucial to prevent runaway reactions.[3] Adequate ventilation is necessary to handle any toxic gases that may be produced.[3] Personal protective equipment (PPE), including suitable gloves, and eye/face protection, must be worn.[3][4][5]

Q5: How can the purity of the final product be determined?

The purity of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), melting point determination, and titration.[6][7] The melting point of pure this compound is in the range of 150-153°C.[3][8]

Experimental Protocol: Synthesis of S-(-)-Chlorosuccinic Acid

This protocol is adapted from established methods for pilot-scale production.[1][2]

Materials:

  • S-(+)-Aspartic Acid

  • Sodium Nitrite

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Chloride

  • Demineralized Water

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirring, temperature probe, and addition funnel.

  • Cooling system capable of reaching -20°C.

  • Vacuum filtration apparatus (e.g., Buchner funnel).

  • Vacuum drying oven.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Initial Charge: Suspend S-(+)-aspartic acid in demineralized water in the reactor. A typical ratio is between 0.5 kg/L and 1 kg/L of aspartic acid to water.[1][2] Add sodium chloride to the suspension. The molar ratio of S-(+)-aspartic acid to sodium chloride should be between 1:0.3 and 1:0.5.[1]

  • Cooling: Cool the stirred suspension to below 0°C, preferably to -5°C.[1]

  • Acid Addition: Slowly add concentrated hydrochloric acid. The ratio of S-(+)-aspartic acid to hydrochloric acid should be in the range of 0.35 kg/L to 0.55 kg/L .[1][2] Maintain the temperature below 0°C during the addition.

  • Nitrite Addition: Slowly add solid sodium nitrite to the reaction mixture over a period of approximately 2 hours, maintaining the temperature at -5°C under a nitrogen blanket.[1]

  • Reaction: Stir the mixture at -5°C for approximately 1.5 hours after the addition of sodium nitrite is complete.[1]

  • Precipitation: Cool the reaction mixture to a temperature between -10°C and -20°C to precipitate the S-(-)-chlorosuccinic acid.[1][2]

  • Isolation: Filter the solid product using a vacuum filter.

  • Washing: Wash the filter cake with cold (0°C) demineralized water.[1]

  • Drying: Dry the crude product in a vacuum oven at 40°C.[1] The crude product will likely contain 15-20% sodium chloride.[1][2]

Data Presentation

ParameterValueReference
Reactants
S-(+)-Aspartic Acid to Water Ratio0.5 - 1.0 kg/L [1][2]
S-(+)-Aspartic Acid to HCl Ratio0.35 - 0.55 kg/L [1][2]
S-(+)-Aspartic Acid to NaCl Molar Ratio1:0.3 - 1:0.5[1]
Reaction Conditions
Initial Cooling Temperature< 0°C (preferably -5°C)[1]
Nitrite Addition Temperature-5°C[1]
Reaction Time~1.5 hours[1]
Precipitation Temperature-10°C to -20°C[1][2]
Product & Yield
Crude Product NaCl Content15 - 20%[1][2]
Yield (100% pure)80 - 87%[1][2]
Melting Point (pure)150 - 153°C[3][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction.- Ensure accurate stoichiometry of reactants. - Verify reaction temperature is maintained within the optimal range. - Allow for sufficient reaction time.
Product loss during workup.- Ensure complete precipitation by cooling to the lower end of the recommended temperature range (-20°C). - Minimize the amount of wash water to avoid dissolving the product. - Check the filtrate for any dissolved product.
High Impurity Levels Unreacted starting materials (e.g., aspartic acid).- Optimize the addition rate of sodium nitrite to ensure complete reaction. - Verify the quality of the starting materials.
Side products (e.g., fumaric acid, malic acid).[2]- Maintain strict temperature control during the reaction. - Ensure efficient stirring to prevent localized overheating.
High sodium chloride content in the final product.- The crude product is expected to have 15-20% NaCl.[1][2] For higher purity, recrystallization is necessary.
Reaction Temperature Excursion Inadequate cooling capacity.- Ensure the cooling system is appropriately sized for the reactor volume and the exothermic nature of the reaction.
Addition of reagents is too fast.- Slow down the addition rate of hydrochloric acid and sodium nitrite.
Poor mixing.- Ensure the stirrer speed and design are adequate for the reactor size to maintain a homogeneous temperature.
Crystallization/Precipitation Issues No or slow precipitation.- Ensure the temperature is lowered sufficiently (-10°C to -20°C). - Scratch the inside of the reactor with a glass rod to induce nucleation. - Add a seed crystal of this compound.
Formation of an oil instead of a solid.- This may indicate the presence of significant impurities. Consider a purification step of the crude material before final crystallization.

Visualizations

experimental_workflow start Start: Prepare Reactor charge Charge Reactor with S-(+)-Aspartic Acid, Water, and NaCl start->charge cool1 Cool to -5°C charge->cool1 add_hcl Slowly Add Concentrated HCl cool1->add_hcl add_nitrite Slowly Add Sodium Nitrite (Maintain -5°C) add_hcl->add_nitrite react React for 1.5 hours at -5°C add_nitrite->react cool2 Cool to -15°C to Precipitate react->cool2 filter Vacuum Filter the Solid cool2->filter wash Wash with Cold Water filter->wash dry Vacuum Dry at 40°C wash->dry end End: Crude this compound dry->end

Caption: Experimental workflow for the synthesis of S-(-)-chlorosuccinic acid.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities temp_excursion Temperature Excursion? start->temp_excursion cryst_issue Crystallization Issue? start->cryst_issue incomplete_reaction Check Stoichiometry & Reaction Time low_yield->incomplete_reaction Yes workup_loss Review Workup (Precipitation & Washing) low_yield->workup_loss Yes side_products Verify Temperature Control & Mixing high_impurities->side_products Yes recrystallize Recrystallize Crude Product high_impurities->recrystallize Yes cooling_rate Check Cooling Capacity & Reagent Addition Rate temp_excursion->cooling_rate Yes induce_nucleation Induce Nucleation (Scratch/Seed) cryst_issue->induce_nucleation Yes

Caption: Troubleshooting decision tree for this compound synthesis.

safety_pathway ppe Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat/Apron engineering_controls Engineering Controls - Fume Hood/Adequate Ventilation - Jacketed Reactor with Cooling System - Emergency Shower & Eyewash Station procedural_controls Procedural Controls - Slow, controlled addition of reagents - Continuous temperature monitoring - Proper waste disposal protocol emergency_response Emergency Response - Spill containment kit - Fire extinguisher (appropriate class) - First aid supplies

Caption: Key safety considerations for pilot-scale synthesis.

References

Effect of temperature on the stereoselectivity of chlorosuccinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorosuccinic acid. The focus is on understanding and controlling the stereochemical outcome of its reactions, particularly concerning the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction mechanisms for nucleophilic substitution on this compound?

A1: this compound typically undergoes nucleophilic substitution via two main mechanisms: the S(_N)2 (bimolecular nucleophilic substitution) and the S(_N)1 (unimolecular nucleophilic substitution) pathways. The prevailing mechanism depends on factors such as the solvent, the nature of the nucleophile, and the reaction temperature.

Q2: How does the reaction mechanism affect the stereochemical outcome?

A2: The mechanism is critical for the stereochemistry of the product.

  • S(_N)2 reactions proceed with a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[1][2][3][4][5] This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion).

  • S(_N)1 reactions proceed through a planar carbocation intermediate. This allows the nucleophile to attack from either face of the carbocation, leading to a mixture of stereoisomers, often resulting in racemization.

Q3: What is the general effect of temperature on the stereoselectivity of these reactions?

A3: Temperature is a critical parameter. Higher temperatures can decrease the stereoselectivity of reactions that are intended to be stereospecific. This is often because increased thermal energy can favor competing reaction pathways, such as S(_N)1 over S(_N)2, or promote side reactions like elimination and epimerization. For S(_N)2 reactions, which are stereospecific, maintaining a low temperature is often crucial to preserve the stereochemical integrity of the product.

Q4: Can this compound undergo epimerization?

A4: Yes, epimerization, the change in configuration at one of several stereogenic centers in a molecule, can be a concern. For this compound, this would involve the inversion of the chiral center bearing the chlorine atom. This can be facilitated by the presence of a base and higher temperatures, leading to a loss of stereopurity.

Troubleshooting Guide

Issue 1: Loss of Stereoselectivity / Racemization of the Product

Potential Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. For many nucleophilic substitutions on this compound, maintaining temperatures between -10°C and 0°C is recommended to favor the S(_N)2 pathway and minimize racemization.
Incorrect solvent polarity. Use a polar aprotic solvent (e.g., acetone, DMF, DMSO). These solvents are known to favor the S(_N)2 mechanism. Protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, promoting the S(_N)1 pathway and leading to racemization.
Weak nucleophile. A weak nucleophile may favor the S(_N)1 mechanism. If possible, consider using a stronger, more reactive nucleophile to promote the S(_N)2 reaction.
Presence of a base. If a base is required, use a non-nucleophilic, sterically hindered base to minimize its direct attack on the chiral center. Also, ensure the base is added slowly and at a low temperature.

Issue 2: Low Yield of the Desired Stereoisomer

Potential Cause Troubleshooting Steps
Competing elimination reaction. Higher temperatures and the presence of a strong, sterically hindered base can favor elimination over substitution. Lower the reaction temperature and consider using a less hindered base if substitution is the desired outcome.
Decomposition of the starting material or product. This compound and its derivatives can be thermally sensitive. Ensure that the reaction temperature does not exceed the stability limits of your compounds. Monitor the reaction progress closely using techniques like TLC or HPLC.
Incomplete reaction. If the reaction is sluggish at lower temperatures, consider extending the reaction time before increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.

Data Presentation

The following table provides illustrative data on how temperature can affect the enantiomeric excess (e.e.) in a typical S(_N)2 reaction of (R)-chlorosuccinic acid with a nucleophile (e.g., ammonia (B1221849) to form aspartic acid). Note that this data is representative and actual results may vary based on specific reaction conditions.

Reaction Temperature (°C)Predominant MechanismExpected Enantiomeric Excess (e.e.) of (S)-Aspartic Acid
-10S(_N)2>98%
0S(_N)2~95%
10S(_N)2 with minor S(_N)1/epimerization~90%
25S(_N)2 and increasing S(_N)1/epimerization~80%
50Significant S(_N)1 and elimination<60%

Experimental Protocols

Synthesis of S-(-)-Chlorosuccinic Acid from S-(+)-Aspartic Acid

This protocol is adapted from a patented industrial process and demonstrates a stereospecific synthesis where maintaining a low temperature is crucial.

Materials:

  • S-(+)-Aspartic acid

  • Sodium chloride (NaCl)

  • 37% Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO(_2))

  • Demineralized water

  • Nitrogen gas

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and under a nitrogen blanket, combine 200 g (1.50 mol) of S-(+)-aspartic acid, 40 g (0.68 mol) of sodium chloride, 440 ml of 37% HCl, and 200 ml of demineralized water.

  • Cool the vigorously stirred mixture to -5°C.

  • Slowly add 184 g (2.66 mol) of solid sodium nitrite to the reaction mixture over approximately 2 hours, ensuring the temperature is maintained at -5°C. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • After the addition of sodium nitrite is complete, allow the reaction to proceed for another 1.5 hours at -5°C.

  • Filter the resulting solid product using a Buchner funnel under vacuum.

  • Wash the solid with 80 ml of ice-cold water (0°C).

  • Dry the crude product in a vacuum oven at 40°C. The expected yield of S-(-)-chlorosuccinic acid is approximately 86-87%.

Visualizations

experimental_workflow Experimental Workflow for S-(-)-Chlorosuccinic Acid Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation reagents Combine S-(+)-Aspartic Acid, NaCl, HCl, and Water cool Cool to -5°C under N2 reagents->cool add_nitrite Slowly add NaNO2 (maintain -5°C) cool->add_nitrite Start Reaction react Stir for 1.5 hours at -5°C add_nitrite->react filter Vacuum Filter react->filter Isolate Product wash Wash with cold H2O filter->wash dry Vacuum Dry at 40°C wash->dry final_product final_product dry->final_product Obtain S-(-)-Chlorosuccinic Acid

Caption: Workflow for the synthesis of S-(-)-chlorosuccinic acid.

temp_stereoselectivity Effect of Temperature on Stereoselectivity cluster_low_temp Low Temperature (-10°C to 10°C) cluster_high_temp High Temperature (>25°C) start (R)-Chlorosuccinic Acid sn2 SN2 Pathway Dominates start->sn2 Nucleophilic Attack sn1 SN1 Pathway Competes start->sn1 Nucleophilic Attack inversion High Stereoselectivity (Inversion of Configuration) sn2->inversion final_product_S final_product_S inversion->final_product_S Forms (S)-Product racemization Loss of Stereoselectivity (Racemization) sn1->racemization final_product_mix final_product_mix racemization->final_product_mix Forms (R) and (S) Mixture elimination Elimination (Side Reaction)

Caption: Temperature's influence on reaction pathways and stereoselectivity.

References

Choosing the optimal solvent for chlorosuccinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorosuccinic Acid Synthesis

This technical support center provides guidance on selecting the optimal solvent and troubleshooting common issues encountered during the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for synthesizing this compound from S-(+)-aspartic acid?

A1: The most common and effective method for synthesizing S-(-)-chlorosuccinic acid from S-(+)-aspartic acid utilizes a hydrochloric acid-aqueous medium.[1][2] In this case, the solvent is not a separate component but an integral part of the reaction medium where water and concentrated hydrochloric acid are used.[3] The key to optimizing this reaction lies in controlling the concentration of reactants and temperature to facilitate the precipitation of the product.[1][3] Therefore, the concept of an "optimal solvent" in the traditional sense of choosing from various organic solvents is not directly applicable; the aqueous HCl system is standard for this pathway.

Q2: Which solvent should I use for the synthesis of this compound from malic acid?

A2: The synthesis of this compound from malic acid, often involving reagents like phosphorus pentachloride (PCl₅), is a nucleophilic substitution reaction.[4][5] Historical procedures, such as those in the Walden inversion cycle, have been performed in ether.[5] An anhydrous, non-protic solvent is generally preferred to prevent side reactions with the chlorinating agent and to avoid hydrolysis.

Q3: For the chlorination of succinic anhydride (B1165640) to form chlorosuccinic anhydride, what is the recommended solvent?

A3: The direct chlorination of succinic anhydride is typically performed using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often with a radical initiator.[6] For this reaction, an inert, anhydrous solvent is crucial to prevent the hydrolysis of the anhydride ring, which would yield succinic acid or its chlorinated derivatives.[6] While specific solvents are not always detailed in general literature, non-polar solvents that can facilitate a radical reaction are suitable.

Q4: Can water be used as a solvent for chlorinating fumaric acid to produce dithis compound?

A4: Yes, some methods describe the chlorination of fumaric acid by bubbling chlorine gas through a boiling aqueous suspension of the acid.[7] However, controlling the reaction and preventing the escape of unreacted chlorine gas can be challenging without specialized equipment.[7] The addition of sodium chloride to the aqueous medium may be beneficial, as the increased chloride ion concentration can reduce the formation of byproducts.[7]

Troubleshooting Guide

Issue 1: Low Yield in Synthesis from Aspartic Acid

  • Question: My yield of S-(-)-chlorosuccinic acid from aspartic acid is significantly lower than the reported 80-90%. What could be the cause?

  • Answer:

    • Incomplete Precipitation: The isolation of the product relies on its precipitation from the cold reaction mixture.[3] Ensure the temperature is lowered sufficiently, typically to a range of -10°C to -20°C, and that enough time is allowed for complete precipitation.[1]

    • Product Loss During Washing: The crude product is often washed with cold water.[8] If the water is not sufficiently cold, or if excessive volumes are used, a significant amount of the product can be lost due to its solubility.

    • Suboptimal Reagent Ratios: The molar ratios of sodium nitrite (B80452) and hydrochloric acid to aspartic acid are critical. An insufficient amount of the nitrosating agent can lead to incomplete conversion of the starting material.[1]

    • Extraction Alternative: If precipitation is problematic, an alternative is to isolate the product by extraction, which can result in yields over 90%.[8]

Issue 2: High Levels of Impurities in the Final Product

  • Question: My this compound is contaminated with a significant amount of inorganic salts. How can I improve its purity?

  • Answer:

    • Sodium Chloride Contamination: When synthesizing from aspartic acid, the crude product can be contaminated with 15-20% sodium chloride.[1][8] Meticulous washing of the filtered solid with a minimal amount of ice-cold demineralized water can help reduce this inorganic impurity.[8]

    • Recrystallization: For higher purity, the crude product can be recrystallized. Water is a suitable solvent for the recrystallization of S-(-)-chlorosuccinic acid.[3]

    • Byproduct Formation (Anhydride Route): In the synthesis from succinic anhydride, impurities such as dichlorosuccinic anhydride and chloro-maleic anhydride can form.[6] Over-chlorination can be minimized by carefully controlling the stoichiometry of the chlorinating agent and monitoring the reaction. Dehydrochlorination can be reduced by maintaining the lowest effective reaction temperature.[6]

Issue 3: Reaction Fails to Initiate or Proceeds Slowly

  • Question: My chlorination reaction of succinic anhydride is not starting. What should I check?

  • Answer:

    • Radical Initiator: This reaction often proceeds via a free-radical mechanism and may require a radical initiator like benzoyl peroxide or UV irradiation.[6] Ensure the initiator is active and used in a sufficient amount.

    • Presence of Inhibitors: The presence of radical inhibitors in the reagents or solvent can quench the reaction. Ensure all materials are of appropriate purity.

    • Temperature: While high temperatures can promote side reactions, a certain activation temperature may be necessary to initiate the reaction. Cautiously increase the temperature while monitoring for any changes.[6]

Data Presentation: Synthesis of S-(-)-Chlorosuccinic Acid from Aspartic Acid

The following table summarizes quantitative data from various reported syntheses. The primary method involves the reaction of S-(+)-aspartic acid with sodium nitrite in an aqueous hydrochloric acid medium.

ParameterValue / ConditionReported YieldPurity IssuesReference
Reactants S-(+)-aspartic acid, Sodium Nitrite, Hydrochloric Acid70%Not Specified[1]
Isolation Precipitation by cooling to -15°C80-81%~15-20% NaCl contamination[1][8]
Washing Solid washed with 80 ml of water at 0°C86-87% (100% pure basis)Fumaric acid, malic acid, aspartic acid[3]
Recycling Using mother liquors from a previous batch as part of the reaction medium> 90%Reduced inorganic residue[8]

Experimental Protocols

Protocol 1: Synthesis of S-(-)-Chlorosuccinic Acid from L-Aspartic Acid

This protocol is adapted from a patented industrial process.[1][3]

  • Materials:

    • L-aspartic acid (200 g, 1.50 mol)

    • Sodium chloride (40 g, 0.68 mol)

    • 37% Hydrochloric acid (440 ml)

    • Demineralized water (200 ml)

    • Solid sodium nitrite (184 g, 2.66 mol)

    • Nitrogen gas

  • Procedure:

    • In a suitable reactor equipped with a stirrer, thermometer, and under a nitrogen blanket, create a mixture of L-aspartic acid, sodium chloride, hydrochloric acid, and demineralized water.

    • Cool the vigorously stirred mixture to -5°C.

    • Slowly add the solid sodium nitrite over approximately 2 hours, ensuring the temperature is maintained at -5°C.

    • Continue stirring at -5°C for 2.5 hours after the addition is complete.

    • Raise the temperature to 0°C over 1 hour and hold for an additional hour.

    • Cool the reaction mixture to -15°C to induce precipitation of the product.

    • After 1.5 hours at -15°C, filter the solid product using a Buchner funnel under vacuum.

    • Wash the collected solid with 80 ml of ice-cold demineralized water (0°C).

    • Continue to dry the solid on the filter under vacuum for 1.5 hours.

    • Dry the crude product in a vacuum oven at 40°C. The expected yield of 100% pure S-(-)-chlorosuccinic acid is in the range of 80-87%.[1][3]

Protocol 2: Synthesis of S-(-)-Chlorosuccinic Anhydride from S-(-)-Chlorosuccinic Acid

This protocol describes the conversion of the diacid to its anhydride.[9]

  • Materials:

    • Crude S-(-)-chlorosuccinic acid

    • Acetic anhydride

    • Anhydrous isopropyl ether (for purification)

  • Procedure:

    • Create a suspension of S-(-)-chlorosuccinic acid in acetic anhydride. The molar ratio should be approximately 1 part acid to 1.1-1.3 parts anhydride.[8]

    • Stir the suspension at a temperature between 50°C and 70°C. The reaction is complete when the solid has completely dissolved.[3]

    • Distill off the resulting acetic acid and the excess acetic anhydride under vacuum.

    • To remove final traces of acetic acid and anhydride, extract the solid residue with anhydrous isopropyl ether.

    • Stir the suspension vigorously for 5-10 minutes.

    • Filter the solid anhydride and wash it on the filter with fresh anhydrous isopropyl ether.

    • Dry the final product under vacuum. The yield is typically high (~95%).[3][8]

Visualizations

Solvent_Selection_Workflow start Start: Identify Synthesis Goal starting_material Select Starting Material start->starting_material aspartic_acid S-(+)-Aspartic Acid starting_material->aspartic_acid Chiral Product malic_acid Malic Acid starting_material->malic_acid Substitution succinic_anhydride Succinic Anhydride starting_material->succinic_anhydride Anhydride Intermediate solvent_aspartic Solvent System: Aqueous Hydrochloric Acid aspartic_acid->solvent_aspartic solvent_malic Solvent System: Anhydrous Ether malic_acid->solvent_malic solvent_succinic Solvent System: Inert, Anhydrous Non-Polar (e.g., for radical reaction) succinic_anhydride->solvent_succinic protocol_aspartic Follow Protocol 1 solvent_aspartic->protocol_aspartic protocol_malic Use PCl5 or similar chlorinating agent solvent_malic->protocol_malic protocol_succinic Use SO2Cl2 or Cl2 with radical initiator solvent_succinic->protocol_succinic

Caption: Decision workflow for solvent system selection based on the starting material.

Troubleshooting_Workflow start Problem Identified issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield impurity High Impurity issue_type->impurity Purity no_reaction No Reaction issue_type->no_reaction Initiation check_yield Verify Isolation: - Temperature too high? - Excessive washing? - Reagent ratios correct? low_yield->check_yield check_purity Review Purification: - Inadequate washing of salts? - Recrystallization needed? - Side reactions occurred? impurity->check_purity check_initiation Check Reaction Start: - Initiator (radical) missing/inactive? - Inhibitors present? - Temperature too low? no_reaction->check_initiation solution Implement Corrective Action check_yield->solution check_purity->solution check_initiation->solution

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Monitoring Chlorosuccinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving chlorosuccinic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which technique is better for monitoring my this compound reaction, TLC or HPLC?

A1: Both TLC and HPLC are powerful techniques for reaction monitoring. The choice depends on your specific needs. TLC is a simple, rapid, and inexpensive method ideal for quick qualitative checks of reaction progress at the bench.[1][2][3] HPLC provides more detailed quantitative information, higher resolution, and greater sensitivity, making it suitable for kinetic studies, purity determination, and analysis of complex reaction mixtures.[4]

Q2: How can I visualize this compound and its reaction products on a TLC plate?

A2: Since this compound is a carboxylic acid and likely lacks a strong UV chromophore, visualization can be achieved using a pH indicator stain like bromocresol green, which is specific for acidic compounds.[5][6][7] Alternatively, a general-purpose stain such as potassium permanganate (B83412) or phosphomolybdic acid can be used, which reacts with a broader range of organic compounds.[6] While UV shadowing on a fluorescent TLC plate is a common non-destructive method, it may not be effective if the compounds do not absorb UV light.[1][8]

Q3: What type of HPLC column is suitable for analyzing this compound?

A3: A reversed-phase (RP) column, such as a C18 or a specialized organic acid column, is the most common choice for analyzing hydrophilic organic acids like this compound.[4][9] For highly polar compounds that are poorly retained on traditional RP columns, a HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column can be effective.[10]

Q4: My reaction involves multiple acidic components. Can I resolve them using these methods?

A4: Yes. For TLC, optimizing the solvent system polarity is key to achieving separation. For HPLC, adjusting the mobile phase pH and using gradient elution can effectively separate multiple organic acids.[4] Ion-exchange or ion-exclusion chromatography are also powerful HPLC techniques for separating a mixture of organic acids.[4]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

Materials:

  • Silica gel TLC plates (with or without fluorescent indicator)

  • Developing chamber

  • Capillary spotters

  • Mobile Phase (starting recommendation): Ethyl acetate/Hexane with 1% acetic acid (e.g., 1:1 v/v)

  • Visualization reagent: Bromocresol green stain (0.04 g in 100 mL ethanol)[7]

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate. On this line, apply small spots of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points.[2]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the Spots: Dip the dried plate into the bromocresol green stain solution. Carboxylic acids will appear as yellow spots against a blue or green background.[6][7] Gently heating the plate may be required for other types of stains.

Protocol 2: Monitoring Reaction Progress by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM ammonium (B1175870) phosphate, pH adjusted to 2.2 with phosphoric acid). A good starting point is 10:90 (v/v) acetonitrile:buffer.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205-210 nm.[4][10]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the Mobile Phase: Accurately prepare the mobile phase, filter it through a 0.45 µm filter, and degas it.[11]

  • Equilibrate the System: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.

  • Prepare Samples: Dilute a small aliquot of your reaction mixture with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject and Analyze: Inject the prepared sample and record the chromatogram.

  • Identify Peaks: The retention time of this compound and other components can be determined by injecting standards of the pure compounds.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing of Spots Sample is too concentrated.Dilute the sample before spotting.
The compound is highly acidic.Add a small amount of acetic or formic acid (0.5-2%) to the mobile phase.
The stationary phase is interacting too strongly.Try a more polar mobile phase.
Spots Remain at the Origin (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Spots Run with the Solvent Front (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
No Spots are Visible After Staining The sample concentration is too low.Spot the sample multiple times in the same location, allowing it to dry in between applications. Or, concentrate the sample.
The visualization agent is not suitable for the compound.Try a different stain (e.g., potassium permanganate for general oxidation).
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Shifting Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase fresh daily and ensure accurate measurements. Use a buffer to maintain a stable pH.[3]
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column or replace it if necessary.
Broad or Tailing Peaks Column overload.Dilute the sample or inject a smaller volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase whenever possible.
Column contamination or void formation.Use a guard column and filter all samples.
Noisy Baseline Air bubbles in the system.Degas the mobile phase and purge the pump.[11]
Contaminated mobile phase or detector cell.Use HPLC-grade solvents and flush the system.
Poor Resolution Between Peaks Mobile phase composition is not optimal.Adjust the mobile phase pH or the ratio of organic solvent to aqueous buffer. Consider using gradient elution.
Inappropriate column.Try a different stationary phase (e.g., a dedicated organic acid column).

Data Presentation

Table 1: Example TLC Data for a Hypothetical Reaction
CompoundRf Value (1:1 Hexane:Ethyl Acetate + 1% Acetic Acid)
Starting Material (e.g., Succinic Anhydride)0.65
This compound0.30
By-product0.45

Note: Rf values are illustrative and will vary depending on the exact experimental conditions.

Table 2: Example HPLC Data for a Hypothetical Reaction
CompoundRetention Time (min)
This compound4.2
Starting Material8.5
By-product6.1

Note: Retention times are illustrative and depend on the specific HPLC method and system.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization A Prepare Developing Chamber B Spot TLC Plate (Starting Material, Co-spot, Reaction Mixture) A->B C Place Plate in Chamber B->C D Elute with Mobile Phase C->D E Dry Plate D->E F Apply Visualization Agent (e.g., Bromocresol Green) E->F G Analyze Spots F->G

Caption: Workflow for monitoring a reaction using TLC.

HPLC_Workflow A Prepare Mobile Phase and Samples B Equilibrate HPLC System A->B C Inject Sample B->C D Separation on Column C->D E Detection (UV) D->E F Data Analysis (Chromatogram) E->F

Caption: General workflow for HPLC analysis.

Troubleshooting_Decision_Tree cluster_tlc TLC Issues cluster_hplc HPLC Issues start Problem with Chromatogram? tlc_streaking Streaking/Tailing? start->tlc_streaking TLC hplc_rt Retention Time Shift? start->hplc_rt HPLC tlc_rf Incorrect Rf? tlc_streaking->tlc_rf No tlc_sol1 Dilute Sample or Add Acid to Mobile Phase tlc_streaking->tlc_sol1 Yes tlc_sol2 Adjust Mobile Phase Polarity tlc_rf->tlc_sol2 Yes hplc_peak Poor Peak Shape? hplc_rt->hplc_peak No hplc_sol1 Check Mobile Phase Prep & Temp hplc_rt->hplc_sol1 Yes hplc_sol2 Dilute Sample or Match Sample Solvent to Mobile Phase hplc_peak->hplc_sol2 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Identifying and characterizing unexpected byproducts in chlorosuccinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chlorosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify unexpected byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned a dark brown color after adding the chlorinating agent. What could be the cause and how can I fix it?

A1: The appearance of a dark brown color often indicates decomposition or side reactions. Potential causes include:

  • Overheating: The chlorination of dicarboxylic acids can be exothermic. Uncontrolled temperature can lead to charring and degradation of the starting material and product.

    • Solution: Ensure your reaction is adequately cooled, and the chlorinating agent is added portion-wise to manage the exotherm.

  • Presence of Impurities: Impurities in the starting succinic acid or solvent can react with the chlorinating agent to form colored byproducts.

    • Solution: Use high-purity starting materials and anhydrous solvents. If colored impurities persist, they can often be removed by treating the crude product with activated carbon followed by filtration.[1][2]

Q2: I'm observing a significant amount of a solid byproduct that is insoluble in my workup solvent. What could it be?

A2: An insoluble solid byproduct could be succinic anhydride (B1165640). This can form if the reaction conditions promote the dehydration of succinic acid.[3][4] Thionyl chloride, a common chlorinating agent, can also facilitate the formation of anhydrides from dicarboxylic acids.[5]

  • Identification: Succinic anhydride can be identified by its characteristic melting point (119-120 °C) and distinct carbonyl stretching frequencies in its IR spectrum.[4]

  • Prevention: To minimize anhydride formation, use a less aggressive chlorinating agent or milder reaction conditions. Ensure the reaction is carried out under strictly anhydrous conditions.

Q3: My NMR spectrum shows unexpected peaks in the aliphatic region. What are the likely culprits?

A3: Unexpected aliphatic signals could arise from several byproducts:

  • Dithis compound: Over-chlorination can lead to the formation of dithis compound isomers.[6]

  • Fumaric and Maleic Acid: Elimination of HCl from this compound can generate fumaric acid (trans-isomer) or maleic acid (cis-isomer). Fumaric acid can also be formed from maleic acid in the presence of chlorine.[7]

  • Malic Acid: If the starting material was not completely dry, or if water is present during the reaction, hydrolysis of the chlorinating agent can lead to the formation of HCl, which can catalyze the hydration of any fumaric or maleic acid present to form malic acid.

Q4: I'm synthesizing this compound from aspartic acid and I'm detecting nitrogen-containing impurities. What are they and why are they forming?

A4: When using aspartic acid as a starting material, nitrogenous byproducts can form, especially under conditions similar to water disinfection. One significant byproduct is dichloroacetonitrile (B150184) (DCAN).[8][9][10] The formation of DCAN from aspartic acid involves a series of reactions including substitution, decarboxylation, and oxidation.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound synthesis.

Symptom Potential Cause Suggested Action(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or ¹H NMR. Consider increasing the reaction time or temperature cautiously.
Product loss during workup.Check the pH of the aqueous layer during extraction to ensure the product is in its desired form (acidic or salt). Analyze all layers for the presence of the product.
Formation of volatile byproducts.If using a volatile chlorinating agent like thionyl chloride, ensure the reaction is performed in a well-ventilated fume hood with appropriate trapping for acidic gases.[11][12]
Over-chlorination.Use a stoichiometric amount of the chlorinating agent. Monitor the reaction closely and stop it once the starting material is consumed.[6]
Presence of Colored Impurities Reaction temperature too high.Maintain a low and controlled reaction temperature.
Impure starting materials.Use recrystallized succinic acid or high-purity reagents.
Side reactions with solvent.Ensure the solvent is inert to the reaction conditions.
Unexpected Peaks in Analytical Data (NMR, GC-MS) Formation of dichlorinated products.Reduce the amount of chlorinating agent or the reaction time.
Presence of elimination products (fumaric/maleic acid).Use milder reaction conditions and ensure the reaction is worked up promptly to avoid prolonged exposure to conditions that favor elimination.
Formation of succinic anhydride.Ensure strictly anhydrous conditions. Consider using a chlorinating agent less prone to causing dehydration.[3]
Nitrogenous byproducts (from aspartic acid route).Optimize reaction conditions (pH, chlorine dosage) to minimize the formation of these byproducts.[8][10]

Potential Unexpected Byproducts and Their Characterization

Byproduct Potential Source Analytical Characterization
Dithis compound Over-chlorination of succinic acid or this compound.GC-MS: Higher molecular ion peak compared to this compound. ¹H NMR: Shifted and potentially more complex signals in the aliphatic region.
Succinic Anhydride Dehydration of succinic acid, especially with reagents like thionyl chloride.[3][4][5]FTIR: Characteristic symmetric and asymmetric C=O stretching bands around 1865 and 1782 cm⁻¹. ¹H NMR: A singlet around 2.9 ppm in CDCl₃.
Fumaric Acid Elimination of HCl from this compound. Isomerization of maleic acid.[7]¹H NMR: A singlet at ~6.5 ppm in D₂O. HPLC: Can be separated from succinic and this compound using a suitable column and mobile phase.
Malic Acid Hydration of fumaric or maleic acid if water is present.LC-MS: A molecular ion corresponding to C₄H₆O₅. ¹H NMR: Characteristic signals for the CH-OH and CH₂ groups.
Dichloroacetonitrile (DCAN) From the reaction of aspartic acid with a chlorinating agent.[8][9][10]GC-MS: A characteristic mass spectrum with a molecular ion peak at m/z 109 and isotopic peaks for two chlorine atoms.

Experimental Protocols

Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture and quench it with a suitable reagent (e.g., sodium bicarbonate solution).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Derivatize the sample by converting the carboxylic acid groups to their methyl or trimethylsilyl (B98337) esters to increase volatility. A common derivatizing agent is diazomethane (B1218177) (for methylation, use with extreme caution) or BSTFA (for silylation).[13]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of components with different boiling points.

    • Analyze the resulting mass spectra by comparing them to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns to identify the structures of the byproducts.

Protocol 2: Characterization of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve a portion of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Add an internal standard with a known chemical shift and concentration if quantitative analysis is desired.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Analyze the chemical shifts, integration values, and coupling patterns to identify the different components in the mixture.

    • Compare the observed spectra with known spectra of suspected byproducts.

  • ¹³C NMR and 2D NMR Analysis:

    • If the ¹H NMR spectrum is complex, acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms.

    • Perform 2D NMR experiments, such as COSY and HSQC, to establish connectivity between protons and carbons, which can aid in the structural elucidation of unknown byproducts.

Diagrams

Byproduct_Formation_Pathway cluster_conditions Reaction Conditions succinic_acid Succinic Acid chlorosuccinic_acid This compound (Desired Product) succinic_acid->chlorosuccinic_acid Main Reaction succinic_anhydride Succinic Anhydride succinic_acid->succinic_anhydride Side Reaction chlorinating_agent Chlorinating Agent (e.g., SOCl₂) dichlorosuccinic_acid Dithis compound chlorosuccinic_acid->dichlorosuccinic_acid Side Reaction fumaric_acid Fumaric Acid chlorosuccinic_acid->fumaric_acid Side Reaction over_chlorination Over-chlorination dehydration Dehydration elimination Elimination (HCl)

Caption: Potential byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) analyze_data Analyze Reaction Data (TLC, NMR, etc.) start->analyze_data identify_issue Identify Potential Cause analyze_data->identify_issue purify Purify Product (Recrystallization, Chromatography) analyze_data->purify If impurities are major issue incomplete_reaction Incomplete Reaction? identify_issue->incomplete_reaction Yes side_reactions Side Reactions? identify_issue->side_reactions Yes workup_loss Workup Loss? identify_issue->workup_loss Yes adjust_conditions Adjust Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->adjust_conditions side_reactions->adjust_conditions modify_workup Modify Workup Procedure (pH, Solvent) workup_loss->modify_workup re_analyze Re-analyze Product adjust_conditions->re_analyze modify_workup->re_analyze purify->re_analyze end Problem Resolved re_analyze->end

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

References

Technical Support Center: Strategies to Improve the Enantiomeric Excess of Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantioselective synthesis and resolution of chlorosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically enriched this compound?

A1: The main strategies to achieve high enantiomeric excess (ee) for this compound fall into two categories:

  • Asymmetric Synthesis: This involves creating the desired enantiomer from an achiral starting material using a chiral catalyst or auxiliary. A common route is the asymmetric hydrogenation of chloromaleic acid or its derivatives.

  • Chiral Resolution: This involves separating a racemic mixture of this compound into its individual enantiomers. The most common methods are enzymatic kinetic resolution and crystallization-induced dynamic resolution (CIDR) through the formation of diastereomeric salts.

Q2: I am getting low enantiomeric excess in my enzymatic kinetic resolution of diethyl 2-chlorosuccinate. What are the likely causes?

A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors:

  • Suboptimal Enzyme Choice: The selected lipase (B570770) may not have high enantioselectivity for your specific substrate. Candida antarctica Lipase B (CALB) is often a good starting point for dicarboxylic esters.

  • Incorrect Reaction Time: The reaction may have proceeded past the optimal 50% conversion point, leading to the hydrolysis of the less-favored enantiomer and thus reducing the ee of the remaining ester.

  • Unfavorable Reaction Conditions: The solvent, temperature, and pH can significantly influence enzyme activity and selectivity. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are often preferred.

  • Enzyme Inhibition: The product (this compound monoester or the diacid) might be inhibiting the enzyme.

Q3: My diastereomeric salt crystallization is not yielding crystals, or it is "oiling out." What should I do?

A3: Failure to crystallize or "oiling out" is a common issue in diastereomeric salt resolutions. Here are some troubleshooting steps:

  • Solvent System: The diastereomeric salts may be too soluble in your chosen solvent. Try adding an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation. Conversely, if the salts are completely insoluble, a more polar solvent system may be required.

  • Supersaturation: Crystallization requires a supersaturated solution. You can achieve this by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an anti-solvent.

  • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can initiate crystallization.

  • Concentration: Very dilute solutions may not crystallize. Try increasing the concentration of your substrate and resolving agent.

  • Cooling Rate: Rapid cooling can lead to oiling out. A slower, more controlled cooling rate is often beneficial.

Q4: What are some common chiral resolving agents for acidic compounds like this compound?

A4: Chiral amines are the most common resolving agents for acidic compounds. Some widely used examples include:

  • (R)- or (S)-1-Phenylethylamine

  • Brucine

  • Strychnine

  • Quinine

  • Cinchonidine

The choice of resolving agent is often empirical, and screening several options is recommended to find one that forms diastereomeric salts with significantly different solubilities.

Troubleshooting Guides

Enzymatic Kinetic Resolution of Diethyl 2-Chlorosuccinate
Problem Potential Cause(s) Suggested Solution(s)
Low Conversion Rate 1. Suboptimal reaction conditions (temperature, pH, solvent). 2. Low enzyme activity or insufficient enzyme loading. 3. Poor substrate solubility.1. Optimize temperature (typically 30-50°C for CALB) and screen different non-polar organic solvents. 2. Increase the amount of lipase. 3. Choose a solvent system where the substrate is more soluble.
Low Enantiomeric Excess (ee) 1. Reaction has gone beyond 50% conversion. 2. The chosen lipase has low enantioselectivity. 3. Suboptimal temperature or solvent.1. Perform a time-course study to find the optimal reaction time for ~50% conversion. 2. Screen other lipases (e.g., from Pseudomonas cepacia). 3. Vary the reaction temperature and solvent, as these can significantly impact enantioselectivity.
Difficulty in Product Separation 1. Similar polarities of the monoester product and unreacted diester.1. After the reaction, acidify the mixture and extract the unreacted diester. Then, make the aqueous layer basic to extract the monoester. 2. Use column chromatography with a suitable solvent gradient.
Diastereomeric Salt Crystallization
Problem Potential Cause(s) Suggested Solution(s)
No Crystallization 1. High solubility of diastereomeric salts in the chosen solvent. 2. Insufficient supersaturation.1. Screen a range of solvents with varying polarities. 2. Try a solvent/anti-solvent system. 3. Slowly evaporate the solvent to increase concentration. 4. Attempt to "seed" the solution with a small crystal.
"Oiling Out" 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Inappropriate solvent.1. Dilute the solution. 2. Employ a much slower, controlled cooling profile. 3. Screen for a different solvent system.
Low Diastereomeric Excess (de) 1. The solubilities of the two diastereomeric salts are too similar. 2. Co-crystallization of the more soluble diastereomer.1. Screen different chiral resolving agents. 2. Perform multiple recrystallizations of the obtained solid. 3. Optimize the solvent system to maximize the solubility difference.
Low Yield of Desired Diastereomer 1. Suboptimal stoichiometry of the resolving agent. 2. The desired salt is still significantly soluble in the mother liquor.1. Vary the molar ratio of the resolving agent (0.5 to 1.0 equivalents is a common range). 2. Optimize the final crystallization temperature (lower temperatures may increase yield).

Quantitative Data Summary

The following tables provide representative quantitative data for the resolution of this compound and its derivatives. Note that specific results may vary depending on the exact experimental conditions.

Table 1: Enzymatic Kinetic Resolution of Diethyl 2-Chlorosuccinate with Candida antarctica Lipase B (CALB)

Entry Time (h) Conversion (%) ee of Monoester (%) ee of Unreacted Diester (%)
1630>9543
21248>9892
3245590>99

Data is representative for enzymatic resolutions of dicarboxylic esters and serves as a guideline.

Table 2: Diastereomeric Salt Resolution of 2-Chlorosuccinic Acid with (R)-1-Phenylethylamine

Entry Resolving Agent (Equivalents) Solvent Yield (%) de of Crystals (%)
10.5Ethanol4090
21.0Ethanol6575
30.5Isopropanol4595
40.5Acetone/Water (9:1)3588

Data is based on typical results for the resolution of similar chiral acids and should be used as a starting point for optimization.[1][2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Diethyl 2-Chlorosuccinate

Materials:

  • Racemic diethyl 2-chlorosuccinate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate (B84403) buffer (0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To a round-bottom flask, add racemic diethyl 2-chlorosuccinate (1 mmol) and MTBE (20 mL).

  • Add phosphate buffer (20 mL) to the flask.

  • Add immobilized CALB (e.g., 100 mg).

  • Stir the biphasic mixture vigorously at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress by taking aliquots from the organic layer at regular intervals (e.g., 4, 8, 12, 24 hours).

  • Analyze the aliquots by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining diester.

  • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove the acidic product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched diethyl 2-chlorosuccinate.

  • Acidify the combined aqueous layers to pH 2 with 1 M HCl.

  • Extract the aqueous layer with MTBE (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched this compound monoester.

Protocol 2: Diastereomeric Salt Crystallization of 2-Chlorosuccinic Acid

Materials:

  • Racemic 2-chlorosuccinic acid

  • (R)-1-Phenylethylamine (or other chiral amine)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve racemic 2-chlorosuccinic acid (10 mmol) in a suitable solvent (e.g., 50 mL of hot ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., 0.5-1.0 equivalents, 5-10 mmol of (R)-1-phenylethylamine) in the same solvent.

  • Add the resolving agent solution to the racemic acid solution while warm.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, you can try cooling further in an ice bath or scratching the inside of the flask.

  • Allow the crystals to form over several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor.

  • Dry the crystals under vacuum.

  • Analysis: Determine the diastereomeric excess (de) of the crystalline salt by HPLC or NMR.

  • Liberation of the Enantiomer: Dissolve the diastereomeric salt in water and acidify with 2 M HCl to pH ~1.

  • Extract the aqueous solution with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess of the final product by chiral HPLC.

Visualizing the Workflow

Enzymatic_Kinetic_Resolution cluster_start Starting Materials cluster_reaction Reaction Step cluster_separation Separation cluster_products Products racemic_ester Racemic Diethyl 2-Chlorosuccinate reaction Enzymatic Hydrolysis (~50% Conversion) racemic_ester->reaction lipase Immobilized Lipase (e.g., CALB) lipase->reaction buffer Buffer Solution buffer->reaction filtration Filter off Enzyme reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction enant_ester Enriched (R)-Ester (High ee) extraction->enant_ester enant_acid Enriched (S)-Monoester (High ee) extraction->enant_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric_Salt_Crystallization cluster_start Starting Materials cluster_process Resolution Process cluster_separation Liberation of Enantiomers cluster_products Final Products racemic_acid Racemic This compound salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Amine (e.g., (R)-PEA) resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration acidification1 Acidification filtration->acidification1 Less Soluble Salt acidification2 Acidification filtration->acidification2 Mother Liquor extraction1 Extraction acidification1->extraction1 extraction2 Extraction acidification2->extraction2 enant1 Enriched (S)-Acid extraction1->enant1 enant2 Enriched (R)-Acid extraction2->enant2

Caption: Workflow for Diastereomeric Salt Crystallization.

References

Validation & Comparative

Reactivity in SN2 Reactions: A Comparative Analysis of Chlorosuccinic Acid and Bromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of substrates in nucleophilic substitution reactions is paramount to achieving desired outcomes efficiently. This guide provides an objective comparison of the reactivity of chlorosuccinic acid and bromosuccinic acid in bimolecular nucleophilic substitution (SN2) reactions, supported by fundamental principles and analogous experimental data.

The core difference in the SN2 reactivity of this compound and bromosuccinic acid lies in the nature of the halogen substituent, which functions as the leaving group. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs. The rate of this concerted, single-step process is highly dependent on the stability of the leaving group once it has detached.

The Decisive Role of the Leaving Group

A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. Generally, weaker bases are better leaving groups. When comparing the halide ions, basicity decreases down the group in the periodic table, meaning iodide is the weakest base and fluoride (B91410) is the strongest. Consequently, the efficacy of halides as leaving groups in SN2 reactions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.

This trend is a direct consequence of two key factors:

  • Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more easily distorted. This higher polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and, therefore, a faster reaction rate.

Given these principles, bromosuccinic acid is anticipated to be significantly more reactive than this compound in SN2 reactions . The bromide ion is a better leaving group than the chloride ion, facilitating a faster nucleophilic attack.

Quantitative Comparison of Reactivity

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-Chlorobutane (B31608)NaIAcetone (B3395972)251.05 x 10⁻⁵1
1-Bromobutane (B133212)NaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.

As the data clearly indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions. This substantial difference in reaction rates underscores the superior leaving group ability of bromide compared to chloride and serves as a strong predictive model for the relative reactivities of bromosuccinic acid and this compound.

Experimental Protocols

To experimentally determine the relative reactivity of this compound and bromosuccinic acid, a competition experiment can be designed. This involves reacting an equimolar mixture of the two compounds with a limited amount of a common nucleophile. The product ratio, determined after a specific reaction time, will directly reflect the relative rates of the two reactions.

Objective: To determine the relative SN2 reaction rates of this compound and bromosuccinic acid.

Materials:

  • This compound

  • Bromosuccinic acid

  • Sodium iodide (or another suitable nucleophile)

  • Acetone (or another suitable polar aprotic solvent)

  • Standard volumetric flasks and pipettes

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation: Prepare equimolar stock solutions of this compound and bromosuccinic acid in acetone. Prepare a separate stock solution of sodium iodide in acetone at a concentration that is half of the total concentration of the halosuccinic acids.

  • Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), combine equal volumes of the this compound and bromosuccinic acid stock solutions.

  • Initiation of Reaction: To initiate the reaction, add the sodium iodide solution to the mixture of halosuccinic acids. Start a timer immediately.

  • Reaction Quenching: After a predetermined time, quench the reaction by adding a large volume of cold water.

  • Extraction: Extract the organic products from the aqueous mixture using a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the composition of the organic extract using GC-MS or HPLC to determine the relative amounts of the unreacted starting materials and the iodosuccinic acid product. The ratio of the products formed from each starting material will indicate the relative reactivity.

Visualizing the Reactivity Relationship

The following diagrams illustrate the logical flow of the SN2 reaction and the factors influencing the reactivity of chlorosuccinic and bromosuccinic acid.

SN2_Reaction_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---R---X]⁻ Nu->TS Attack Substrate Substrate (R-X) Substrate->TS Product Product (R-Nu) TS->Product Bond Formation LG Leaving Group (X⁻) TS->LG Bond Cleavage Leaving_Group_Ability cluster_bromo Bromosuccinic Acid cluster_chloro This compound Reactivity SN2 Reactivity Br_LG Br⁻ Leaving Group Weak_Base_Br Weaker Base Br_LG->Weak_Base_Br High_Polarizability_Br More Polarizable Br_LG->High_Polarizability_Br Weaker_Bond_Br Weaker C-Br Bond Lower_Ea_Br Lower Activation Energy Weaker_Bond_Br->Lower_Ea_Br Lower_Ea_Br->Reactivity Higher Reactivity Cl_LG Cl⁻ Leaving Group Stronger_Base_Cl Stronger Base Cl_LG->Stronger_Base_Cl Low_Polarizability_Cl Less Polarizable Cl_LG->Low_Polarizability_Cl Stronger_Bond_Cl Stronger C-Cl Bond Higher_Ea_Cl Higher Activation Energy Stronger_Bond_Cl->Higher_Ea_Cl Higher_Ea_Cl->Reactivity Lower Reactivity

A Comparative Guide to Chlorosuccinic Acid and Malic Acid as Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the C4 chiral building blocks, chlorosuccinic acid and malic acid have emerged as versatile starting materials. This guide provides an objective comparison of their performance as chiral synthons, supported by available experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Introduction to the Chiral Synthons

This compound is a halogenated derivative of succinic acid featuring a chiral center at the carbon bearing the chlorine atom. Its utility as a chiral synthon stems from the presence of the reactive C-Cl bond, which can be displaced by various nucleophiles with inversion of configuration, a principle famously demonstrated in the Walden cycle.[1][2][3] This reactivity allows for the introduction of diverse functionalities at the stereogenic center.

Malic acid , a naturally occurring dicarboxylic acid, possesses a hydroxyl group at its chiral center. It is readily available and inexpensive, particularly the L-(-)-enantiomer.[4][5] Its versatility lies in the ability to utilize the hydroxyl and carboxylic acid functionalities for a wide range of chemical transformations, making it a popular choice in the chiral pool approach to asymmetric synthesis.[6]

Performance Comparison in Synthetic Applications

To provide a clear comparison, we will examine the synthesis of two important chiral molecules, (R)-4-amino-3-hydroxybutanoic acid (GABOB), a neuromodulator, and a chiral γ-butyrolactone, a common structural motif in natural products.

Synthesis of (R)-4-amino-3-hydroxybutanoic acid (GABOB)

From L-Malic Acid:

A six-step synthesis of (R)-GABOB from L-malic acid has been reported with an overall yield of 25-30%.[7] The synthetic strategy involves the conversion of L-malic acid to its cyclic anhydride (B1165640), followed by regioselective amidation, protection of the hydroxyl group, reduction, and subsequent deprotection steps to afford the final product.

From a this compound Derivative:

Synthesis of Chiral γ-Butyrolactones

From L-Malic Acid:

A chemoenzymatic approach has been developed for the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone from L-malic acid.[9] This method involves a selective hydrogenation and a lipase-catalyzed hydrolysis of an intermediate, achieving an isolated yield of 80% for the final enzymatic step on a large scale. Another method involves the reaction of optically active malic acid with acyl chloride to produce an acid anhydride, which is then reduced and treated with hydrochloric acid to yield (S)-3-hydroxy-gamma-butyrolactone.[4]

From this compound:

The synthesis of γ-butyrolactone from succinic acid (the parent compound of this compound) has been reported through catalytic transfer hydrogenation.[10] However, a direct and detailed experimental protocol for the enantioselective synthesis of a specific chiral γ-butyrolactone starting from this compound with yield and enantiomeric excess data is not well-documented in the readily available literature, making a direct quantitative comparison challenging.

Data Presentation

FeatureThis compoundMalic Acid
Primary Functional Group for Stereocontrol ChloroHydroxyl
Typical Reaction for Derivatization Nucleophilic Substitution (SN2)Esterification, Etherification, Oxidation
Stereochemical Outcome of Substitution Inversion of ConfigurationRetention or Inversion (depending on the reaction)
Availability Racemic and enantiopure forms availableL-enantiomer readily available and inexpensive; D-enantiomer also available
Price (approximate) Racemic: ~$39.45/5g[11][12]; (S)-enantiomer price not readily availableL-(-)-Malic acid: ~

44.02/100g[5], £20.00/100g[4]
Target MoleculeStarting MaterialKey StepsOverall YieldEnantiomeric Excess (ee)Number of Steps
(R)-GABOBL-Malic AcidAnhydride formation, amidation, protection, reduction, deprotection25-30%[7]High (implied)6[7]
(R)-GABOB(S)-4-chloro-3-hydroxybutyrateOrganoselenium-mediated conversionNot directly reported from this compoundHigh (stereospecific)[8]Multiple
(S)-3-hydroxy-γ-butyrolactoneL-Malic AcidSelective hydrogenation, lipase-catalyzed hydrolysis80% (for enzymatic step)[9]>99%2+
(S)-3-hydroxy-γ-butyrolactoneL-Malic AcidAcylation, reduction, acid treatmentHigh (not quantified)[4]High (implied)3

Experimental Protocols

Synthesis of (S)-3-hydroxy-γ-butyrolactone from L-Malic Acid

Protocol based on CN1425658A [4]

Step 1: Synthesis of (S)-3-acetoxy-malic anhydride A mixture of 13.4 g of L-malic acid and 50 mL of acetyl chloride is stirred for 3 hours. All solvents are removed under reduced pressure. The residue is dissolved in 20 mL of chloroform, and 100 mL of petroleum ether is added. The mixture is stirred at low temperature to precipitate the crystalline product, (S)-3-acetoxy-malic anhydride.

Step 2: Reduction to (S)-3-hydroxy-γ-butyrolactone In 200 mL of THF, 2.1 g (45 mmol) of anhydrous LiCl, 2.7 g (50 mmol) of KBH₄, and 7.9 g of (S)-3-acetoxy-malic anhydride are added successively. The mixture is reacted to completion. The reaction is then treated with hydrochloric acid without prior separation to yield (S)-3-hydroxy-γ-butyrolactone.

Note: This protocol is a summary and may require further optimization. Specific reaction conditions such as temperature and reaction time for the reduction step were not detailed in the source.

Reactivity and Stability

This compound:

The chlorine atom in this compound makes the α-carbon electrophilic and susceptible to nucleophilic attack. This is the basis for its use in introducing various functional groups. However, the presence of the electron-withdrawing carboxylic acid groups can influence the reactivity. The stability of this compound can be a concern, particularly under basic conditions which can promote elimination reactions. It is a corrosive substance and should be handled with appropriate safety precautions.[5][13] Information on its thermal and hydrolytic stability is not extensively detailed in the reviewed literature.

Malic Acid:

The hydroxyl group of malic acid can be readily derivatized, for instance, through esterification or conversion to a better leaving group, to allow for subsequent nucleophilic substitution. The two carboxylic acid groups offer handles for various transformations, including reductions and amide formations. Malic acid is generally a stable compound under normal conditions. The thermal stability of malic acid in deep eutectic solvents has been studied, showing it to be relatively stable at elevated temperatures.[14]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general synthetic utility and a specific synthetic pathway for each chiral synthon.

Chlorosuccinic_Acid_Utility This compound This compound Chiral Intermediate Chiral Intermediate This compound->Chiral Intermediate Nucleophilic Substitution (Inversion) Chiral Product Chiral Product Chiral Intermediate->Chiral Product Further Transformations

Caption: General synthetic utility of this compound.

Malic_Acid_to_GABOB cluster_0 Synthesis of (R)-GABOB from L-Malic Acid A L-Malic Acid B Cyclic Anhydride A->B Acylation C Amide B->C Amidation D Protected Hydroxyl C->D Protection E Reduced Carboxyl D->E Reduction F (R)-GABOB E->F Deprotection

Caption: Synthetic pathway to (R)-GABOB from L-malic acid.

Conclusion

Both this compound and malic acid are valuable C4 chiral synthons, each with distinct advantages and disadvantages.

Malic acid stands out due to its low cost, ready availability in enantiopure form (L-enantiomer), and the versatility of its hydroxyl and carboxylic acid functional groups. It is an excellent choice for constructing chiral molecules through a variety of well-established chemical transformations. The wealth of literature on its applications provides a solid foundation for synthetic planning.

This compound , on the other hand, offers a direct route for introducing a nucleophile at the chiral center with predictable stereochemical inversion. This can be advantageous in certain synthetic designs where a direct SN2 reaction is desired. However, its higher cost (for the racemic form, with enantiopure pricing less available) and potential stability issues may limit its widespread use compared to malic acid. The lack of readily available, detailed comparative studies showcasing its efficiency against other synthons for specific targets makes its selection a more considered choice.

For researchers and drug development professionals, the decision between these two synthons will ultimately depend on the specific synthetic strategy, target molecule, cost considerations, and the desired stereochemical outcome. Malic acid presents a more established, economical, and versatile option for a wide range of applications, while this compound provides a more specialized tool for direct nucleophilic substitution with inversion of stereochemistry.

References

Navigating the Stereochemical Maze: A Comparative Guide to NMR Analysis of Chlorosuccinic Acid Diastereomers for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of their work. Distinguishing between diastereomers, stereoisomers that are not mirror images, is a frequent challenge that demands robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for this purpose, offering detailed insights into the three-dimensional arrangement of atoms within a molecule. This guide provides a comparative analysis of using ¹H and ¹³C NMR spectroscopy for the structural confirmation of chlorosuccinic acid diastereomers, a class of compounds with significant potential in synthetic chemistry and pharmaceutical research.

Differentiating between the diastereomeric pairs of this compound—specifically the enantiomeric pairs of (2R,3S)-/(2S,3R)-chlorosuccinic acid (the threo form) and (2R,3R)-/(2S,3S)-chlorosuccinic acid (the erythro form)—relies on subtle but measurable differences in their NMR spectra. These differences arise from the distinct spatial relationships between the protons and carbon atoms in each diastereomer, which in turn affect their chemical environments and spin-spin coupling interactions.

Key Differentiating Principles in NMR Analysis of Diastereomers

The structural confirmation of the erythro and threo diastereomers of this compound via NMR spectroscopy hinges on two primary parameters:

  • Chemical Shifts (δ): The precise chemical shift of a nucleus is highly sensitive to its local electronic environment. In diastereomers, the different spatial arrangement of substituents leads to variations in shielding and deshielding effects on adjacent nuclei. For this compound, the protons on the chiral carbons (H2 and H3) and the carbons themselves (C2 and C3) are expected to exhibit distinct chemical shifts between the erythro and threo forms.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus relationship. The staggered conformations of the erythro and threo isomers will result in different average dihedral angles between the H2 and H3 protons, leading to significantly different ³J(H2,H3) coupling constants. This difference is often the most definitive indicator for assigning the relative stereochemistry.

Hypothetical Comparative NMR Data

To illustrate the expected differences, the following tables present hypothetical ¹H and ¹³C NMR data for the erythro and threo diastereomers of this compound. It is anticipated that the threo isomer, with the chlorine and carboxylic acid groups on opposite sides, would exhibit a larger vicinal coupling constant compared to the erythro isomer, where these groups are on the same side, due to conformational preferences.

Table 1: Hypothetical ¹H NMR Data for this compound Diastereomers

DiastereomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
erythro H-24.5 - 4.7Doublet³J(H2,H3) = 3 - 5
H-3a2.9 - 3.1Doublet of Doublets²J(H3a,H3b) = 15-17, ³J(H3a,H2) = 3-5
H-3b3.1 - 3.3Doublet of Doublets²J(H3b,H3a) = 15-17, ³J(H3b,H2) = 7-9
threo H-24.6 - 4.8Doublet³J(H2,H3) = 8 - 10
H-3a2.8 - 3.0Doublet of Doublets²J(H3a,H3b) = 15-17, ³J(H3a,H2) = 8-10
H-3b3.0 - 3.2Doublet of Doublets²J(H3b,H3a) = 15-17, ³J(H3b,H2) = 4-6

Table 2: Hypothetical ¹³C NMR Data for this compound Diastereomers

DiastereomerCarbonChemical Shift (δ, ppm)
erythro C-1 (COOH)170 - 172
C-2 (CHCl)55 - 58
C-3 (CH₂)38 - 41
C-4 (COOH)173 - 175
threo C-1 (COOH)171 - 173
C-2 (CHCl)56 - 59
C-3 (CH₂)39 - 42
C-4 (COOH)174 - 176

Experimental Protocols

To obtain the necessary data for a conclusive comparison, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of each purified this compound diastereomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency across all samples is crucial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to provide a reference for chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard.

    • Integrate the signals to determine proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

¹³C NMR Spectroscopy
  • Spectrometer: Use the same NMR spectrometer as for the ¹H NMR experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically used.

    • Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard or the residual solvent signal.

Workflow for Structural Confirmation

The logical flow for utilizing NMR data to confirm the structure of a this compound diastereomer can be visualized as follows:

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Processing & Analysis cluster_comparison Structural Confirmation synthesis Synthesize and Purify This compound Diastereomers sample_prep Sample Preparation (Solvent, Standard) synthesis->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr process_h1 Process ¹H NMR Data (FT, Phasing, Calibration) h1_nmr->process_h1 process_c13 Process ¹³C NMR Data (FT, Phasing, Calibration) c13_nmr->process_c13 analyze_h1 Analyze ¹H Spectrum: - Chemical Shifts (δ) - Coupling Constants (J) - Multiplicities process_h1->analyze_h1 analyze_c13 Analyze ¹³C Spectrum: - Chemical Shifts (δ) process_c13->analyze_c13 compare_data Compare Experimental Data with Reference/Expected Values analyze_h1->compare_data analyze_c13->compare_data assign_stereo Assign Stereochemistry (erythro vs. threo) based on ³J(H2,H3) compare_data->assign_stereo

Figure 1: Workflow for NMR-based structural confirmation of this compound diastereomers.

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chlorosuccinic acid, a halogenated derivative of succinic acid, is a critical parameter in various chemical and pharmaceutical applications. The spatial arrangement of the chlorine atom and the carboxylic acid groups can significantly influence the molecule's biological activity and chemical reactivity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most effective and widely adopted technique for the separation and quantification of enantiomers. This guide provides a comparative overview of promising chiral HPLC methods applicable to the enantioseparation of this compound, supported by data from structurally analogous compounds to facilitate method development and selection.

Comparison of Recommended Chiral HPLC Methods

Direct enantioseparation of this compound has not been extensively documented in publicly available literature. However, based on its structural features—a small, polar molecule with two acidic carboxylic acid groups and a halogen—several types of CSPs are predicted to be effective. The following table compares three primary chiral HPLC methodologies that are well-suited for this separation, with performance characteristics inferred from the analysis of similar acidic and polar compounds.

Methodology Chiral Stationary Phase (CSP) Type Principle of Separation Typical Mobile Phase Anticipated Performance for this compound
Method 1: Anion-Exchange Chromatography Quinine or Quinidine derivatives immobilized on silica (B1680970) (e.g., CHIRALPAK® QN-AX, QD-AX)Involves ion-pairing between the negatively charged acidic analyte and the positively charged chiral selector, supplemented by hydrogen bonding, dipole-dipole, and steric interactions.[1]Polar Organic Mode: Acetonitrile or Methanol with acidic and basic modifiers (e.g., acetic acid, formic acid, ammonia, diethylamine) to control ionization.[1]High Selectivity: Excellent potential for baseline resolution (Rs > 2.0) due to the strong and specific ionic interactions. Retention and resolution are highly tunable by adjusting the mobile phase pH and the concentration of modifiers.[1]
Method 2: Polysaccharide-Based Chromatography Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on silica (e.g., CHIRALPAK® AD-H, AS-H; CHIRALCEL® OD-H, OJ-H)Based on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.Normal Phase: Heptane/Isopropanol with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid). Polar Organic Mode: Acetonitrile or Methanol with additives. Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers.Broad Applicability: Good initial screening columns. May require careful optimization of the mobile phase composition, particularly the alcohol modifier and acidic additive, to achieve adequate separation. Resolution can be highly dependent on the specific polysaccharide derivative used.
Method 3: Macrocyclic Glycopeptide Chromatography Teicoplanin or Vancomycin bonded to silica (e.g., Astec® CHIROBIOTIC® T)Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[2]Polar Ionic Mode: Methanol/Water/Formic Acid or Acetonitrile/Water/Formic Acid. This mode is particularly effective for polar and ionizable compounds like amino acids.[2]Good Versatility: High potential for success due to the multiple interaction modes. Particularly suitable for polar compounds like this compound. The retention and enantioselectivity can be significantly influenced by the type and concentration of the organic modifier and the pH of the mobile phase.[2]

Detailed Experimental Protocol: Anion-Exchange Method

This section provides a detailed experimental protocol for the enantioseparation of this compound using an anion-exchange CSP, which is often a preferred choice for acidic analytes due to its high selectivity.[1]

1. Materials and Equipment:

  • HPLC system with a UV detector

  • CHIRALPAK® QN-AX column (150 x 4.6 mm, 5 µm) or equivalent

  • Racemic this compound standard

  • HPLC-grade acetonitrile, methanol, acetic acid, and ammonium (B1175870) acetate

2. Chromatographic Conditions:

  • Column: CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Methanol / Acetic Acid / Ammonium Acetate (consult column manufacturer's guidelines for specific concentrations, a starting point could be 98/2/0.3/0.2 v/v/v/w)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection.

4. Procedure:

  • Equilibrate the CHIRALPAK® QN-AX column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis and identify the two peaks corresponding to the this compound enantiomers.

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.

  • Determine the percentage of each enantiomer by integrating the peak areas.

Experimental Workflow and Logic

The successful development of a chiral HPLC method for a new compound like this compound typically follows a systematic screening process. The following diagram illustrates a logical workflow for this process.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (this compound: Acidic, Polar) Select_CSPs Select Primary CSPs (Anion-Exchange, Polysaccharide, Macrocyclic Glycopeptide) Start->Select_CSPs Screen_Modes Screen in Multiple Modes (Normal, Polar Organic, Reversed-Phase) Select_CSPs->Screen_Modes Evaluate_Results Evaluate Initial Results (Partial or No Separation) Screen_Modes->Evaluate_Results Optimize_MP Optimize Mobile Phase (Modifier Type & Concentration, pH, Additives) Evaluate_Results->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Final_Method Final Method Achieved (Baseline Separation, Rs > 1.5) Optimize_Params->Final_Method Validate_Method Method Validation (Linearity, Accuracy, Precision) Final_Method->Validate_Method

Caption: Chiral HPLC method development workflow.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and quantification of small molecules like chlorosuccinic acid are paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of the mass spectrometric fragmentation pattern of this compound, offering insights into different analytical approaches and their respective experimental considerations.

At a Glance: this compound Fragmentation

The mass spectrometric analysis of this compound, a halogenated dicarboxylic acid, reveals a characteristic fragmentation pattern that is crucial for its identification and quantification. While comprehensive public data on the electron ionization (EI) mass spectrum of underivatized this compound is limited, information from the National Institute of Standards and Technology (NIST) library and analysis of the related compound, succinic acid, provides a strong foundation for understanding its behavior.

A key resource, the PubChem database, indicates that a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is available in the NIST library under entry number 239114. This entry highlights a prominent peak at a mass-to-charge ratio (m/z) of 73.[1]

To provide a comparative context, the fragmentation patterns of the closely related succinic acid, as well as general approaches for dicarboxylic acid analysis, are presented below.

Comparative Analysis of Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectra of this compound and succinic acid under different analytical conditions. For GC-MS analysis, organic acids typically require a derivatization step to increase their volatility. The data for succinic acid (TMS derivative) reflects this common workflow. LC-MS/MS, on the other hand, can often analyze these compounds directly.

CompoundAnalytical MethodKey Fragment Ions (m/z)Base Peak (m/z)Parent Ion (m/z)Data Source
This compound GC-MS73, other fragments not detailed in public data73Not specifiedPubChem/NIST[1]
Succinic Acid GC-MS (TMS Derivative)73, 117, 147, 24773262 (M+•)Golm Metabolome Database
Succinic Acid LC-ESI-QTOF MS/MS73.0307, 99.0091Not specified117.0188 ([M-H]-)MassBank[2]

Visualizing the Fragmentation Pathway

To illustrate the fragmentation process, the following diagrams depict the likely fragmentation pathway of this compound and a typical experimental workflow for its analysis.

G Predicted Fragmentation of this compound cluster_main cluster_frags This compound (M=152.5) This compound (M=152.5) Molecular Ion [C4H5ClO4]+• (m/z 152/154) Molecular Ion [C4H5ClO4]+• (m/z 152/154) This compound (M=152.5)->Molecular Ion [C4H5ClO4]+• (m/z 152/154) Fragment [C3H5O2]+ (m/z 73) Fragment [C3H5O2]+ (m/z 73) Molecular Ion [C4H5ClO4]+• (m/z 152/154)->Fragment [C3H5O2]+ (m/z 73) - COOH, - Cl Fragment [C4H4O4]+• (m/z 116) Fragment [C4H4O4]+• (m/z 116) Molecular Ion [C4H5ClO4]+• (m/z 152/154)->Fragment [C4H4O4]+• (m/z 116) - HCl Fragment [C3H2ClO2]+ (m/z 105/107) Fragment [C3H2ClO2]+ (m/z 105/107) Molecular Ion [C4H5ClO4]+• (m/z 152/154)->Fragment [C3H2ClO2]+ (m/z 105/107) - H2O, - OH

Caption: Predicted electron ionization fragmentation pathway of this compound.

G Comparative Workflow: GC-MS vs. LC-MS/MS cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample_GC Sample Preparation Derivatization Derivatization (e.g., Silylation) Sample_GC->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC Sample_LC Sample Preparation (e.g., Protein Precipitation) LC_Separation Liquid Chromatography Separation Sample_LC->LC_Separation MS_Detection_LC Tandem Mass Spectrometry Detection (ESI) LC_Separation->MS_Detection_LC

Caption: Generalized workflows for the analysis of organic acids by GC-MS and LC-MS/MS.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible mass spectrometry data. Below are representative protocols for the analysis of organic acids using GC-MS and LC-MS/MS.

GC-MS Protocol for Organic Acid Profiling (with Derivatization)

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

  • Sample Preparation:

    • To 100 µL of a biological fluid (e.g., serum, urine), add an internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetone.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[3]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine (B92270) to dissolve the sample.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Cap the vial tightly and heat at 70°C for 60 minutes to facilitate the derivatization reaction.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/minute.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-600.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

LC-MS/MS Protocol for Dicarboxylic Acid Analysis

This protocol is a general method and may need to be adapted based on the specific dicarboxylic acids of interest and the sample matrix.

  • Sample Preparation:

    • To 50 µL of sample (e.g., plasma, cell extract), add an internal standard.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness or dilute for injection.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 2% B.

      • Flow Rate: 0.3 mL/minute.

      • Column Temperature: 40°C.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific instrument and analytes.

Conclusion

The mass spectrometric analysis of this compound, while not extensively detailed in publicly accessible databases, can be effectively approached using established methods for organic and dicarboxylic acids. GC-MS with derivatization offers high sensitivity and benefits from comprehensive spectral libraries for compound identification. LC-MS/MS provides a powerful alternative, particularly for high-throughput and targeted analyses, often with simpler sample preparation. The choice between these techniques will depend on the specific research question, sample matrix, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing robust analytical methods for this compound and related compounds.

References

Navigating the Chiral Maze: A Comparative Guide to Validating Enantiomeric Excess of Chlorosuccinic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the synthesis and quality control of chiral molecules. Chlorosuccinic acid and its derivatives, as vital chiral building blocks, demand robust analytical methods for their stereochemical validation. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and accuracy. This guide provides an objective comparison of chiral HPLC methodologies for validating the enantiomeric excess of this compound derivatives, complete with experimental protocols and performance data to inform method selection.

The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector into the analytical system. In HPLC, this is primarily achieved through two strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).

Comparison of Chiral HPLC Methodologies

The choice of a suitable chiral HPLC method for this compound derivatives hinges on the acidic nature of the analyte. Anion-exchange and polysaccharide-based CSPs are the most promising candidates for direct enantioseparation. The indirect approach, involving derivatization, offers an alternative that can be advantageous in certain analytical scenarios.

MethodPrincipleTypical Chiral Stationary Phase (CSP) / Derivatizing Agent (CDA)Expected Performance for this compound DerivativesAdvantages
Direct Method: Anion-Exchange Chromatography Enantiomers are separated based on differential ionic interactions with a chiral anion-exchange stationary phase.CHIRALPAK® QN-AX, CHIRALPAK® QD-AXHigh selectivity and excellent potential for baseline separation due to strong ionic interactions. Retention and resolution are highly tunable by adjusting mobile phase pH and buffer concentration.[1][2]High efficiency and selectivity for acidic compounds; no derivatization required.
Direct Method: Polysaccharide-Based Chromatography Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions with a chiral polysaccharide-based stationary phase.CHIRALPAK® AD-H, CHIRALCEL® OD-H, CHIRALPAK® IA, etc.Good to excellent selectivity is possible. Method development often involves screening different polysaccharide-based columns and mobile phase modifiers. An acidic modifier (e.g., trifluoroacetic acid) is typically required in the mobile phase.Broad applicability to a wide range of chiral compounds; robust and versatile.
Indirect Method: Chiral Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column (e.g., C18).(R)-1-(1-Naphthyl)ethylamine, (S)-1-(1-Naphthyl)ethyl isocyanate, or other chiral amines/alcohols.The success of this method depends on the quantitative and epimerization-free formation of diastereomers and their chromatographic separation. Can provide excellent resolution of the resulting diastereomers.Utilizes common achiral columns; can enhance detection sensitivity if a chromophoric or fluorophoric CDA is used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral HPLC analysis. Below are representative protocols for the direct and indirect approaches for analyzing this compound derivatives.

Protocol 1: Direct Enantioseparation using an Anion-Exchange CSP

This protocol is based on the typical application of a quinine-based anion-exchange column for the separation of acidic enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • CHIRALPAK® QN-AX column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC-grade methanol, acetic acid, and triethylamine

  • This compound derivative sample

2. Sample Preparation:

  • Dissolve the this compound derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.3 / 0.2, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Protocol 2: Indirect Enantioseparation via Chiral Derivatization

This protocol outlines the general steps for derivatizing a carboxylic acid with a chiral amine followed by analysis on an achiral column.

1. Derivatization Procedure:

  • To a solution of the this compound derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a chiral amine (e.g., (R)-1-(1-naphthyl)ethylamine, 1.1 equivalents).

  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or a preliminary HPLC run).

  • Quench the reaction and work up the sample to isolate the diastereomeric amide products.

2. Chromatographic Conditions (for Diastereomer Separation):

  • HPLC System: Standard HPLC with UV detector

  • Column: Achiral C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is typically used. For example, a linear gradient from 30% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength appropriate for the naphthyl chromophore (e.g., 280 nm).

  • Injection Volume: 10 µL

3. Data Analysis:

  • Calculate the diastereomeric excess (de) from the peak areas of the two diastereomers, which corresponds to the enantiomeric excess of the original sample.

Mandatory Visualizations

To further elucidate the experimental workflow and the logical relationships in method selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Chlorosuccinic Acid Derivative in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto Chiral Column filter->inject separate Enantiomer Separation (e.g., CHIRALPAK QN-AX) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: Experimental workflow for direct chiral HPLC analysis.

method_selection_logic cluster_direct Direct Methods cluster_indirect Indirect Method start Start: Need to Determine ee of this compound Derivative anion_exchange Anion-Exchange CSP (e.g., CHIRALPAK QN-AX) start->anion_exchange Primary Choice for Acids polysaccharide Polysaccharide CSP (e.g., CHIRALPAK AD-H) start->polysaccharide Alternative Direct Method derivatization Chiral Derivatization + Achiral HPLC start->derivatization Consider if Direct Methods Fail or for Enhanced Detection

Caption: Logical workflow for chiral HPLC method selection.

References

Reactivity Showdown: Chlorosuccinic Acid Esters vs. Amides in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Chlorosuccinic acid esters are anticipated to be significantly more reactive towards nucleophilic acyl substitution than their corresponding amide analogues. This difference in reactivity stems from two primary factors: the superior leaving group ability of the alkoxy group in esters compared to the amino group in amides, and the greater resonance stabilization of the amide bond, which reduces the electrophilicity of the carbonyl carbon. Consequently, reactions such as hydrolysis and aminolysis will proceed at a faster rate for this compound esters.

Reactivity Comparison: Esters vs. Amides

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is a fundamental concept in organic chemistry.[1] Esters are known to be more reactive than amides.[2][3][4][5][6][7][8] This established trend is directly applicable to the derivatives of this compound.

FeatureThis compound EsterThis compound Amide
General Reactivity HigherLower
Leaving Group Alkoxide (-OR) - Better Leaving GroupAmide (-NR₂) - Poorer Leaving Group
Resonance Stabilization ModerateHigh
Carbonyl Electrophilicity HigherLower
Rate of Hydrolysis FasterSlower
Rate of Aminolysis FasterSlower

This table summarizes the expected qualitative differences in reactivity based on general principles of organic chemistry.

The primary drivers for this reactivity difference are:

  • Leaving Group Ability: The pKa of the conjugate acid of the leaving group is a good indicator of its stability. For an ester, the leaving group is an alcohol (ROH), with a typical pKa of 16-18. For an amide, the leaving group is an amine (R₂NH), with a typical pKa of 35-40. Since a lower pKa indicates a more stable anion and thus a better leaving group, the alkoxide is a much better leaving group than the amide anion.[8]

  • Resonance Stabilization: The lone pair of electrons on the nitrogen atom in an amide is more available for delocalization into the carbonyl group compared to the lone pair on the oxygen atom in an ester. This is because oxygen is more electronegative than nitrogen.[3] This greater resonance stabilization in amides makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack.[8]

Experimental Protocol: Comparative Kinetic Analysis of Hydrolysis

To quantitatively determine the difference in reactivity, a comparative kinetic study of the hydrolysis of a this compound ester and a this compound amide can be performed.

Objective: To determine and compare the rate constants for the base-catalyzed hydrolysis of methyl chlorosuccinate and N-methylchlorosuccinamide.

Materials:

  • Methyl 2-chlorosuccinate

  • N-methyl-2-chlorosuccinamide

  • Sodium hydroxide (B78521) (NaOH), standardized solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M) for quenching

  • Solvent (e.g., a mixture of water and a co-solvent like dioxane to ensure solubility)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, and conical flasks

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of methyl chlorosuccinate and N-methylchlorosuccinamide of known concentration in the chosen solvent system.

    • Prepare a stock solution of NaOH in the same solvent system.

    • Equilibrate all reactant solutions and the reaction flasks in a constant temperature water bath (e.g., 25°C).

  • Kinetic Run (Example for Methyl Chlorosuccinate):

    • Pipette a known volume of the methyl chlorosuccinate solution into a reaction flask.

    • Initiate the reaction by adding a known volume of the pre-heated NaOH solution. Start a stopwatch immediately.

    • At regular time intervals (e.g., every 5 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution. This will neutralize the remaining NaOH and stop the hydrolysis.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

    • Record the volume of NaOH used.

  • Data Analysis:

    • Calculate the concentration of NaOH remaining at each time point.

    • The reaction is expected to follow second-order kinetics (first order in ester and first order in hydroxide). The rate law is: Rate = k[Ester][OH⁻].

    • Plot 1/([Ester]t - [Ester]₀) versus time or use an integrated rate law to determine the rate constant (k).

    • Repeat the entire procedure for N-methylchlorosuccinamide under the identical conditions.

  • Comparison:

    • Compare the determined rate constants for the hydrolysis of the ester and the amide. It is expected that the rate constant for the ester will be significantly larger than that for the amide.

Visualizing Reactivity Differences

The following diagrams illustrate the key factors influencing the reactivity of this compound esters and amides.

G Ester R-O-C(=O)-CH(Cl)-CH₂-COOH E_TS Tetrahedral Intermediate Ester->E_TS Nucleophilic Attack Amide R₂N-C(=O)-CH(Cl)-CH₂-COOH E_P Products E_TS->E_P Leaving Group (-OR) Departs (Relatively Fast) A_TS Tetrahedral Intermediate Amide->A_TS Nucleophilic Attack A_P Products A_TS->A_P Leaving Group (-NR₂) Departs (Slow)

Figure 1. Reaction pathway comparison.

G Reactivity Relative Reactivity Ester This compound Ester Reactivity->Ester Higher Amide This compound Amide Reactivity->Amide Lower LG Better Leaving Group (-OR) Ester->LG Resonance_E Less Resonance Stabilization Ester->Resonance_E Poor_LG Poorer Leaving Group (-NR₂) Amide->Poor_LG Resonance_A Greater Resonance Stabilization Amide->Resonance_A

Figure 2. Factors influencing reactivity.

Conclusion

In the context of drug development and organic synthesis, the choice between an ester and an amide linkage in a molecule like this compound has significant implications for its stability and reactivity. This compound esters will serve as more reactive intermediates, suitable for further synthetic transformations where the acyl group needs to be readily transferred. In contrast, the corresponding amides will be more stable, a desirable characteristic for final drug products where resistance to hydrolysis is often required for a longer shelf-life and controlled biological activity. The principles and experimental framework provided in this guide offer a solid foundation for making informed decisions in the design and development of novel chemical entities.

References

A Comparative Guide to the Biological Activity of Chlorosuccinic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chirality

Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profound differences in their biological activity, metabolism, and toxicity.[1] One enantiomer may be therapeutically active, while the other could be less active, inactive, or even contribute to adverse effects.[1] Therefore, the evaluation of individual enantiomers is a critical aspect of drug discovery and development.

Chlorosuccinic acid is an analog of succinic acid, a key intermediate in the citric acid (TCA) cycle. Given this structural similarity, it is plausible that its enantiomers could interact with enzymes within this pathway, such as succinate (B1194679) dehydrogenase, fumarate (B1241708) hydratase, or aminotransferases. Any stereoselective interaction with these enzymes could lead to significant differences in the metabolic and cellular effects of the (R)- and (S)-enantiomers.

Hypothetical Comparative Biological Activity

In the absence of direct experimental data, this section presents a hypothetical comparison of the potential biological activities of (R)- and (S)-chlorosuccinic acid based on their structural similarity to succinic acid and general principles of stereoselective enzyme inhibition.

Data Presentation: Hypothesized Differential Effects
Biological Target/Assay(R)-(-)-Chlorosuccinic Acid (Hypothesized)(S)-(+)-Chlorosuccinic Acid (Hypothesized)Rationale / Potential Implications
Enzyme Inhibition
Succinate Dehydrogenase (SDH)Potential competitive inhibitorPotential competitive inhibitor with different potencyAs a succinate analog, both enantiomers may compete with succinate for the active site of SDH.[3] The stereochemistry at the chiral center is likely to influence binding affinity, leading to different inhibition constants (Ki).[4] Inhibition of SDH can disrupt the TCA cycle and electron transport chain.[5][6][7]
Fumarate HydratasePotential inhibitorPotential inhibitor with different potencyFumarate hydratase catalyzes the conversion of fumarate to malate (B86768).[8] Inhibition could lead to fumarate accumulation, which has been linked to various cellular effects.[8][9][10]
Aspartate Aminotransferase (AST)Potential inhibitorPotential inhibitor with different potencySome dicarboxylic acids can interact with aminotransferases.[11] Stereoselective inhibition of AST could impact amino acid metabolism.[11]
Cell-Based Assays
Cell Viability/CytotoxicityMay exhibit cytotoxicity at high concentrationsMay exhibit different cytotoxic profileDifferential enzyme inhibition could lead to varying impacts on cellular metabolism and, consequently, cell viability.[12]
Cellular RespirationPotential to decrease oxygen consumption ratePotential to decrease oxygen consumption rate at a different magnitudeInhibition of TCA cycle enzymes would directly impact cellular respiration.
In Vivo Effects
PharmacokineticsExpected to have a distinct pharmacokinetic profileExpected to have a distinct pharmacokinetic profileEnantiomers often exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles.[13]
ToxicologyPotential for specific toxicological effectsPotential for different toxicological effectsThe differential metabolic pathways and target interactions could result in distinct toxicity profiles.[12]

Proposed Experimental Protocols

To validate the hypothesized biological activities, the following experimental protocols are proposed.

Enzyme Inhibition Assays

Objective: To determine and compare the inhibitory potential and kinetics of (R)- and (S)-chlorosuccinic acid on key metabolic enzymes.

Target Enzymes:

  • Succinate Dehydrogenase (SDH)

  • Fumarate Hydratase

  • Aspartate Aminotransferase (AST)

Methodology: Spectrophotometric Enzyme Kinetic Assay

  • Enzyme and Substrate Preparation: Purified recombinant human enzymes and their respective substrates (succinate for SDH, fumarate for fumarate hydratase, aspartate and α-ketoglutarate for AST) will be prepared in appropriate assay buffers.

  • Inhibitor Preparation: Stock solutions of (R)- and (S)-chlorosuccinic acid will be prepared and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The reaction will be initiated by adding the enzyme to a mixture containing the substrate and varying concentrations of either the (R)- or (S)-enantiomer.

    • The rate of the reaction will be monitored by measuring the change in absorbance of a coupled indicator dye over time using a spectrophotometer. For SDH, the reduction of a redox dye like DCPIP can be monitored. For fumarate hydratase, the formation of malate can be coupled to an NAD+-dependent dehydrogenase. For AST, the production of glutamate (B1630785) can be measured.

  • Data Analysis:

    • Initial reaction velocities (V₀) will be calculated from the linear phase of the reaction progress curves.

    • Michaelis-Menten and Lineweaver-Burk plots will be generated to determine the mode of inhibition (e.g., competitive, non-competitive).[3][14]

    • The inhibition constant (Ki) for each enantiomer will be calculated to quantify its inhibitory potency.[15][16][17][18][19][20]

Cell-Based Assays

Objective: To assess and compare the effects of (R)- and (S)-chlorosuccinic acid on cell viability and cellular metabolism.

Cell Lines: A panel of cell lines, including a cancer cell line with high metabolic activity (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293), should be used.

Methodology: MTT Assay for Cell Viability

  • Cell Seeding: Cells will be seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells will be treated with a range of concentrations of (R)- and (S)-chlorosuccinic acid for 24, 48, and 72 hours.

  • MTT Addition: MTT reagent will be added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Quantification: The formazan crystals will be solubilized, and the absorbance will be measured at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each enantiomer at each time point will be calculated to compare their cytotoxic potential.

Methodology: Seahorse XF Analyzer for Cellular Respiration

  • Cell Seeding: Cells will be seeded in Seahorse XF cell culture microplates.

  • Treatment: Cells will be treated with sub-lethal concentrations of (R)- and (S)-chlorosuccinic acid.

  • Analysis: The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) will be measured in real-time using a Seahorse XF Analyzer.

  • Data Analysis: The changes in basal respiration, ATP production, and maximal respiration in response to each enantiomer will be compared to assess their impact on mitochondrial function and glycolysis.

Visualizations

Signaling Pathway: Citric Acid (TCA) Cycle

TCA_Cycle Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH AcetylCoA Acetyl-CoA CS Citrate Synthase AcetylCoA->CS Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKG α-Ketoglutarate KGDHC α-Ketoglutarate Dehydrogenase AlphaKG->KGDHC SuccinylCoA Succinyl-CoA SCS Succinyl-CoA Synthetase SuccinylCoA->SCS Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate FH Fumarate Hydratase Fumarate->FH Malate Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate Oxaloacetate->CS PDH->AcetylCoA CS->Citrate Aconitase1->Isocitrate IDH->AlphaKG KGDHC->SuccinylCoA SCS->Succinate SDH->Fumarate FH->Malate MDH->Oxaloacetate R_CSA (R)-Chlorosuccinic Acid R_CSA->SDH Inhibits? R_CSA->FH Inhibits? S_CSA (S)-Chlorosuccinic Acid S_CSA->SDH Inhibits? S_CSA->FH Inhibits?

Caption: Hypothetical inhibition of TCA cycle enzymes by this compound enantiomers.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Proposed) cluster_analysis Data Analysis & Comparison R_CSA (R)-Chlorosuccinic Acid Enzyme_Assay Enzyme Inhibition Assays (SDH, FH, AST) R_CSA->Enzyme_Assay Cell_Viability Cell Viability Assay (MTT) R_CSA->Cell_Viability Cell_Metabolism Cellular Respiration Assay (Seahorse) R_CSA->Cell_Metabolism S_CSA (S)-Chlorosuccinic Acid S_CSA->Enzyme_Assay S_CSA->Cell_Viability S_CSA->Cell_Metabolism Data_Analysis Determination of Ki, IC50 Comparison of OCR/ECAR PK/Tox Profile Comparison Enzyme_Assay->Data_Analysis Cell_Viability->Data_Analysis Cell_Metabolism->Data_Analysis PK Pharmacokinetic Studies Tox Toxicology Studies Data_Analysis->PK Inform Data_Analysis->Tox Inform

Caption: Proposed workflow for the comparative biological evaluation of this compound enantiomers.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, there is a strong theoretical basis to hypothesize that the (R) and (S) enantiomers of this compound will exhibit different biological activities. Their structural similarity to succinic acid points towards potential interactions with enzymes of the citric acid cycle. The proposed experimental protocols provide a roadmap for elucidating the specific effects of each enantiomer. Such studies are crucial for understanding their potential therapeutic applications and toxicological profiles, and would represent a significant contribution to the fields of pharmacology and drug development. Future research should focus on conducting these comparative studies to move from a hypothetical framework to a data-driven understanding of the biological significance of this compound's chirality.

References

A Spectroscopic Showdown: Unveiling the Molecular Signatures of Chlorosuccinic Acid and Its Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances between a carboxylic acid and its corresponding anhydride (B1165640) is crucial. This guide provides a comprehensive spectroscopic comparison of chlorosuccinic acid and chlorosuccinic anhydride, offering insights into their distinct molecular characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This comparative analysis delves into the key spectral differences that arise from the conversion of the dicarboxylic acid to its cyclic anhydride form. The presence of the chloro substituent further influences the electronic environment of these molecules, providing unique spectral fingerprints. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols are provided for reproducibility.

At a Glance: Key Spectroscopic Differences

The primary structural distinction between this compound and its anhydride lies in the presence of two carboxylic acid groups (-COOH) in the former and a five-membered anhydride ring in the latter. This fundamental difference is readily apparent in their respective spectra.

Spectroscopic TechniqueThis compoundChlorosuccinic Anhydride
¹H NMR Broad singlet for acidic protons (~10-13 ppm).Absence of the acidic proton signal.
Complex multiplets for CH and CH₂ protons.Distinct multiplets for CH and CH₂ protons, often shifted.
¹³C NMR Two distinct carbonyl carbon signals (~170-180 ppm).Two distinct carbonyl carbon signals, typically at slightly different chemical shifts compared to the acid.
Signals for CH and CH₂ carbons.Signals for CH and CH₂ carbons, with shifts influenced by the ring strain and electronic environment of the anhydride.
IR Spectroscopy Broad O-H stretching band (~2500-3300 cm⁻¹).Absence of the broad O-H stretch.
C=O stretching band for carboxylic acid (~1700-1725 cm⁻¹).Two characteristic C=O stretching bands for the anhydride (symmetric and asymmetric, ~1780 cm⁻¹ and ~1850 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to its mass.Molecular ion peak corresponding to its mass (loss of H₂O from the acid).
Fragmentation pattern showing loss of H₂O, CO, and COOH.Characteristic fragmentation pattern of a cyclic anhydride.

Delving into the Data: A Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the hydrogen (¹H) and carbon (¹³C) environments within a molecule.

¹H NMR Spectra:

The most telling difference in the ¹H NMR spectra is the disappearance of the broad singlet corresponding to the acidic carboxylic acid protons in chlorosuccinic anhydride. The chemical shifts of the remaining methine (-CH) and methylene (B1212753) (-CH₂) protons are also altered due to the change in the electronic environment upon anhydride formation.

¹³C NMR Spectra:

In the ¹³C NMR spectra, both compounds exhibit signals for two carbonyl carbons. However, the chemical shifts of these carbons in the anhydride are influenced by the ring strain and the electron-withdrawing nature of the anhydride oxygen atoms, leading to a noticeable difference compared to the carboxylic acid.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -COOH~10-13 (broad s, 2H)~172, ~175
-CH(Cl)-~4.5-4.7 (m, 1H)~50-55
-CH₂-~2.8-3.2 (m, 2H)~35-40
Chlorosuccinic Anhydride -CH(Cl)-~4.6-4.8 (m, 1H)~48-52
-CH₂-~3.0-3.5 (m, 2H)~33-38
C=O-~168, ~171

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented here is based on typical ranges for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The conversion of a carboxylic acid to an anhydride results in very distinct changes in the IR spectrum.

The hallmark of a carboxylic acid in an IR spectrum is a very broad absorption band between 2500 and 3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxyl groups.[1][2][3] This band is absent in the spectrum of chlorosuccinic anhydride.

Furthermore, the single C=O stretching band of the carboxylic acid is replaced by two distinct C=O stretching bands in the anhydride. These two bands arise from the symmetric and asymmetric stretching of the two carbonyl groups in the anhydride ring and are a definitive characteristic of cyclic anhydrides.[4] For saturated cyclic anhydrides like chlorosuccinic anhydride, these peaks typically appear around 1780 cm⁻¹ and 1850 cm⁻¹.[4]

Table 2: Comparative IR Absorption Frequencies

Functional Group VibrationThis compound (cm⁻¹)Chlorosuccinic Anhydride (cm⁻¹)
O-H stretch (Carboxylic Acid)~2500-3300 (broad)Absent
C-H stretch~2800-3000~2800-3000
C=O stretch (Carboxylic Acid)~1700-1725Absent
C=O stretch (Anhydride)Absent~1780 (symmetric) & ~1850 (asymmetric)
C-O stretch~1200-1300~900-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

This compound and its anhydride will have different molecular weights, with the anhydride being lighter by the mass of a water molecule (18 g/mol ). Their fragmentation patterns under electron ionization (EI) will also be distinct. This compound is expected to show fragments corresponding to the loss of water, a carboxyl group, and other characteristic cleavages. The mass spectrum of chlorosuccinic anhydride will be characterized by the fragmentation of the cyclic anhydride ring.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₄H₅ClO₄152.53[5]M-H₂O, M-COOH, fragments from C-C bond cleavage
Chlorosuccinic Anhydride C₄H₃ClO₃134.51M-CO, M-CO₂, fragments from ring opening

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Chlorosuccinic Anhydride from this compound

Chlorosuccinic anhydride can be synthesized from this compound via dehydration using a dehydrating agent such as acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound in an excess of acetic anhydride.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude chlorosuccinic anhydride, which can be further purified by recrystallization or sublimation if necessary.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample (this compound or chlorosuccinic anhydride) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: 400 MHz NMR spectrometer

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 30°

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse width: 30°

    • Proton decoupling: Applied during acquisition

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory

  • Spectral range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 32

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Direct insertion probe or gas chromatography (for volatile samples).

Data Acquisition:

  • Ionization mode: Electron Ionization (EI)

  • Electron energy: 70 eV

  • Mass range: m/z 30-200

  • Scan speed: 1 scan/s

Visualizing the Relationship and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Chemical Transformation Chlorosuccinic_Acid This compound (C₄H₅ClO₄) Dehydration Dehydration (-H₂O) Chlorosuccinic_Acid->Dehydration Chlorosuccinic_Anhydride Chlorosuccinic Anhydride (C₄H₃ClO₃) Dehydration->Chlorosuccinic_Anhydride G cluster_1 Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (Acid and Anhydride) NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (FTIR-ATR) Sample_Preparation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI-MS) Sample_Preparation->Mass_Spectrometry Data_Analysis Data Analysis and Comparison NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving chlorosuccinic acid, a key intermediate in various synthetic pathways. Due to a scarcity of direct quantitative kinetic data for this compound in publicly available literature, this guide focuses on comparing its expected reactivity with that of analogous compounds and outlines detailed experimental protocols for kinetic analysis.

Introduction to Reactions of this compound

This compound, a halogenated dicarboxylic acid, primarily undergoes nucleophilic substitution reactions. The presence of the chlorine atom, an electronegative substituent, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The reaction mechanism, either unimolecular (SN1) or bimolecular (SN2), is influenced by factors such as the solvent, the nature of the nucleophile, and the stability of the potential carbocation intermediate.[1][2]

One of the historically significant reactions involving this compound is its role in the Walden inversion, where the stereochemistry of a chiral center is inverted during a nucleophilic substitution reaction. For instance, the treatment of (-)-malic acid with phosphorus pentachloride yields (+)-chlorosuccinic acid, demonstrating a change in the spatial arrangement of the substituents.[3]

Comparative Kinetic Data

CompoundReaction ConditionsRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Chloro-, Bromo-, IodoalkanesHydrolysis in aqueous ethanolIodoalkane > Bromoalkane > Chloroalkane (qualitative)-[4][5]
Chloro-substituted alkyl acetatesAcid-catalysed hydrolysis in water/aqueous acetoneVaries with substitution-[6]
Phenyl ChloroformateHydrolysis in H₂O1.79 (relative to D₂O)-[7]
Isopropyl ChloroformateHydrolysis in H₂O1.25 (relative to D₂O)-[7]

Note: The reactivity of haloalkanes in nucleophilic substitution generally follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[4][5] Therefore, this compound is expected to be less reactive than its bromo- and iodo- analogs. The presence of the carboxylic acid groups may also influence the reaction rate through electronic effects.

Experimental Protocols for Kinetic Studies

To facilitate further research, this section provides detailed methodologies for key experiments used to study the kinetics of reactions involving halogenated organic compounds.

Protocol for a Semi-Quantitative Comparison of Hydrolysis Rates of Haloalkanes

This method, often used in educational settings, provides a visual and semi-quantitative comparison of the hydrolysis rates of different haloalkanes.

Objective: To compare the relative rates of hydrolysis of a chloroalkane, a bromoalkane, and an iodoalkane.

Materials:

  • 1-chlorobutane, 1-bromobutane, 1-iodobutane

  • Ethanol

  • 0.1 M Silver nitrate (B79036) solution

  • Water bath

  • Test tubes and rack

  • Pipettes

  • Stopwatch

Procedure:

  • Set up a water bath at a constant temperature (e.g., 50°C).

  • In three separate test tubes, add 2 mL of ethanol.

  • To each test tube, add 5 drops of one of the haloalkanes (1-chlorobutane, 1-bromobutane, or 1-iodobutane).

  • In three other test tubes, add 2 mL of 0.1 M silver nitrate solution.

  • Place all six test tubes in the water bath to allow them to reach thermal equilibrium.

  • To start the reaction, simultaneously pour the silver nitrate solution into the corresponding haloalkane solution and start the stopwatch.

  • Observe the test tubes and record the time it takes for a precipitate of the silver halide to appear.

  • The reaction rate is inversely proportional to the time taken for the precipitate to form.

Expected Outcome: A precipitate will form fastest for the iodoalkane, followed by the bromoalkane, and slowest for the chloroalkane, indicating the relative rates of hydrolysis.

Protocol for a Quantitative Kinetic Study using Titration

This method allows for the quantitative determination of the rate constant of a hydrolysis reaction.

Objective: To determine the rate constant for the hydrolysis of a haloalkane (e.g., tert-butyl chloride) in an aqueous solvent.

Materials:

  • tert-Butyl chloride

  • Acetone-water solvent mixture

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Conical flasks

  • Burette and stand

  • Pipettes

  • Stopwatch

  • Thermostatically controlled water bath

Procedure:

  • Prepare a solution of the haloalkane in the acetone-water solvent of a known concentration.

  • Place the reaction flask in the thermostatically controlled water bath to maintain a constant temperature.

  • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing ice-cold water.

  • Add a few drops of phenolphthalein indicator to the quenched sample.

  • Titrate the hydrochloric acid produced during the hydrolysis with the standardized sodium hydroxide solution until a faint pink endpoint is reached.

  • Record the volume of NaOH used.

  • Continue taking samples at regular intervals until the reaction is complete or for a sufficient period to determine the rate.

  • The concentration of the haloalkane remaining at each time point can be calculated from the stoichiometry of the reaction.

  • Plot the natural logarithm of the haloalkane concentration (ln[RX]) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of a reaction involving this compound or a related compound.

G cluster_prep Preparation cluster_reaction Reaction & Data Collection cluster_analysis Data Analysis prep_reagents Prepare Reactant Solutions (e.g., this compound, Nucleophile) mix Mix Reactants & Start Timer prep_reagents->mix setup_inst Set up Instrumentation (e.g., Spectrophotometer, Titration apparatus) monitor Monitor Reaction Progress (e.g., Absorbance, Titration) setup_inst->monitor thermo Thermostat Reaction Vessel thermo->mix mix->monitor record Record Data at Time Intervals monitor->record calc_conc Calculate Reactant Concentration record->calc_conc plot_data Plot Concentration vs. Time calc_conc->plot_data det_rate Determine Rate Law & Rate Constant plot_data->det_rate

Caption: A logical workflow for a kinetic study of a chemical reaction.

Conclusion

While direct quantitative kinetic data for reactions of this compound remains an area for further investigation, this guide provides a framework for understanding its reactivity in the context of other halogenated compounds. The detailed experimental protocols offer a starting point for researchers to conduct their own kinetic studies, which will be invaluable for applications in organic synthesis, drug development, and mechanistic studies. The principles of nucleophilic substitution and the factors influencing reaction rates discussed herein provide a solid foundation for predicting and controlling the outcomes of reactions involving this versatile chemical intermediate.

References

A Comparative Analysis of the Cytotoxicity of Succinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of succinic acid and its derivatives on various cell lines, based on available experimental data. Due to a scarcity of direct comparative studies on chlorosuccinic acid, this document focuses on the broader class of succinic acid and its related compounds to offer valuable insights for researchers in toxicology and drug discovery.

Introduction

Succinic acid, a key intermediate in the citric acid cycle, and its derivatives are being investigated for their potential therapeutic applications, including anticancer activities. Understanding the cytotoxic profile of these compounds is crucial for their development as safe and effective drugs. This guide summarizes quantitative cytotoxicity data, details the experimental methods used for these assessments, and provides a visual workflow for typical cytotoxicity studies.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of succinic acid and its derivatives as reported in recent studies. Direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

CompoundCell LineConcentration/DoseExposure TimeAssayCytotoxic Effect (% Cell Viability)Reference
Succinic Acid CAKI-2 (Renal Cancer)25 µM24 hWST-189.77%[1][2]
CAKI-2 (Renal Cancer)50 µM24 hWST-190.77%[1][2]
ACHN (Renal Cancer)25 µM24 hWST-141.57%[1][2]
ACHN (Renal Cancer)50 µM24 hWST-154.54%[1][2]
MRC-5 (Healthy Lung)25 mM & 50 mM48 hWST-1No significant cytotoxic effect[3][4]
T-ALL Cell Lines25 mM & 50 mM48 hWST-1Apoptotic effect observed[3][4]
Succinimide Derivatives HeLa (Cervical Carcinoma)> 50% viability reduction at 100 µM48 hMTTIC50 values determined for active compounds[5]
K562 (Myelogenous Leukemia)> 50% viability reduction at 100 µM48 hMTTIC50 values determined for active compounds[5]
MOLT-4 (T-Lymphoid)> 50% viability reduction at 100 µM48 hMTTIC50 values determined for active compounds[5]

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays cited in the table above. These protocols are fundamental for assessing the in vitro toxicity of chemical compounds.

The WST-1 assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity. It is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases in viable cells.

  • Cell Plating: Seed cells in a 96-well microplate at a predetermined optimal density (e.g., 0.1 to 5 x 10^4 cells/well) in a final volume of 100 µL of culture medium.[6][7]

  • Compound Treatment: After allowing the cells to adhere (typically overnight), treat them with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 to 96 hours) in a humidified incubator at 37°C and 5% CO2.[6][7]

  • WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.[7][8]

  • Final Incubation: Incubate the plate for an additional 0.5 to 4 hours. The optimal time depends on the cell type and density.[7]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[7][8]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with the desired concentrations of the test compounds and incubate for the specified duration (e.g., 48 hours).[5]

  • MTT Reagent Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

  • Formazan Crystal Formation: Incubate the microplate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[9][10] Allow the plate to stand overnight in the incubator for complete solubilization.[9]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used.[9]

  • Data Interpretation: The amount of formazan produced is proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the untreated control.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is independent of cell metabolic activity.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT and WST-1 assays.

  • Cell Fixation: After the treatment period, fix the cell monolayers by gently adding 50 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11][12][13]

  • Washing: Remove the supernatant and wash the wells five times with 1% (vol/vol) acetic acid to remove excess TCA and unbound dye.[11][13][14] Air-dry the plates completely.[11][13]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11][13]

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[11][12]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[12][14]

  • Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[12][14]

  • Analysis: The absorbance is proportional to the total cellular protein mass, which correlates with the cell number.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for in vitro cytotoxicity testing of chemical compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) compound_prep 2. Compound Preparation (Serial dilutions) plate_cells 3. Cell Plating (96-well plate) treatment 4. Compound Treatment (Expose cells to compound) plate_cells->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation assay_choice 6. Select Cytotoxicity Assay (e.g., MTT, WST-1, SRB) incubation->assay_choice reagent_add 7. Add Assay Reagent assay_choice->reagent_add assay_incubation 8. Assay Incubation reagent_add->assay_incubation read_plate 9. Measure Absorbance (Plate Reader) assay_incubation->read_plate data_proc 10. Data Processing (Subtract background) read_plate->data_proc calc_viability 11. Calculate % Viability data_proc->calc_viability ic50 12. Determine IC50 Value calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity assessment of chemical compounds.

References

Safety Operating Guide

Proper Disposal of Chlorosuccinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of chlorosuccinic acid, a corrosive halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

I. Immediate Safety and Handling Precautions

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, and while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).[1]To protect eyes from splashes and dust.
Face Protection Face shield (in addition to goggles).[2]To provide a full barrier against splashes.
Hand Protection Chemical-resistant gloves (inspected prior to use).[1]To prevent skin contact and chemical burns.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or apron.[1][2]To protect skin and clothing from spills.
Respiratory Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]To prevent inhalation of dust or vapors.

II. Spill and Emergency Procedures

In the event of a spill, evacuate all non-essential personnel from the area.[1] Those involved in the cleanup must wear the appropriate PPE. For a solid spill, carefully collect the material without creating dust and place it in a suitable, closed container for disposal.[1] For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth, and then place it into a container for disposal. Following the removal of the spilled material, the area should be thoroughly cleaned with water. Do not allow the chemical to enter drains.[1]

III. Disposal Plan: Official Recommendations

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial not to discharge this compound or its containers into sewer systems.[1]

IV. On-Site Neutralization Protocol (for small quantities)

For small quantities of this compound waste, on-site neutralization can be a viable option before final disposal, reducing its corrosive hazard. This procedure should only be performed by trained personnel.

Objective: To neutralize the acidic properties of this compound, rendering it less hazardous for subsequent disposal. This is achieved by reacting the acid with a suitable base to form a salt and water.

Materials:

  • This compound waste

  • Weak base (e.g., sodium bicarbonate solution, 5-10%) or a dilute strong base (e.g., 1M sodium hydroxide)

  • Large beaker (at least twice the volume of the acid solution)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Ice bath

  • Appropriate PPE (as listed in Table 1)

Methodology:

  • Preparation: Conduct the entire procedure in a fume hood. Place the beaker containing the this compound solution in an ice bath to dissipate any heat generated during the reaction.

  • Dilution: If the this compound is in solid form or a concentrated solution, slowly dilute it with a large amount of cold water in the beaker.

  • Neutralization: While stirring the diluted acid solution, slowly add the basic solution dropwise. The reaction between an acid and a base is exothermic, so slow addition is crucial to control the temperature.

  • Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips.

  • Endpoint: Continue adding the base until the pH of the solution is within the neutral range, typically between 6.0 and 9.0 for many institutional and municipal wastewater systems.[3][4][5]

  • Final Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations due to its organic content. It should be collected in a properly labeled waste container and disposed of through your institution's hazardous waste management program. Do not pour down the drain unless explicitly permitted by your environmental health and safety office.[3][6]

Table 2: Quantitative Disposal Parameters

ParameterValue/RangeNotes
Target pH for Neutralized Waste 6.0 - 9.0This is a general acceptable range for aqueous waste disposal in many jurisdictions. Always confirm with your local regulations.[3][4][5]
Recommended Storage Temperature 2-8°CAs indicated for the chemical itself, cool storage is recommended.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ChlorosuccinicAcidDisposal start Start: this compound Waste ppe_check Don Appropriate PPE start->ppe_check assess_quantity Assess Quantity of Waste ppe_check->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large neutralize Neutralize with Base (in fume hood, with cooling) small_quantity->neutralize collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste check_ph Check pH (Target: 6.0-9.0) neutralize->check_ph ph_ok pH is within range check_ph->ph_ok Yes ph_not_ok Adjust pH check_ph->ph_not_ok No ph_ok->collect_waste ph_not_ok->neutralize contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs licensed_disposal Dispose via Licensed Chemical Destruction Plant or Incineration contact_ehs->licensed_disposal end End: Proper Disposal licensed_disposal->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Chlorosuccinic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] Understanding and implementing the following personal protective equipment (PPE), handling, and disposal procedures is non-negotiable for all personnel.

Essential Safety and Physical Properties

A clear understanding of this compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for quick reference.

PropertyValueSource
Purity ≥96%[4][5]
Flash Point 96.4°C[1]
Melting Point 150-153 °C[5]
Molecular Formula C4H5ClO4[1][3][4]
Molecular Weight 152.53 g/mol [1][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are critical to prevent exposure to this compound. The following table outlines the minimum required PPE for handling this substance.

Body PartRequired PPESpecificationRationale
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield should be worn over the goggles.[1][2]Protects against splashes and dust, preventing severe eye damage.[2][6]
Skin Chemical Resistant Gloves & ClothingNitrile or butyl rubber gloves inspected before use.[1][6] Fire/flame resistant and impervious clothing.[1]Prevents direct contact that can cause severe skin burns and corrosive damage.[2][6]
Respiratory N95 Dust Mask or Full-Face RespiratorUse a N95 dust mask for low-level exposure.[5] If exposure limits are exceeded or dust/aerosols are generated, a full-face respirator with an appropriate acid gas cartridge is required.[1][6]Protects against inhalation of harmful dust, fumes, or vapors.[6]
Feet Chemical Resistant BootsSteel-toed and shank chemical-resistant boots.Provides protection from spills and falling objects.

Important: Always inspect PPE for integrity before use and wash hands thoroughly after handling the material.[1][2]

Standard Operating Procedure for Handling this compound

This step-by-step protocol provides a clear workflow for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eye wash station and emergency shower are readily accessible and have been tested.[2]

  • Material Check: Verify that the container is intact and properly labeled.

Handling and Use
  • Donning PPE: Put on all required PPE as specified in the table above.

  • Dispensing: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]

  • Incompatible Materials: Store away from incompatible materials such as oxidizing agents, strong bases, and finely divided metals.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2][7]

Spill and Emergency Procedures
  • Minor Spill:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite (B1170534) or dry sand.[2]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • If safe to do so, contain the spill to prevent it from spreading.[2]

  • Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • The storage area should be locked to restrict access.[1][2]

  • Store apart from incompatible materials.[1]

Disposal Plan
  • Waste Collection: All waste containing this compound must be collected in a suitable, labeled, and closed container.[1]

  • Neutralization (if permissible by your institution): For aqueous solutions, slowly neutralize with a suitable base such as sodium bicarbonate.[8] Always add the acid to water, never the other way around.[9] Monitor the pH to ensure it is neutral (pH 7) before further disposal steps.[8]

  • Disposal Route: The primary disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1]

  • Contaminated Packaging: Containers must be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[1]

Visual Workflow and Logical Relationships

To further clarify the procedural flow, the following diagrams illustrate the key decision points and pathways for handling this compound.

Caption: Workflow for handling this compound.

EmergencyResponseFlow exposure Exposure Event (Skin, Eyes, Inhalation, Ingestion) remove_source Remove from Source / Contamination exposure->remove_source first_aid Administer First Aid (Rinse with Water, Fresh Air) remove_source->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention report Report Incident medical_attention->report spill_event Spill Event assess_spill Assess Spill Size spill_event->assess_spill minor_spill Minor Spill Protocol (Absorb, Collect, Clean) assess_spill->minor_spill Minor major_spill Major Spill Protocol (Evacuate, Alert Supervisor) assess_spill->major_spill Major minor_spill->report major_spill->report

Caption: Emergency response for spills or exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorosuccinic acid
Reactant of Route 2
Reactant of Route 2
Chlorosuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.